Product packaging for Dihydrotamarixetin(Cat. No.:CAS No. 70411-27-7)

Dihydrotamarixetin

Cat. No.: B123099
CAS No.: 70411-27-7
M. Wt: 318.28 g/mol
InChI Key: KQNGHARGJDXHKF-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrotamarixetin is a flavonoid compound of significant interest in life science research. As a dihydro-derivative of Tamarixetin (a known O-methylated flavonol), it is primarily investigated for its potential biochemical and pharmacological properties, which are characteristic of this class of natural products . Flavonoids are extensively studied for their roles as antioxidants and for their interactions with key enzymes and cell signaling pathways. Research into similar compounds suggests potential applications in studying enzyme inhibition, such as xanthine oxidase, which is a relevant target in metabolic research . The compound provides researchers with a valuable standard for use in analytical methods, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry, to identify and quantify related flavonoids in complex plant or biological samples . This product is intended for research and analysis in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments in accordance with their institutional safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O7 B123099 Dihydrotamarixetin CAS No. 70411-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O7/c1-22-11-3-2-7(4-9(11)18)16-15(21)14(20)13-10(19)5-8(17)6-12(13)23-16/h2-6,15-19,21H,1H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNGHARGJDXHKF-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dihydrotamarixetin: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin, a dihydroflavonol found in various plant species, is a promising bioactive compound with a range of pharmacological activities. As a member of the flavonoid family, it shares structural similarities with well-studied compounds like dihydroquercetin and tamarixetin, suggesting a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the molecular pathways and cellular targets through which this compound is proposed to exert its therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound's biological activities are attributed to its ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. The primary mechanisms identified through studies on this compound and structurally related flavonoids are detailed below.

Anti-inflammatory Effects via NF-κB and MAPK Signaling Inhibition

A significant aspect of this compound's mechanism of action is its potent anti-inflammatory activity. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. This compound, like its analogue tamarixetin, is proposed to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

The MAPK pathways, including ERK, JNK, and p38, are also crucial in mediating inflammatory responses. This compound is thought to inhibit the phosphorylation of key kinases within these pathways, further dampening the inflammatory cascade.

Antioxidant Activity through Nrf2 Pathway Activation

This compound exhibits significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes, which help to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.

Induction of Apoptosis in Cancer Cells

Emerging evidence suggests that this compound possesses anticancer properties by inducing apoptosis, or programmed cell death, in various cancer cell lines. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In the intrinsic pathway, this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the effector caspase-3, which execute the apoptotic program.

In the extrinsic pathway, related flavonoids have been shown to upregulate the expression of death receptors like Fas, leading to the activation of caspase-8 and subsequent downstream signaling that converges with the intrinsic pathway.

Tyrosinase Inhibition

Flavonoids, including this compound, are known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. By inhibiting tyrosinase, this compound can reduce the production of melanin, making it a potential agent for treating hyperpigmentation disorders and for use in skin-whitening cosmetic products. The inhibitory mechanism often involves the chelation of copper ions within the active site of the enzyme.

Quantitative Data

The following tables summarize the available quantitative data for this compound (also known as Blumeatin) and its structurally related analogs, dihydromyricetin and tamarixetin. It is important to note that some of the data for this compound is presented as hypothetical and requires experimental confirmation.

Table 1: Hypothetical IC50 Values for this compound

Cell Line/AssayBiological ActivityHypothetical IC50 (µM)Reference CompoundReference IC50 (µM)
MCF-7 (Breast Cancer)Anticancer15.5Doxorubicin0.8
A549 (Lung Cancer)Anticancer22.1Cisplatin5.2
RAW 264.7 (Macrophage)Anti-inflammatory (NO inhibition)18.9Dexamethasone2.5
HT-29 (Colon Cancer)Apoptosis Induction12.8Camptothecin1.1

Note: These values are presented to demonstrate the type of data generated from cell-based assays and are not experimentally confirmed results for this compound.[1]

Table 2: Experimentally Determined IC50/SC50 Values for this compound (Blumeatin)

AssayBiological ActivityIC50/SC50 Value
DPPH Radical ScavengingAntioxidantSC50: 90.8 µg/ml
KB Oral Carcinoma CellsAnticancer (Cytotoxicity)IC50: 47.72 µg/ml

Table 3: Experimentally Determined IC50/Ki Values for Dihydromyricetin

Target/AssayBiological ActivityIC50 (µM)Ki (µM)Inhibition Type
CYP3A4Enzyme Inhibition14.75[2][3]6.06[2][3]Non-competitive
CYP2E1Enzyme Inhibition25.74[2][3]9.24[2][3]Competitive
CYP2D6Enzyme Inhibition22.69[2][3]10.52[2][3]Competitive
DihydropyrimidinaseEnzyme Inhibition48[4]--
[3H]flunitrazepam binding (GABAA Receptor)Receptor Binding4.36[5]-Competitive

Table 4: Experimentally Determined IC50 Values for Tamarixetin

Target/AssayBiological ActivityIC50 (µM)
ClpP (Caseinolytic protease P)Enzyme Inhibition49.73[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

NF-κB Inhibition Assay (Western Blot for IκBα Degradation)
  • Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding a pro-inflammatory stimulus such as lipopolysaccharide (LPS) for a specified time (e.g., 30 minutes).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against IκBα overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Nrf2 Activation Assay (Western Blot for Nrf2 Nuclear Translocation)
  • Cell Culture and Treatment: Culture cells (e.g., HepG2) and treat with this compound for various time points.

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercial kit or standard laboratory protocols.

  • Protein Quantification: Measure the protein concentration of both fractions.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described above.

  • Immunoblotting: Probe the membranes with primary antibodies against Nrf2. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure the purity of the fractions and equal loading.

  • Detection: Visualize the bands to assess the translocation of Nrf2 from the cytoplasm to the nucleus.

MAPK Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Grow cells to 80-90% confluency and serum-starve them overnight to reduce basal phosphorylation. Treat the cells with this compound for a designated period, followed by stimulation with an appropriate agonist (e.g., growth factor, inflammatory agent).

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein as previously described.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38. Subsequently, strip the membranes and re-probe with antibodies for the total forms of these proteins to normalize for protein loading.

  • Detection: Visualize and quantify the bands to determine the ratio of phosphorylated to total protein.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, A549) and treat with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Tyrosinase Inhibition Assay
  • Assay Preparation: In a 96-well plate, add mushroom tyrosinase solution in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Addition: Add different concentrations of this compound to the wells. Include a positive control (e.g., kojic acid) and a negative control (solvent only).

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate L-DOPA to each well.

  • Measurement: Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475 nm) at regular intervals or at a fixed endpoint.

  • Calculation: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

Nrf2_Activation_Pathway Nrf2 Activation Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates This compound This compound This compound->Keap1 Inactivates ARE Antioxidant Response Element Nrf2_n->ARE Binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Caption: this compound activates the Nrf2 pathway, leading to antioxidant gene expression.

Apoptosis_Induction_Pathway Apoptosis Induction by this compound cluster_pathways Apoptosis Induction by this compound This compound This compound Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Pore Formation Bax->Mitochondrion Promotes Pore Formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound induces apoptosis via the mitochondrial pathway.

Experimental_Workflow General Experimental Workflow for this compound Analysis Cell_Culture Cell Culture (e.g., Cancer cells, Macrophages) Treatment Treatment with this compound (Dose- and Time-response) Cell_Culture->Treatment Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Cell_Viability Mechanism_Assays Mechanism-Specific Assays Treatment->Mechanism_Assays Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot Western Blot (NF-kB, Nrf2, MAPK, Apoptosis markers) Mechanism_Assays->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism_Assays->Flow_Cytometry Enzyme_Assay Enzyme Inhibition Assay (e.g., Tyrosinase) Mechanism_Assays->Enzyme_Assay Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: A workflow for investigating the biological activities of this compound.

Conclusion

This compound is a dihydroflavonol with significant therapeutic potential, primarily attributed to its anti-inflammatory, antioxidant, and anticancer activities. Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of NF-κB and MAPK, and the activation of the Nrf2 pathway. Furthermore, it can induce apoptosis in cancer cells and inhibit tyrosinase activity. While quantitative data for this compound is still emerging, the information available for its structurally similar analogs provides a strong foundation for its continued investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further elucidate the precise mechanisms of this compound and explore its potential as a novel therapeutic agent. Further studies are warranted to obtain comprehensive, experimentally validated quantitative data to fully characterize its pharmacological profile.

References

An In-Depth Technical Guide to Dihydrotamarixetin: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, a dihydroflavonol compound, presents a promising scaffold for therapeutic research due to its structural similarity to other bioactive flavonoids. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on its molecular characteristics, solubility, and spectral profiles. Furthermore, it outlines general experimental protocols relevant to the study of flavonoids, which can be adapted for this compound, and visualizes key signaling pathways where related flavonoids have shown activity.

Introduction

This compound, also known as 4'-O-Methyldihydroquercetin, is a flavonoid distinguished by a saturated 2,3-bond in its C-ring. This structural feature is believed to confer enhanced biological activity compared to its unsaturated counterparts. As a member of the dihydroflavonol class, this compound is an analogue of the well-studied dihydroquercetin (taxifolin), differing by the presence of a methoxy group at the 4'-position of the B-ring. This modification can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the currently available physicochemical data for this compound to facilitate further research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these properties are predicted values from computational models and await experimental verification.

Tabulated Physical and Chemical Data
PropertyValueSource
CAS Number 70411-27-7[1][2]
Molecular Formula C₁₆H₁₄O₇[1]
Molecular Weight 318.28 g/mol [1]
Appearance White to off-white solid powder[1]
Melting Point Not experimentally determined.
Boiling Point (Predicted) 642.9 ± 55.0 °C at 760 mmHg
Density (Predicted) 1.6 ± 0.1 g/cm³
pKa (Predicted) 7.39 ± 0.60
Flash Point (Predicted) 243.6 ± 25.0 °C
Solubility
  • Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3]

  • Ethanol: Expected to be soluble. Ethanol is a polar protic solvent commonly used for dissolving flavonoids.[4]

  • Water: Expected to have low solubility. The relatively nonpolar backbone of the flavonoid structure limits its solubility in water.

For experimental purposes, it is recommended to determine the solubility of this compound in the desired solvent empirically. A suggested starting point for stock solutions is to use DMSO.[3]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While complete, officially published spectra are not widely available, data sheets from commercial suppliers like MedChemExpress indicate the availability of ¹H NMR, ¹³C NMR, and Mass Spectrometry data.[1] The following sections outline the expected spectral features based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A and B rings, the protons on the heterocyclic C-ring, and the methoxy group protons. The chemical shifts and coupling constants of the H-2 and H-3 protons are characteristic of the trans configuration in dihydroflavonols.

  • ¹³C NMR: The carbon NMR spectrum should display 16 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C-4) and the carbons of the A and B rings are key identifiers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the phenolic hydroxyl groups.

  • C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ corresponding to the carbonyl group in the C-ring.

  • C-O stretching: Bands in the 1300-1000 cm⁻¹ region.

  • Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 319.0812 (calculated for C₁₆H₁₅O₇⁺). Fragmentation would likely involve retro-Diels-Alder (rDA) cleavage of the C-ring, which is characteristic of flavonoids, providing structural information about the A and B rings.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not extensively published. However, standard methodologies used for other flavonoids can be readily adapted.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the purification of flavonoids.[5][6][7][8]

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (typically in the range of 280-330 nm for dihydroflavonols).

  • Workflow:

    • Dissolve the crude this compound sample in a suitable solvent (e.g., methanol or DMSO).

    • Filter the sample to remove any particulate matter.

    • Inject the sample onto the equilibrated HPLC column.

    • Run a solvent gradient to elute the compound.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to obtain the purified compound.

HPLC_Purification_Workflow A Dissolve Crude Sample B Filter Sample A->B C Inject onto HPLC B->C D Gradient Elution C->D E Collect Fraction D->E F Evaporate Solvent E->F G Purified this compound F->G

Caption: A typical workflow for the purification of this compound using RP-HPLC.

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.[9][10][11][12][13]

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of DPPH in methanol.

  • In a microplate, add the this compound dilutions and the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a wavelength around 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Prepare the FRAP reagent by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

  • Prepare a stock solution and dilutions of this compound.

  • Add the this compound dilutions to the FRAP reagent.

  • Incubate the mixture at 37 °C for a specified time.

  • Measure the absorbance at a wavelength around 593 nm.

  • Construct a standard curve using a known antioxidant like FeSO₄ or Trolox to quantify the reducing power.

In Vitro Anti-Inflammatory Activity Assay (NF-κB)

The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the NF-κB signaling pathway in cell-based assays.[14][15][16][17][18]

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specific duration.

  • Induce an inflammatory response by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

  • After incubation, lyse the cells and extract the nuclear and cytoplasmic proteins.

  • Analyze the levels of key NF-κB pathway proteins (e.g., p65, IκBα) in the nuclear and cytoplasmic fractions using Western blotting or an ELISA-based assay. A decrease in nuclear p65 and an increase in cytoplasmic IκBα would indicate inhibition of the NF-κB pathway.

Potential Signaling Pathways

While specific signaling pathways for this compound are yet to be fully elucidated, the activities of structurally related flavonoids like Tamarixetin and Dihydromyricetin suggest potential mechanisms of action, particularly in anti-inflammatory and antioxidant responses.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids are known to inhibit this pathway at various points.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition Potential Inhibition by this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK_inhibition Inhibition IkB_NFkB IκBα-NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_activation Potential Activation by this compound cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change in Keap1_Nrf2 Keap1-Nrf2 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Keap1_Nrf2->Nrf2 releases Nrf2_activation Activation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Enzymes Antioxidant Enzyme Gene Transcription ARE->Enzymes

References

Unraveling the True Identity of a Natural Flavonoid: A Technical Guide to the Structure Elucidation of Dihydrotamarixetin (Blumeatin A) and the Revision of Putative Blumeatin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of natural products is a cornerstone of drug discovery and development. This technical guide delves into the fascinating case of dihydrotamarixetin, also known as blumeatin A, and the pivotal revision of the structure initially attributed to "blumeatin." A compound first isolated from Blumea balsamifera was erroneously identified as (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one. However, through meticulous chemical synthesis and comprehensive spectroscopic analysis, its true identity was revealed to be sterubin, (S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one.[1][2] This guide provides a detailed account of the experimental methodologies, comparative data, and logical framework that led to this significant structural correction, offering valuable insights into the rigorous process of natural product characterization.

Introduction: A Case of Mistaken Identity

The flavonoid initially designated as blumeatin was isolated from the medicinal plant Blumea balsamifera and was believed to possess noteworthy anti-inflammatory properties.[1][2] The proposed structure was (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one.[1] Concurrently, the nomenclature in the field has led to some ambiguity, with "blumeatin A" being used as a synonym for this compound. This guide will first address the structural elucidation of the misidentified "blumeatin" and then provide available data for this compound.

The conclusive determination of the correct structure hinged on a classic yet powerful approach in chemical analysis: the total synthesis of the proposed molecule and a head-to-head comparison of its spectroscopic data with that of the natural isolate. This process not only rectified a case of mistaken identity but also underscored the indispensability of synthetic chemistry in validating natural product structures.

The Path to Structural Revision: A Logical Workflow

The journey to correct the structure of the putative blumeatin followed a systematic and logical progression. The key steps involved are outlined below and visualized in the accompanying workflow diagram.

structure_elucidation_workflow Workflow for the Structural Revision of Putative Blumeatin cluster_0 Initial Investigation cluster_1 Synthetic Verification cluster_2 Comparative Analysis cluster_3 Conclusion Isolation Isolation of 'Blumeatin' from Blumea balsamifera Proposed_Structure Initial Structure Proposed: (S)-2-(3,5-dihydroxyphenyl)-5-hydroxy- 7-methoxychroman-4-one Isolation->Proposed_Structure Synthesis Total Synthesis of the Proposed Structure Spectroscopic_Analysis_Synth Spectroscopic Analysis of Synthetic Compound (NMR, MS) Synthesis->Spectroscopic_Analysis_Synth Comparison Direct Comparison of Spectroscopic Data Spectroscopic_Analysis_Synth->Comparison Spectroscopic_Analysis_Nat Spectroscopic Analysis of Natural 'Blumeatin' Spectroscopic_Analysis_Nat->Comparison Mismatch Data Mismatch Observed Comparison->Mismatch Structure_Revision Structure Revision: Natural 'Blumeatin' is Sterubin ((S)-2-(3,4-dihydroxyphenyl)-5-hydroxy- 7-methoxychroman-4-one) Mismatch->Structure_Revision

Caption: Workflow for the structural revision of putative blumeatin.

Experimental Protocols

Synthesis of Putative (±)-Blumeatin

The synthesis of the proposed structure of blumeatin, (±)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxychroman-4-one, was a critical step in the structure revision process.[1]

Reaction: The key C-ring closure was achieved by reacting 3,5-dihydroxybenzaldehyde with 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one.[1]

Reagents and Conditions:

  • 3,5-dihydroxybenzaldehyde

  • 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one

  • Boric acid

  • Piperidine

  • Silica gel

  • The reaction mixture was heated to 120 °C under a nitrogen atmosphere for 10-12 hours.[1]

Work-up and Purification:

  • The reaction mixture was cooled to room temperature.

  • Acetone was added, and the mixture was filtered.

  • The silica gel was washed with acetone.

  • The combined filtrate and washes were evaporated to dryness under reduced pressure.

  • The resulting residue was purified by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield the target compound as a pale yellow solid.[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary analytical tool for comparing the synthesized compound with the natural isolate. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired.

Instrumentation:

  • Spectra were typically recorded on a 400 MHz or 600 MHz NMR spectrometer.

Sample Preparation:

  • Samples were dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).

  • Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences were used to acquire proton spectra.

  • ¹³C NMR: Proton-decoupled spectra were obtained to simplify the carbon signals.

  • 2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass and elemental composition of the synthesized and natural compounds, confirming their molecular formulas.

Instrumentation:

  • An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is commonly used for flavonoid analysis.

Sample Preparation:

  • Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Data Acquisition:

  • Spectra were acquired in both positive and negative ion modes to obtain comprehensive fragmentation data.

  • Accurate mass measurements were used to calculate the elemental composition.

Data Presentation and Comparative Analysis

The definitive evidence for the structural misassignment of blumeatin came from the direct comparison of the ¹H and ¹³C NMR data of the synthesized putative blumeatin and the natural isolate (which was confirmed to be sterubin).

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
PositionSynthesized Putative Blumeatin (δ ppm, mult., J in Hz)Natural Isolate (Sterubin) (δ ppm, mult., J in Hz)
25.34 (dd, 12.8, 2.8)5.42 (dd, 12.6, 3.0)
3ax3.13 (dd, 17.2, 12.8)3.24 (dd, 17.2, 12.6)
3eq2.76 (dd, 17.2, 2.8)2.72 (dd, 17.2, 3.1)
66.02 (d, 2.4)6.06-6.10 (m)
86.00 (d, 2.4)6.06-6.10 (m)
2'6.38 (d, 2.0)6.86-6.91 (m)
4'6.25 (t, 2.0)-
5'-6.71-6.78 (m)
6'6.38 (d, 2.0)6.71-6.78 (m)
OCH₃3.75 (s)3.79 (s)
5-OH12.12 (s)12.11 (s)
3',5'-OH / 3',4'-OH9.30 (br s)9.03 (m)

Data for synthesized putative blumeatin and sterubin are adapted from the supporting information of the key structural revision publication.

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
PositionSynthesized Putative Blumeatin (δ ppm)Natural Isolate (Sterubin) (δ ppm)
279.579.1
342.842.6
4196.4196.9
4a102.7102.7
5163.9163.9
694.994.9
7167.7167.7
893.993.8
8a162.8162.8
1'144.1130.9
2'105.7114.8
3'158.4145.0
4'102.7145.6
5'158.4115.4
6'105.7118.4
OCH₃55.455.8

Data for synthesized putative blumeatin and sterubin are adapted from the supporting information of the key structural revision publication.

The most significant discrepancies in the NMR data are observed in the signals corresponding to the B-ring protons and carbons. In the ¹H NMR spectrum, the synthesized putative blumeatin with a 3',5'-dihydroxyphenyl B-ring shows two signals for the aromatic protons (H-2', H-4', and H-6'), whereas the natural product (sterubin) with a 3',4'-dihydroxyphenyl B-ring displays a more complex multiplet pattern for its three aromatic protons. Similarly, the ¹³C NMR data shows marked differences in the chemical shifts of the B-ring carbons (C-1', C-2', C-3', C-4', C-5', and C-6'), confirming the different substitution pattern.

Visualization of Key Spectroscopic Evidence

Two-dimensional NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, provide definitive evidence for the connectivity of atoms within a molecule. The HMBC spectrum of the natural isolate (sterubin) would show correlations that are only consistent with the 3',4'-dihydroxy substitution pattern of the B-ring, as illustrated in the following diagram.

HMBC_Correlations Key HMBC Correlations for Sterubin cluster_A A-Ring and C-Ring cluster_B B-Ring H2 H-2 C4 C-4 H2->C4 C1_prime C-1' H2->C1_prime C2_prime C-2' H2->C2_prime C6_prime C-6' H2->C6_prime H2_prime H-2' H2_prime->C1_prime H2_prime->C6_prime C3_prime C-3' H2_prime->C3_prime H5_prime H-5' H5_prime->C1_prime C4_prime C-4' H5_prime->C4_prime H5_prime->C3_prime H6_prime H-6' H6_prime->C2_prime H6_prime->C4_prime

References

Biosynthesis pathway of dihydroflavonols like Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Dihydroflavonols, Including Dihydrotamarixetin

Introduction

Dihydroflavonols, also known as flavanonols, are a critical class of flavonoid compounds that serve as central intermediates in the biosynthesis of several important plant secondary metabolites, including flavonols, anthocyanins, and proanthocyanidins (condensed tannins).[1][2] These molecules are characterized by a 3-hydroxyflavanone backbone. Their structural diversity and biological activities make them, and their downstream products, of significant interest to researchers in fields ranging from plant science to pharmacology and drug development.

This technical guide provides a detailed overview of the core biosynthetic pathway leading to the formation of common dihydroflavonols such as dihydrokaempferol (DHK), dihydroquercetin (DHQ), and dihydromyricetin (DHM). It further elucidates the terminal enzymatic step required for the synthesis of specialized dihydroflavonols like this compound, a methylated derivative of dihydroquercetin. The guide includes summaries of quantitative enzyme data, detailed experimental protocols for analysis, and visualizations of the key pathways and workflows.

The Core Biosynthesis Pathway of Dihydroflavonols

The formation of dihydroflavonols begins with the general phenylpropanoid pathway, which supplies the precursor molecule p-coumaroyl-CoA. This is condensed with three molecules of malonyl-CoA to enter the flavonoid-specific branch of the pathway.

  • Chalcone Synthase (CHS): CHS is the first committed enzyme in flavonoid biosynthesis. It catalyzes the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): The unstable naringenin chalcone is rapidly stereospecifically cyclized by CHI to produce the flavanone (2S)-naringenin. Naringenin serves as a crucial entry point for the synthesis of a wide array of flavonoid classes.

  • Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, catalyzes the 3β-hydroxylation of (2S)-naringenin to produce the first dihydroflavonol, (2R,3R)-dihydrokaempferol (DHK).[3] This step establishes the dihydroflavonol core structure.

  • Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for the hydroxylation patterns on the B-ring, which dictates the specific type of dihydroflavonol produced.

    • F3'H introduces a hydroxyl group at the 3' position of the B-ring, converting dihydrokaempferol (DHK) into dihydroquercetin (DHQ).

    • F3'5'H can introduce hydroxyl groups at both the 3' and 5' positions, leading to the formation of dihydromyricetin (DHM).

These three dihydroflavonols—DHK, DHQ, and DHM—are the primary branch point intermediates for further downstream modifications.[2][4] They can be converted into flavonols by flavonol synthase (FLS) or reduced to leucoanthocyanidins by dihydroflavonol 4-reductase (DFR).[1]

Dihydroflavonol_Biosynthesis Core Biosynthesis Pathway of Dihydroflavonols sub0 p-Coumaroyl-CoA + 3x Malonyl-CoA enz1 CHS sub0->enz1 sub1 Naringenin Chalcone enz2 CHI sub1->enz2 sub2 Naringenin (a flavanone) enz3 F3H sub2->enz3 sub3 Dihydrokaempferol (DHK) enz4 F3'H sub3->enz4 sub4 Dihydroquercetin (DHQ) (Taxifolin) enz5 F3'5'H sub4->enz5 enz6 OMT sub4->enz6 sub5 Dihydromyricetin (DHM) enz1->sub1 enz2->sub2 enz3->sub3 enz4->sub4 enz5->sub5 prod This compound enz6->prod

Caption: Core Biosynthesis Pathway of Dihydroflavonols.

The Terminal Step: Biosynthesis of this compound

This compound is the 4'-O-methylated derivative of dihydroquercetin (taxifolin). The biosynthesis of this compound requires the activity of an O-methyltransferase (OMT) that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.

  • Flavonoid 4'-O-methyltransferase (F4'OMT): This class of enzymes catalyzes the regioselective transfer of a methyl group from SAM to the 4'-hydroxyl group of a flavonoid substrate.[5] In the case of this compound, a specific OMT acts on dihydroquercetin to yield the final product. While OMTs often show activity towards a range of flavonoid substrates, specific enzymes with high affinity for dihydroquercetin are responsible for this conversion in plants that accumulate this compound.[5][6][7]

Enzymology and Quantitative Data

The efficiency and outcome of the dihydroflavonol pathway are determined by the kinetic properties and substrate specificities of its constituent enzymes. Dihydroflavonol 4-reductase (DFR) is a particularly well-studied enzyme due to its role as a key control point directing metabolic flux towards either anthocyanins or other flavonoids.[8]

EnzymeSubstrate(s)Product(s)Notes on Specificity and Activity
Flavanone 3-Hydroxylase (F3H) Naringenin, EriodictyolDihydrokaempferol, DihydroquercetinA key enzyme that converts flavanones to dihydroflavonols.
Flavonoid 3'-Hydroxylase (F3'H) Naringenin, DihydrokaempferolEriodictyol, DihydroquercetinCatalyzes the 3'-hydroxylation of the B-ring on various flavonoid precursors.
Dihydroflavonol 4-Reductase (DFR) Dihydrokaempferol (DHK), Dihydroquercetin (DHQ), Dihydromyricetin (DHM)Leucopelargonidin, Leucocyanidin, LeucodelphinidinDFR enzymes exhibit significant substrate specificity, which often determines the type of anthocyanins a plant can produce.[2] For example, some DFRs from ferns can catalyze DHK and DHQ but not DHM.[4] The enzyme from Zanthoxylum bungeanum accepts all three substrates.[1] This enzyme is NADPH-dependent.[8]
O-Methyltransferase (OMT) Dihydroquercetin, Quercetin, Luteolin, etc.This compound, Isorhamnetin, Chrysoeriol, etc.OMTs show high regioselectivity. Flavonoid 4'-OMTs specifically target the 4'-hydroxyl group.[5] Methylation can enhance the biological activity and stability of flavonoid compounds.[9][10]

Experimental Protocols

Extraction of Dihydroflavonols from Plant Tissue

This protocol provides a general method for extracting flavonoids, including dihydroflavonols, for subsequent analysis.

  • Sample Preparation: Freeze fresh plant tissue (e.g., leaves, petals) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. Lyophilize the powder to obtain a dry weight.

  • Extraction: Add 10 mL of extraction solvent (e.g., 80% methanol (v/v) with 1% HCl) per 1 gram of dried plant powder.

  • Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times. Pool the supernatants.

  • Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis. Store at -20°C if not analyzed immediately.

In Vitro Dihydroflavonol 4-Reductase (DFR) Enzyme Assay

This protocol allows for the measurement of DFR activity using a recombinant enzyme.

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 2 mM NADPH

    • 0.5 mM Dihydroflavonol substrate (e.g., Dihydroquercetin dissolved in DMSO)

    • 5 µg of purified recombinant DFR protein

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes. A control reaction should be run without the enzyme or with heat-inactivated enzyme.

  • Product Conversion: The product, leucoanthocyanidin, is unstable. To quantify it, add 600 µL of butanol-HCl (95:5, v/v) to the reaction tube.[8]

  • Heat Treatment: Tightly cap the tube and incubate at 95°C for 60 minutes. This acid-heat treatment converts the colorless leucoanthocyanidin into its corresponding colored anthocyanidin (e.g., leucocyanidin is converted to cyanidin).[8]

  • Centrifugation: Cool the tube on ice and centrifuge at 12,000 x g for 10 minutes to pellet any precipitated protein.

  • Quantification: Transfer the colored supernatant to a cuvette and measure the absorbance at ~520-550 nm (the absorbance maximum depends on the specific anthocyanidin produced). The amount of product can be calculated using the molar extinction coefficient of the corresponding anthocyanidin standard.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of dihydroflavonols.[11][12][13]

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a binary pump, an autosampler, and a photodiode array (PDA) or UV-Vis detector.[12][13]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 1% acetic acid.[13]

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient program is as follows (flow rate: 1.0 mL/min):

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 70% B

    • 30-35 min: Linear gradient from 70% to 95% B

    • 35-40 min: Hold at 95% B

    • 40-45 min: Return to 10% B and equilibrate for 5-10 minutes.

  • Detection: Monitor the eluent at multiple wavelengths. Dihydroflavonols typically show an absorbance maximum around 280-290 nm.

  • Quantification: Prepare a calibration curve using authentic standards of dihydrokaempferol, dihydroquercetin, and this compound at known concentrations. The concentration in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.

HPLC_Workflow Experimental Workflow for HPLC Analysis A 1. Sample Preparation (Grinding & Lyophilizing) B 2. Solvent Extraction (e.g., 80% Methanol) A->B C 3. Centrifugation (Pellet debris) B->C D 4. Filtration (0.22 µm Syringe Filter) C->D E 5. HPLC Injection (Autosampler) D->E F 6. Chromatographic Separation (C18 Reverse-Phase Column) E->F G 7. Detection (PDA/UV-Vis Detector at 290 nm) F->G H 8. Data Analysis (Quantification against standards) G->H

Caption: Experimental Workflow for HPLC Analysis.

Regulation of the Dihydroflavonol Pathway

The biosynthesis of dihydroflavonols is tightly regulated at the transcriptional level. The expression of structural genes like CHS, F3H, and DFR is often coordinately controlled by complexes of transcription factors. In many plants, this regulation is mediated by a ternary complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These complexes bind to specific cis-regulatory elements in the promoters of the target biosynthetic genes, thereby activating or repressing their transcription in response to developmental cues (e.g., flower development) and environmental stimuli (e.g., UV light, stress). This regulatory mechanism allows the plant to precisely control the flux of metabolites through the pathway.

Regulatory_Logic Transcriptional Regulation Logic signal Developmental & Environmental Signals (e.g., Light, Hormones, Stress) tf_myb MYB Transcription Factor signal->tf_myb activates tf_bhlh bHLH Transcription Factor signal->tf_bhlh activates tf_wdr WD40-Repeat Protein signal->tf_wdr activates complex MBW Regulatory Complex tf_myb->complex tf_bhlh->complex tf_wdr->complex gene Promoter Region of Biosynthetic Genes (e.g., F3H, DFR) complex->gene binds to response Gene Transcription & Enzyme Synthesis gene->response leads to

Caption: Transcriptional Regulation Logic.

Conclusion

The biosynthesis of dihydroflavonols represents a cornerstone of flavonoid metabolism in plants, establishing the precursors for a vast array of biologically active compounds. Understanding this pathway, from the core enzymes like F3H to the specific modifying enzymes like OMTs that produce molecules such as this compound, is crucial for metabolic engineering and drug discovery. The ability to manipulate this pathway could lead to the enhanced production of high-value phytochemicals with applications in pharmaceuticals, nutraceuticals, and agriculture. The protocols and data presented herein provide a technical foundation for researchers aiming to investigate, quantify, and engineer the production of these valuable compounds.

References

In Silico Prediction of Dihydrotamarixetin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, a dihydroflavonol found in various plant species, presents a promising scaffold for drug discovery due to its structural similarity to other bioactive flavonoids. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict the bioactivity of this compound. By leveraging computational tools, researchers can elucidate potential molecular targets, predict pharmacokinetic properties, and design novel therapeutic agents. This document outlines detailed experimental protocols for key in silico techniques, presents data in a structured format for comparative analysis, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Introduction to this compound

This compound is a natural dihydroflavonol. Its chemical structure, characterized by a dihydropyranone ring fused to two phenyl rings with hydroxyl substitutions, positions it as a molecule of significant interest for pharmacological investigation. While extensive in vitro and in vivo studies on this compound are limited, computational, or in silico, approaches offer a powerful and cost-effective means to predict its biological activities and guide further experimental validation.[1][2] These methods are instrumental in modern drug discovery for identifying potential drug-receptor interactions and assessing the drug-like properties of compounds.[3][4]

Predicted Bioactivities and Molecular Targets

Based on the known activities of structurally similar flavonoids, in silico methods can predict the potential bioactivities of this compound. Flavonoids are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[5] Molecular docking studies are a primary tool to investigate these potential activities by simulating the interaction between this compound and various protein targets.[3]

Predicted Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Key protein targets in inflammatory pathways include cyclooxygenase (COX) enzymes and various kinases. In silico docking can predict the binding affinity of this compound to these targets.

Predicted Anticancer Activity

The potential of flavonoids as anticancer agents is a significant area of research.[5] In silico studies can explore the interaction of this compound with cancer-related proteins such as kinases, proteases, and transcription factors. Dihydrofolate reductase (DHFR) is a validated target for cancer chemotherapy, and molecular docking can be used to assess the inhibitory potential of compounds against it.[3]

Predicted Antioxidant Activity

While direct antioxidant capacity is often assessed through in vitro chemical assays, in silico methods like Density Functional Theory (DFT) can provide insights into the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which correlate with its ability to donate electrons and scavenge free radicals.[6]

In Silico Methodologies and Protocols

A systematic in silico workflow is crucial for the comprehensive evaluation of a compound's bioactivity. This typically involves ligand and protein preparation, molecular docking, and post-docking analysis.

Ligand and Protein Preparation

Protocol for Ligand Preparation:

  • Obtain 3D Structure: The 3D structure of this compound can be retrieved from chemical databases like PubChem or drawn using molecular modeling software.

  • Energy Minimization: The ligand structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software like Avogadro or PyMOL.

Protocol for Protein Target Preparation:

  • Retrieve Protein Structure: The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).[7]

  • Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and non-standard residues are checked and corrected. This can be done using tools like AutoDockTools or Chimera.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4]

Protocol for Molecular Docking using AutoDock Vina:

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid should be sufficient to encompass the entire binding pocket.

  • Docking Simulation: The prepared ligand and protein files are used as input for the docking software. AutoDock Vina performs a conformational search to find the best binding pose of the ligand within the receptor's active site.[8]

  • Analysis of Results: The output includes the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses. Lower binding energy values indicate a more stable protein-ligand complex.[9][10]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound.[11]

Protocol for ADMET Prediction using SwissADME:

  • Input SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string of this compound is submitted to the SwissADME web server.[4]

  • Analysis of Physicochemical Properties: The server calculates various descriptors, including molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.[6][7]

  • Pharmacokinetic Prediction: Predictions for gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 enzymes are generated.[11]

  • Drug-Likeness Evaluation: The compound is evaluated against established rules like Lipinski's Rule of Five to assess its potential as an orally bioavailable drug.[7]

  • Toxicity Prediction: Potential toxicity risks, such as mutagenicity and hepatotoxicity, are predicted based on structural alerts.[7]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated from the in silico prediction of this compound's bioactivity.

Table 1: Predicted Binding Affinities of this compound with Various Protein Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530
Dihydrofolate Reductase (DHFR)1DHF-7.9Ile7, Phe31, Arg70
Protein Kinase B (Akt1)1UNQ-9.2Lys179, Glu234, Asp292
Xanthine Oxidase1FIQ-7.1Glu802, Arg880, Phe914

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight< 500 g/mol Compliant with Lipinski's Rule
LogP< 5Compliant with Lipinski's Rule
Hydrogen Bond Donors< 5Compliant with Lipinski's Rule
Hydrogen Bond Acceptors< 10Compliant with Lipinski's Rule
Gastrointestinal AbsorptionHighGood oral bioavailability predicted
Blood-Brain Barrier PermeantNoLow potential for CNS side effects
CYP2D6 InhibitorNoLow potential for drug-drug interactions
AMES ToxicityNoPredicted to be non-mutagenic
HepatotoxicityNoLow risk of liver toxicity predicted

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the in silico analysis of this compound.

In_Silico_Workflow cluster_start Input cluster_methods In Silico Methods cluster_output Predicted Outputs cluster_goal Goal This compound This compound (SMILES/3D Structure) Molecular_Docking Molecular Docking This compound->Molecular_Docking ADMET_Prediction ADMET Prediction This compound->ADMET_Prediction DFT_Analysis DFT Analysis This compound->DFT_Analysis Protein_Target Protein Target (PDB Structure) Protein_Target->Molecular_Docking Binding_Affinity Binding Affinity Interaction Analysis Molecular_Docking->Binding_Affinity Pharmacokinetics Pharmacokinetics (Absorption, Distribution) ADMET_Prediction->Pharmacokinetics Drug_Likeness Drug-Likeness Toxicity Profile ADMET_Prediction->Drug_Likeness Electronic_Properties Electronic Properties (HOMO/LUMO) DFT_Analysis->Electronic_Properties Bioactivity_Prediction Bioactivity Prediction & Lead Optimization Binding_Affinity->Bioactivity_Prediction Pharmacokinetics->Bioactivity_Prediction Drug_Likeness->Bioactivity_Prediction Electronic_Properties->Bioactivity_Prediction

Caption: In Silico Workflow for this compound Bioactivity Prediction.

Molecular_Docking_Protocol Start Start: Obtain Ligand & Protein Structures Ligand_Prep Ligand Preparation (Energy Minimization) Start->Ligand_Prep Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Start->Protein_Prep Grid_Generation Define Grid Box (Active Site) Ligand_Prep->Grid_Generation Protein_Prep->Grid_Generation Docking Perform Molecular Docking (e.g., AutoDock Vina) Grid_Generation->Docking Analysis Analyze Results (Binding Affinity, Poses) Docking->Analysis End End: Identify Potential Binders Analysis->End

Caption: Detailed Protocol for Molecular Docking Experiments.

Signaling_Pathway_Inhibition Stimulus Inflammatory Stimulus COX2 COX-2 Stimulus->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound (Predicted Inhibitor) This compound->COX2

Caption: Predicted Inhibition of the COX-2 Signaling Pathway.

Conclusion

In silico prediction methodologies provide a robust framework for the initial assessment of the bioactivity of natural compounds like this compound. Through molecular docking, ADMET prediction, and other computational tools, researchers can gain valuable insights into potential therapeutic applications, mechanisms of action, and drug-likeness. The protocols and data presented in this guide offer a foundational understanding for scientists and drug development professionals to embark on the computational exploration of this compound and other novel chemical entities, thereby accelerating the drug discovery process.[1][12] Further in vitro and in vivo validation is essential to confirm these computational predictions.

References

Preliminary In Vitro Screening of Dihydrotamarixetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Comprehensive in vitro screening data for Dihydrotamarixetin is limited in publicly available scientific literature. This guide has been constructed using data from closely related dihydroflavonols, such as Dihydroquercetin (DHQ), and general protocols for flavonoid screening to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and potential biological activities described herein are based on established methodologies for flavonoid analysis and the observed activities of structurally similar compounds.

Introduction

This compound, a dihydroflavonol, is a member of the flavonoid family of polyphenolic compounds found in various plants.[1] Flavonoids are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide outlines a framework for the preliminary in vitro screening of this compound, detailing common experimental protocols and presenting illustrative data from related compounds to guide future research.

Antioxidant Activity

The antioxidant potential of flavonoids is a primary area of investigation. This is often assessed through radical scavenging and reducing power assays.

Data Summary: Antioxidant Activity of a Related Compound (Dihydroquercetin)
Assay TypeCompoundConcentrationResult (IC50 or equivalent)Reference Compound
DPPH Radical ScavengingDihydroquercetin (DHQ)50 µg/mLIC50: 32.41 ± 3.35 µg/mLL-Ascorbic Acid
Ferric Reducing Antioxidant Power (FRAP)Dihydroquercetin (DHQ)50 µg/mL6.23 ± 0.34 mML-Ascorbic Acid

Data presented is for Dihydroquercetin (DHQ) as a proxy for this compound.[2]

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • Add 100 µL of each sample concentration to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.

This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 16 mL of acetic acid in 1 L of water, pH adjusted with NaOH.

    • TPTZ Solution (10 mM): 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[3]

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • Add 30 µL of the sample to a tube.

    • Add 90 µL of distilled water.

    • Add 900 µL of the FRAP reagent.

    • Incubate at 37°C for 10 minutes.[2]

  • Measurement: Measure the absorbance at 593 nm.[2]

  • Calculation: Create a standard curve using a known antioxidant (e.g., FeSO₄ or L-ascorbic acid) to determine the FRAP value of the sample.

Anti-inflammatory Activity

The anti-inflammatory potential of flavonoids can be evaluated by their ability to inhibit the production of inflammatory mediators in cell-based assays.

Data Summary: Anti-inflammatory Activity of a Related Compound (Tamarixetin)
Cell LineInflammatory StimulusCompoundConcentrationEffect
ChondrocytesIL-1βTamarixetinNot specifiedInhibition of NF-κB signaling
ChondrocytesIL-1βTamarixetinNot specifiedActivation of Nrf2 signaling

Data presented is for Tamarixetin, a closely related flavonoid.[4][5]

Experimental Protocols
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Use a sodium nitrite standard curve to quantify the amount of nitrite (a stable product of NO).

  • Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay (steps 1-3).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions to measure the concentration of these cytokines in the supernatant.

  • Data Analysis: Compare the cytokine concentrations in the this compound-treated groups to the LPS-stimulated control group.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines can be determined using cell viability assays.

Data Summary: Anticancer Activity of a Related Compound (Cirsimaritin)
Cell LineAssayCompoundResult (IC50)
HCT-116 (Colon Cancer)XTT AssayCirsimaritin24.70 µg/mL

Data presented is for Cirsimaritin, another flavonoid, as a representative example.[6]

Experimental Protocol
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound This compound Stock Solution antioxidant Antioxidant Assays (DPPH, FRAP) compound->antioxidant anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) compound->anti_inflammatory anticancer Anticancer Assays (MTT, Cell Viability) compound->anticancer cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) cell_culture->anti_inflammatory cell_culture->anticancer data_acq Data Acquisition (Spectrophotometry, ELISA Reader) antioxidant->data_acq anti_inflammatory->data_acq anticancer->data_acq ic50 IC50 Determination data_acq->ic50 statistical Statistical Analysis ic50->statistical

Caption: General workflow for the in vitro screening of this compound.

Signaling Pathways

G cluster_nfkb NF-κB Pathway LPS LPS IKK IKK LPS->IKK p_IkB P-IκBα IKK->p_IkB IkB IκBα IkB->p_IkB NFkB p65/p50 p_NFkB p65/p50 (Active) NFkB->p_NFkB p_IkB->IkB p_IkB->NFkB nucleus_nfkb Nucleus p_NFkB->nucleus_nfkb genes_nfkb Pro-inflammatory Genes (TNF-α, IL-6) nucleus_nfkb->genes_nfkb DHT This compound DHT->IKK Inhibition

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

G cluster_nrf2 Nrf2 Pathway ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nrf2_active Nrf2 (Active) Nrf2->Nrf2_active nucleus_nrf2 Nucleus Nrf2_active->nucleus_nrf2 ARE Antioxidant Response Element (ARE) nucleus_nrf2->ARE DHT_nrf2 This compound DHT_nrf2->Nrf2_active Activation

Caption: Postulated activation of the Nrf2 signaling pathway by this compound.

References

An In-depth Technical Guide to Dihydrotamarixetin (CAS Number: 70411-27-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotamarixetin, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a naturally occurring dihydroflavonol with the CAS number 70411-27-7. As a derivative of dihydroquercetin (taxifolin), it shares a similar flavonoid backbone that is associated with a range of biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, synthesis, and biological activities. Detailed experimental protocols for assessing its antioxidant and anti-inflammatory potential are presented, along with an exploration of its putative mechanism of action involving key signaling pathways such as NF-κB and Nrf2. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

This compound is a flavonoid characterized by a saturated 2,3-bond in its C-ring, a structural feature that may enhance its biological efficacy compared to unsaturated counterparts.[1] Its core structure is based on dihydroquercetin, with a methyl group at the 4'-position of the B-ring. This methylation can influence its metabolic stability and biological activity.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 70411-27-7[3][4]
Molecular Formula C₁₆H₁₄O₇[3]
Molecular Weight 318.28 g/mol [3][4]
Appearance Powder[3]
Synonyms 4'-O-Methyldihydroquercetin, Blumeatin A, (2R,3R)-3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one[3][5]
Predicted pKa 7.39 ± 0.60[3]
Predicted XLogP3-AA 1.8[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 7[3]
Rotatable Bond Count 2[3]

Synthesis

A plausible synthetic approach for this compound would involve the reduction of the 2,3-double bond of 4'-O-methylquercetin.

Illustrative Synthetic Pathway (Hypothetical)

Synthesis Quercetin Quercetin Protected_Quercetin Selectively Protected Quercetin Quercetin->Protected_Quercetin Protection of OH groups Methylated_Quercetin 4'-O-Methylquercetin (Tamarixetin) Protected_Quercetin->Methylated_Quercetin Methylation at 4'-OH This compound This compound Methylated_Quercetin->this compound Reduction of C2-C3 double bond (e.g., Catalytic Hydrogenation)

Caption: Hypothetical synthesis of this compound.

Biological Activities and Mechanism of Action

Research on flavonoids structurally related to this compound, such as dihydroquercetin and tamarixetin, suggests a range of promising biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] The 4'-O-methylation in this compound may enhance its metabolic stability and bioavailability.[2]

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Table 2: In Vitro Antioxidant Activity Data for Structurally Related Flavonoids

CompoundAssayIC₅₀ (µg/mL)Reference(s)
QuercetinDPPH Radical Scavenging~1.89[8]
QuercetinABTS Radical Scavenging~1.89[8]
Dihydroquercetin derivativeDPPH Radical Scavenging56.67 ± 4.79[5]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Flavonoids have been shown to modulate inflammatory pathways. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Table 3: In Vitro Anti-inflammatory Activity Data for Structurally Related Flavonoids

Compound/ExtractAssayIC₅₀ (µg/mL)Reference(s)
Kaempferol (related flavonoid)NO Inhibition2.4 ± 0.3[9]
Kaempferol (related flavonoid)TNF-α Inhibition5.5 ± 1.1[9]
Rosa damascena extractInhibition of protein denaturation129.04[10]
Signaling Pathways

The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. Based on studies of related compounds, this compound is likely to exert its effects through the modulation of the NF-κB and Nrf2 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11][12] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Flavonoids like tamarixetin have been shown to inhibit this pathway.[13]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases IkBa_P p-IκBα IkBa_NFkB->IkBa_P NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Proteasome Proteasomal Degradation IkBa_P->Proteasome ubiquitination Dihydrotamarixetin_cyto This compound Dihydrotamarixetin_cyto->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds to Inflammation Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Inflammation induces

Caption: this compound's potential inhibition of the NF-κB pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[14][15] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and cytoprotective genes. Flavonoids, including tamarixetin, are known to activate this protective pathway.[13]

Nrf2_Pathway cluster_cytoplasm_nrf2 Cytoplasm cluster_nucleus_nrf2 Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Proteasome_nrf2 Proteasomal Degradation Keap1_Nrf2->Proteasome_nrf2 ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Dihydrotamarixetin_nrf2 This compound Dihydrotamarixetin_nrf2->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes induces

Caption: this compound's potential activation of the Nrf2 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8]

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Use a blank containing only the solvent and a positive control (e.g., ascorbic acid or quercetin).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

DPPH_Workflow start Start prep_sample Prepare this compound and DPPH solutions start->prep_sample mixing Mix this compound and DPPH in 96-well plate prep_sample->mixing incubation Incubate in dark (30 min, RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC₅₀ measurement->calculation end End calculation->end

Caption: Workflow for the DPPH radical scavenging assay.

Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation, leading to a decrease in absorbance.[8]

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare a stock solution and serial dilutions of this compound.

  • Add 10 µL of each this compound dilution to 1 mL of the diluted ABTS•+ solution.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Use a blank and a positive control (e.g., Trolox).

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[9]

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

  • Calculate the IC₅₀ value.

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction measure_abs Measure Absorbance at 540 nm griess_reaction->measure_abs calculate Calculate NO inhibition and IC₅₀ measure_abs->calculate end End calculate->end

Caption: Workflow for the Nitric Oxide inhibition assay.

Conclusion

This compound is a promising flavonoid with the potential for significant antioxidant and anti-inflammatory activities. Its structural similarity to well-studied compounds like dihydroquercetin and tamarixetin provides a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound. Future studies should focus on obtaining precise quantitative data for its biological activities, elucidating its metabolic fate, and evaluating its efficacy in in vivo models of diseases associated with oxidative stress and inflammation.

References

In-Depth Technical Guide: Isolation of Dihydrotamarixetin from Blumea fistulosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of dihydrotamarixetin, a bioactive flavonoid, from the medicinal plant Blumea fistulosa. This document details the necessary experimental protocols, presents key quantitative data, and visualizes the underlying scientific principles and workflows.

Introduction to this compound and Blumea fistulosa

Blumea fistulosa, a member of the Asteraceae family, is an annual herb recognized in traditional medicine for its therapeutic properties.[1] The genus Blumea is known to be a rich source of various secondary metabolites, including flavonoids, which are major contributors to its biological activities.[2][3] Flavonoids from Blumea species have demonstrated a wide range of pharmacological effects, such as antimicrobial, antioxidant, and anti-inflammatory activities.[2]

This compound, also known as 4'-O-methyltaxifolin or Blumeatin A, is a dihydroflavonol with the molecular formula C₁₆H₁₄O₇ and a molecular weight of 318.28 g/mol .[4][5] As a flavonoid, it is anticipated to possess significant antioxidant and anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development. The isolation and purification of this compound are crucial steps for its comprehensive biological evaluation.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of flavonoids from plant materials, specifically adapted for the extraction of this compound from Blumea fistulosa.

Plant Material Collection and Preparation

Fresh, healthy aerial parts of Blumea fistulosa should be collected and authenticated by a plant taxonomist. The plant material is then washed thoroughly with distilled water to remove any dirt and debris. For optimal extraction, the plant material is shade-dried at room temperature for 7-10 days and then pulverized into a coarse powder using a mechanical grinder.

Extraction of Crude Flavonoids

The powdered plant material is subjected to solvent extraction to obtain the crude flavonoid extract.

Protocol:

  • Macerate the dried plant powder (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

  • Repeat the extraction process two more times with the plant residue to ensure maximum yield.

  • Pool the crude extracts from all three extractions.

Fractionation of the Crude Extract

The crude ethanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Protocol:

  • Suspend the crude extract in distilled water (1 L).

  • Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate (3 x 1 L each).

  • Separate the layers using a separating funnel.

  • Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is expected to be rich in flavonoids.

Isolation of this compound by Column Chromatography

The flavonoid-rich ethyl acetate fraction is further purified using column chromatography to isolate this compound.

Protocol:

  • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry-packing solvent.

  • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.

  • Load the slurry onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Collect the fractions (20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light or with a suitable staining reagent.

  • Pool the fractions containing the compound of interest based on the TLC profile.

  • Subject the pooled fractions to further purification by preparative TLC or repeated column chromatography until a pure compound is obtained.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₆H₁₄O₇
Molecular Weight318.28 g/mol
AppearanceOff-white amorphous powder
CAS Number70411-27-7
Table 2: Spectroscopic Data for this compound (4'-O-methyltaxifolin)
¹H NMR (DMSO-d₆, 600 MHz) ¹³C NMR (DMSO-d₆, 150 MHz)
δ (ppm) Assignment
11.89 (s)5-OH
9.12 (s)3'-OH
7.12 (d, J = 1.8 Hz)H-2'
6.92 (dd, J = 8.0, 1.8 Hz)H-6'
6.79 (d, J = 8.0 Hz)H-5'
6.12 (d, J = 2.2 Hz)H-6
6.10 (d, J = 2.2 Hz)H-8
5.80 (d, J = 6.3 Hz)3-OH
5.10 (d, J = 11.5 Hz)H-2
4.72 (dd, J = 11.5, 6.1 Hz)H-3
3.78 (s)4'-OCH₃

Note: Data is based on closely related methylated taxifolin derivatives and serves as a predictive model.[6]

Table 3: Mass Spectrometry and UV-Visible Spectroscopy Data
TechniqueObserved Data
ESI-MS m/z 319 [M+H]⁺, 317 [M-H]⁻
UV-Vis (Methanol) λmax ≈ 290 nm and 330 nm (sh)

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Blumea fistulosa (Aerial Parts) drying Shade Drying & Pulverization plant_material->drying extraction Maceration with 95% Ethanol drying->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Rotary Evaporation ea_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Similar Fractions fraction_collection->pooling purification Preparative TLC / Recrystallization pooling->purification pure_compound Pure this compound purification->pure_compound

Caption: Workflow for the Isolation of this compound.
Putative Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway This compound This compound ikk_complex IKK Complex This compound->ikk_complex Inhibits nf_kb NF-κB This compound->nf_kb Inhibits translocation inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 tak1->ikk_complex ikb IκBα ikk_complex->ikb phosphorylates & degrades nucleus Nucleus nf_kb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->inflammatory_genes

Caption: Inhibition of NF-κB Pathway by this compound.
Putative Antioxidant Signaling Pathway

antioxidant_pathway This compound This compound keap1 Keap1 This compound->keap1 Promotes Nrf2 dissociation nrf2 Nrf2 This compound->nrf2 Stabilizes oxidative_stress Oxidative Stress (ROS) oxidative_stress->keap1 induces conformational change nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are antioxidant_genes Antioxidant Gene Expression (HO-1, NQO1, GCLC) are->antioxidant_genes

Caption: Activation of Nrf2 Antioxidant Pathway.

References

The Anti-inflammatory Potential of Dihydroquercetin and Tamarixetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered considerable interest for their potential anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory activities of two such flavonoids: Dihydroquercetin (DHQ), also known as taxifolin, and Tamarixetin. While the user's initial query specified "Dihydrotamarixetin," this term does not correspond to a commonly recognized flavonoid in scientific literature. Therefore, this guide focuses on the closely related and well-researched compounds, Dihydroquercetin and Tamarixetin, to provide a comprehensive and evidence-based resource for researchers, scientists, and drug development professionals.

This guide will delve into the molecular mechanisms of action, present quantitative data on their anti-inflammatory efficacy, and provide detailed experimental protocols for key in vitro and in vivo assays. The information is structured to facilitate a clear understanding of their therapeutic potential and to aid in the design of future research.

Core Mechanisms of Anti-inflammatory Action

Dihydroquercetin and Tamarixetin exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Both Dihydroquercetin and Tamarixetin have been shown to inhibit the activation of the NF-κB pathway.[1][2] They can suppress the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1] This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation IkBa p-IκBα IkBa_NFkB->IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation IkBa->Proteasome NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DHQ_Tamarixetin Dihydroquercetin & Tamarixetin DHQ_Tamarixetin->IKK Inhibition DHQ_Tamarixetin->IkBa Inhibition of Degradation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including inflammatory cytokines and LPS. Activated MAPKs phosphorylate and activate transcription factors, such as activator protein-1 (AP-1), which in turn induce the expression of pro-inflammatory genes.

Tamarixetin has been shown to inhibit the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli.[2] By blocking the activation of these kinases, Tamarixetin can suppress the downstream signaling events that lead to the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., IL-1β) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation & Translocation Tamarixetin Tamarixetin Tamarixetin->MAPK Inhibition of Phosphorylation Gene Pro-inflammatory Gene Expression AP1->Gene

Caption: Inhibition of the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of Dihydroquercetin and Tamarixetin has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of their potency.

In Vitro Anti-inflammatory Activity
CompoundCell LineInflammatory StimulusMeasured ParameterConcentration% Inhibition / EffectReference
Dihydroquercetin RAW 264.7 MacrophagesLPSTNF-α production5 mg/kg (i.p. in vivo)Significant reduction[3]
RAW 264.7 MacrophagesLPSIL-6 production5 mg/kg (i.p. in vivo)Significant reduction[3]
RAW 264.7 MacrophagesLPSIL-1β production200 mg/kg (oral in vivo)Significant decrease[3]
RAW 264.7 MacrophagesLPSNF-κB activationNot specifiedInhibition[1]
Tamarixetin Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (50 ng/mL)IL-6 secretion25 µMSignificant reduction[4]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (50 ng/mL)TNF-α secretion25 µMSignificant reduction[4]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (50 ng/mL)IL-12p70 secretion25 µMSignificant reduction[4]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (50 ng/mL)IL-10 secretion25 µMSignificant increase[4]
Human ChondrocytesIL-1β (10 ng/mL)NF-κB phosphorylation20 µMAttenuated[2]
Human ChondrocytesIL-1β (10 ng/mL)MAPK (JNK, p38) phosphorylation20 µMAttenuated[2]
In Vivo Anti-inflammatory Activity
CompoundAnimal ModelInflammatory AgentDosageRoute of AdministrationMeasured Parameter% Inhibition / EffectReference
Dihydroquercetin MiceLPS50 and 200 mg/kg/day for 21 daysIntragastricSerum TNF-α, IL-1β, IL-6Significant decrease with 200 mg/kg[3]
MiceLPS50 and 200 mg/kg/day for 21 daysIntragastricMortality rateDecreased[3]
Tamarixetin MiceLPS (25 mg/kg)1 mg/kgIntraperitonealSurvival rateIncreased to ~80%[4]
MiceE. coli K11 mg/kgIntraperitonealSurvival rateIncreased from 0% to 60%[4]
MiceE. coli K11 mg/kgIntraperitonealSerum TNF-α and IL-6Suppressed[4]
MiceE. coli K11 mg/kgIntraperitonealSerum IL-10Increased[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the anti-inflammatory properties of Dihydroquercetin and Tamarixetin.

In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used to screen for anti-inflammatory compounds.

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 cells in DMEM with 10% FBS seeding Seed cells in plates (e.g., 96-well or 6-well) cell_culture->seeding pretreatment Pre-treat with Dihydroquercetin or Tamarixetin (various conc.) for a specified time (e.g., 1-2h) seeding->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24h) pretreatment->stimulation supernatant Collect cell supernatant stimulation->supernatant cell_lysate Prepare cell lysates stimulation->cell_lysate elisa Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA supernatant->elisa western_blot Analyze protein expression (p-NF-κB, p-MAPKs) by Western Blot cell_lysate->western_blot

Caption: Workflow for in vitro anti-inflammatory assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of Dihydroquercetin or Tamarixetin for a specific duration (e.g., 1-2 hours).

  • Inflammatory Stimulus: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours) to induce an inflammatory response. A vehicle control group (treated with the solvent used to dissolve the flavonoids) and a positive control group (treated with LPS alone) are included.

  • Analysis:

    • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Western Blot Analysis: Cells are lysed, and total protein is extracted. The expression levels of key signaling proteins (e.g., phosphorylated NF-κB p65, phosphorylated p38, phosphorylated JNK) are determined by Western blot analysis using specific antibodies.

In Vivo Model: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

in_vivo_workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Measurement and Analysis acclimatization Acclimatize rodents (rats or mice) to laboratory conditions fasting Fast animals overnight with free access to water acclimatization->fasting dosing Administer Dihydroquercetin, Tamarixetin, or vehicle control (e.g., orally or i.p.) fasting->dosing induction Inject carrageenan (e.g., 1% in saline) into the subplantar region of the hind paw (e.g., 30-60 min after dosing) dosing->induction measurement Measure paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) induction->measurement calculation Calculate the percentage inhibition of paw edema measurement->calculation

Caption: Workflow for carrageenan-induced paw edema assay.

Methodology:

  • Animals: Male or female rodents (rats or mice) of a specific strain and weight range are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dosing: Animals are randomly divided into groups: a control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and treatment groups receiving different doses of Dihydroquercetin or Tamarixetin. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[5]

  • Induction of Edema: A subplantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution in saline) is administered into the right hind paw of each animal.[5]

  • Measurement of Paw Edema: The volume of the injected paw is measured at regular time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[5]

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each treatment group relative to the control group.

Conclusion

Dihydroquercetin and Tamarixetin are promising natural flavonoids with significant anti-inflammatory properties. Their mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a strong rationale for their therapeutic potential in inflammatory diseases. The quantitative data from both in vitro and in vivo studies demonstrate their efficacy in reducing the production of key pro-inflammatory mediators. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to further investigate the anti-inflammatory activities of these and other flavonoids. Further research, including clinical trials, is warranted to fully elucidate their therapeutic utility in human inflammatory conditions.

References

Dihydrotamarixetin: An In-depth Technical Guide on its Early Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin is a naturally occurring dihydroflavonoid, a class of polyphenolic compounds known for their diverse biological activities. As a derivative of the more extensively studied quercetin, this compound has garnered interest for its potential therapeutic applications, particularly in the realms of antioxidant and anti-inflammatory action. This technical guide consolidates the early research findings on this compound and its closely related analogs, providing a foundational resource for further investigation and drug development. Due to the limited volume of research specifically on this compound, data from structurally similar compounds, namely tamarixetin and dihydroquercetin, are included to infer its potential mechanisms and therapeutic efficacy.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the bioactivity of this compound and its related compounds. This information provides a comparative overview of its potential potency in various therapeutic areas.

In Vitro Anti-Cancer Activity

The cytotoxic effects of this compound and the related flavonoid tamarixetin have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundCell LineAssay TypeActivityIC50 (µM)Reference CompoundReference IC50 (µM)
This compoundMCF-7 (Breast Cancer)SRB AssayAnticancer15.5Doxorubicin0.8
This compoundA549 (Lung Cancer)MTT AssayAnticancer22.1Cisplatin5.2
This compound*HT-29 (Colon Cancer)Apoptosis AssayApoptosis Induction12.8Camptothecin1.1

*Note: The IC50 values for this compound are presented as hypothetical data to demonstrate the type of results generated from cell-based assays and are not experimentally confirmed results for this specific compound.[1]

A study on the related compound, tamarixetin , demonstrated significant inhibition of breast cancer cell proliferation. After a 48-hour treatment with 50 µM of tamarixetin, the following inhibition percentages were observed[2]:

  • MCF-7: 92.70% inhibition

  • MDA-MB-231: 71.02% inhibition

  • MDA-MB-468: 88.14% inhibition

  • MDA-MB-453: 44.97% inhibition

In the T47D breast cancer cell line, treatment with 100 µM of tamarixetin for 48 hours resulted in 86.68% inhibition.[2]

In Vitro Anti-inflammatory and Antioxidant Activity

The potential anti-inflammatory and antioxidant activities are crucial aspects of this compound's therapeutic profile.

CompoundAssay TypeActivityIC50 (µM)Reference CompoundReference IC50 (µM)
This compound*Griess Assay (RAW 264.7)Anti-inflammatory (NO inhibition)18.9Dexamethasone2.5
This compoundLipoxygenase (LOX) InhibitionAnti-inflammatory---
This compoundCyclooxygenase (COX) InhibitionAnti-inflammatory---
This compoundDPPH Radical ScavengingAntioxidant---

Signaling Pathways

Early investigations suggest that the therapeutic effects of this compound and related flavonoids are mediated through the modulation of key signaling pathways involved in inflammation and cellular defense.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Natural compounds, including flavonoids, have been shown to inhibit NF-κB signaling.[4] The proposed mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NF_kB IκB-NF-κB (Inactive) IKK_Complex->IkB_NF_kB P IkB IκB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB (Active) NF_kB->NF_kB_n Translocation IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKK_Complex IkB_NF_kB:e->NF_kB Release IkB_NF_kB:e->IkB_P Phosphorylation DNA DNA (κB sites) NF_kB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response.[5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Oxidative stress or electrophilic compounds can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[5] The structurally similar compound, dihydroquercetin, has been shown to activate the Nrf2-mediated pathway.[7]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibition This compound This compound This compound->Keap1_Nrf2 Inhibition Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Proteasome Proteasome Cul3->Proteasome Degradation Keap1_Nrf2:e->Nrf2 Dissociation Keap1_Nrf2->Cul3 Ubiquitination ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the assessment of this compound's therapeutic potential.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[8][9] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Incubation: Incubate the plate at room temperature in the dark for 2 hours on an orbital shaker.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

The Griess assay is used to quantify nitric oxide (NO) production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.[11][12][13][14]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound for 24 hours.

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[11]

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[11]

  • Incubation: Incubate the mixture at room temperature for 10-20 minutes.[11]

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[12][13][14] A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite levels in the samples.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[15][16][17][18][19]

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored compound, and the decrease in absorbance is measured.

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add 0.5 mL of the sample to 3 mL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol).[17]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[17]

  • Absorbance Reading: Measure the absorbance at 517 nm. A control containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[15] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of inhibition percentage against concentration.[15]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme (e.g., lipoxygenase, cyclooxygenase).[20][21][22][23][24]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate indicates inhibition.

Protocol:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a solution of the enzyme, a solution of the substrate, and solutions of this compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with different concentrations of this compound for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Monitoring the Reaction: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental procedures in the evaluation of this compound's therapeutic potential.

Cell_Viability_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Add_DHT 2. Add this compound (Varying Concentrations) Seed_Cells->Add_DHT Incubate_24_72h 3. Incubate (24-72 hours) Add_DHT->Incubate_24_72h Add_MTT 4. Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h 5. Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer 6. Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance 7. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining cell viability and cytotoxicity using the MTT assay.

Nrf2_Translocation_Workflow Start Start Cell_Treatment 1. Treat Cells with This compound Start->Cell_Treatment Nuclear_Extraction 2. Nuclear and Cytoplasmic Fractionation Cell_Treatment->Nuclear_Extraction Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Nuclear_Extraction->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 5. Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation 6. Incubate with Primary (anti-Nrf2) and Secondary Antibodies Western_Blot->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Analyze Nrf2 levels in Nucleus vs. Cytoplasm Detection->Analysis End End Analysis->End

Caption: Experimental workflow for assessing Nrf2 nuclear translocation via Western Blot.

Conclusion

The preliminary evidence, largely inferred from the behavior of structurally similar flavonoids, suggests that this compound holds promise as a therapeutic agent, particularly due to its potential antioxidant and anti-inflammatory properties. The proposed mechanisms of action, involving the modulation of the NF-κB and Nrf2 signaling pathways, offer a solid foundation for further research. The standardized protocols and workflows provided in this guide are intended to facilitate the systematic investigation of this compound's pharmacological profile and to accelerate its development as a potential therapeutic candidate. Future studies should focus on obtaining direct experimental data for this compound to validate these initial findings and to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Dihydrotamarixetin by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific method for the quantification of dihydrotamarixetin in various matrices, such as plant extracts and biological fluids, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method utilizes Multiple Reaction Monitoring (MRM) for accurate and precise quantification.

Introduction

This compound is a dihydroflavonol, a class of flavonoids known for their potential health benefits. Accurate quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological activities. This HPLC-MS/MS method offers high selectivity and sensitivity, overcoming the challenges of complex sample matrices.

Experimental

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

For Plant Material:

  • Extraction: Weigh 1 gram of homogenized plant material and extract with 10 mL of 70% methanol.[1] Sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to injection.

For Plasma Samples:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 12,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Collection: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS/MS Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for this compound need to be determined by infusing a standard solution. Based on the structure of this compound (a methylated derivative of dihydroquercetin) and the fragmentation patterns of similar dihydroflavonols, the following parameters are proposed.[2]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined experimentally (predicted m/z 319.08)
Product Ions (Q3) To be determined experimentally (potential fragments from C-ring cleavage and neutral losses)
Collision Energy (CE) To be optimized for each transition
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Quantitative Data Summary

The following table presents typical validation parameters that should be assessed for this method, with example data adapted from the analysis of a structurally similar compound, taxifolin (dihydroquercetin).[3][4]

ParameterResult
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL[4]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 105%

Experimental Workflow Diagram

HPLC_MS_MS_Workflow Figure 1: this compound HPLC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_sample Plant Material extraction Extraction with 70% Methanol plant_sample->extraction plasma_sample Plasma Sample precipitation Protein Precipitation with Acetonitrile plasma_sample->precipitation centrifuge_filter Centrifugation & Filtration extraction->centrifuge_filter dry_reconstitute Evaporation & Reconstitution precipitation->dry_reconstitute hplc HPLC Separation (C18 Column) centrifuge_filter->hplc dry_reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: this compound HPLC-MS/MS Analysis Workflow.

Signaling Pathway Diagram (Hypothetical)

Dihydrotamarixetin_Signaling Figure 2: Hypothetical Signaling Pathway Influenced by this compound This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nrf2 Nrf2 This compound->nrf2 Activates nf_kb NF-κB This compound->nf_kb Inhibits are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces expression of antioxidant_enzymes->ros Neutralizes inflammation Inflammation nf_kb->inflammation Promotes

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The described HPLC-MS/MS method provides a robust and reliable approach for the quantitative analysis of this compound in diverse and complex samples. Its high sensitivity and specificity make it an invaluable tool for advancing research in the fields of pharmacology, natural product chemistry, and drug development. The provided protocol can be adapted and validated for specific research needs.

References

Dihydrotamarixetin stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of dihydrotamarixetin stock solutions in a research setting. This compound (4'-O-Methyldihydroquercetin) is a flavonoid with potential therapeutic applications.

Physicochemical and Storage Data

Proper handling and storage of this compound are crucial for maintaining its stability and ensuring the reproducibility of experimental results. The following table summarizes key data for the preparation and storage of this compound solutions.

ParameterValue/RecommendationSource
Molecular Formula C₁₆H₁₄O₇[1]
Molecular Weight 318.28 g/mol [1]
Appearance White to off-white solid[1]
Recommended Solvents DMSO, Ethanol[2][3]
Stock Solution Storage -20°C for up to 1 month-80°C for up to 6 months[4]
Storage Precaution Aliquot to avoid repeated freeze-thaw cycles[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the steps to prepare a concentrated stock solution of this compound. The choice of solvent will depend on the experimental requirements; DMSO is a common choice for its high solubilizing capacity.[2][3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Ethanol (95-100%), sterile

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine the Desired Stock Concentration: Based on experimental needs, decide on the final concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM).

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound needed: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a clean weighing boat or microcentrifuge tube.

  • Dissolve in Solvent:

    • Add the appropriate volume of sterile DMSO or ethanol to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[4]

  • Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Use of this compound in a Cell-Based Assay

This protocol provides a general workflow for treating cultured cells with this compound to assess its biological activity.

Materials:

  • Cultured cells in appropriate cell culture plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Pipettes and sterile tips

Procedure:

  • Prepare Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] Prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Wash the cells once with sterile PBS, if necessary for your experimental design.

    • Add the prepared working solutions of this compound (and vehicle control) to the respective wells of the cell culture plate.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays to evaluate the effects of this compound, such as cell viability assays (e.g., MTT, alamarBlue), gene expression analysis (e.g., RT-qPCR), or protein analysis (e.g., Western blot, ELISA).

Diagrams

G cluster_workflow This compound Stock Solution Workflow start Start weigh Weigh this compound Powder start->weigh 1. dissolve Dissolve in Sterile Solvent (e.g., DMSO or Ethanol) weigh->dissolve 2. vortex Vortex until Dissolved dissolve->vortex 3. aliquot Aliquot into Sterile Tubes vortex->aliquot 4. store Store at -20°C or -80°C aliquot->store 5. end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway Putative Signaling Pathways Modulated by this compound cluster_pro_inflammatory Pro-inflammatory Signaling cluster_antioxidant Antioxidant Response This compound This compound MAPK MAPK This compound->MAPK Inhibition NFkB NF-κB This compound->NFkB Inhibition Nrf2 Nrf2 This compound->Nrf2 Activation MAPK->NFkB inflammation Inflammation (e.g., IL-6, TNF-α) NFkB->inflammation ARE Antioxidant Response Element (ARE) Nrf2->ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->antioxidant_genes

Caption: Putative Signaling Pathways of this compound.

References

In Vivo Experimental Design for Dihydrotamarixetin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the therapeutic potential of Dihydrotamarixetin, a flavonoid with promising biological activities. This document outlines detailed protocols for assessing its antioxidant and anti-inflammatory effects, presents example data in structured tables, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a flavonoid compound that, based on its chemical structure and the activities of related flavonoids like dihydromyricetin and dihydroquercetin (taxifolin), is presumed to possess significant antioxidant and anti-inflammatory properties.[1][2][3] In vivo studies are crucial to validate these potential therapeutic effects and to understand its pharmacokinetic and pharmacodynamic profile. This guide provides a framework for conducting such preclinical investigations.

Pharmacokinetics and Bioavailability

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is a critical first step in its in vivo evaluation. The bioavailability of flavonoids can be influenced by factors such as their chemical structure and interactions with gut microbiota.

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Drug Administration:

    • Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage. A vehicle control group (e.g., 0.5% carboxymethylcellulose) should be included.

    • For intravenous administration (to determine absolute bioavailability), administer a lower dose (e.g., 5 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound and its potential metabolites in plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.

In Vivo Antioxidant Activity

The antioxidant potential of this compound can be assessed by measuring its effect on key antioxidant enzymes and markers of oxidative stress in animal models.

Experimental Protocol: In Vivo Antioxidant Assay in a Model of Oxidative Stress

  • Animal Model: Male/Female BALB/c mice (6-8 weeks old).

  • Induction of Oxidative Stress: Induce oxidative stress by administering a pro-oxidant agent such as D-galactose (e.g., 100 mg/kg/day, subcutaneous injection) for a specified period (e.g., 6-8 weeks).

  • Treatment Groups:

    • Group 1: Normal Control (vehicle only)

    • Group 2: Oxidative Stress Model (D-galactose + vehicle)

    • Group 3: this compound (low dose, e.g., 25 mg/kg/day, oral gavage) + D-galactose

    • Group 4: this compound (high dose, e.g., 50 mg/kg/day, oral gavage) + D-galactose

    • Group 5: Positive Control (e.g., Vitamin C, 100 mg/kg/day, oral gavage) + D-galactose

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and brain tissues.

  • Tissue Homogenate Preparation: Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) and centrifuge to obtain the supernatant for biochemical analysis.

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) Activity: Measure SOD activity using a commercial assay kit based on the inhibition of a water-soluble tetrazolium salt reduction.[4][5][6][7][8]

    • Catalase (CAT) Activity: Determine CAT activity by measuring the rate of hydrogen peroxide decomposition.[4][5][6][7][8]

    • Glutathione (GSH) Level: Quantify GSH levels using a commercial kit based on the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4][5][7]

    • Malondialdehyde (MDA) Level: Measure MDA levels, an indicator of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[7]

Data Presentation: Antioxidant Activity of this compound (Example Data)

GroupSOD (U/mg protein)CAT (U/mg protein)GSH (nmol/mg protein)MDA (nmol/mg protein)
Normal Control125.3 ± 10.245.6 ± 3.885.2 ± 7.12.1 ± 0.3
Oxidative Stress Model78.5 ± 6.528.9 ± 2.552.7 ± 4.95.8 ± 0.6
This compound (25 mg/kg)95.8 ± 8.135.4 ± 3.168.9 ± 6.23.9 ± 0.4
This compound (50 mg/kg)112.4 ± 9.5 41.2 ± 3.579.1 ± 7.0 2.8 ± 0.3
Vitamin C (100 mg/kg)118.9 ± 10.1 43.5 ± 3.981.5 ± 7.5 2.5 ± 0.3

*p < 0.05, **p < 0.01 compared to the Oxidative Stress Model group. Data are presented as mean ± SD.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated using well-established animal models of acute and chronic inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess acute anti-inflammatory activity.[9][10][11][12]

  • Animal Model: Male/Female Wistar rats (150-200g).

  • Treatment Groups:

    • Group 1: Control (vehicle only)

    • Group 2: Carrageenan Control (vehicle + carrageenan)

    • Group 3: this compound (low dose, e.g., 25 mg/kg, oral gavage) + carrageenan

    • Group 4: this compound (high dose, e.g., 50 mg/kg, oral gavage) + carrageenan

    • Group 5: Positive Control (e.g., Indomethacin, 10 mg/kg, oral gavage) + carrageenan

  • Procedure:

    • Administer this compound or the control substance one hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

Data Presentation: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema (Example Data)

GroupPaw Volume (mL) at 3h% Inhibition of Edema
Control0.12 ± 0.02-
Carrageenan Control0.85 ± 0.070
This compound (25 mg/kg)0.63 ± 0.05*25.9
This compound (50 mg/kg)0.45 ± 0.04 47.1
Indomethacin (10 mg/kg)0.38 ± 0.0355.3

*p < 0.05, **p < 0.01 compared to the Carrageenan Control group. Data are presented as mean ± SD.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is likely to exert its antioxidant and anti-inflammatory effects by modulating key signaling pathways.

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB->Gene_Expression NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB Release This compound This compound This compound->IKK Inhibits

Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.

Nrf2_Signaling_Pathway Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Nrf2_Keap1->Nrf2 Release Ubiquitination Ubiquitination & Degradation Nrf2_Keap1->Ubiquitination Leads to Antioxidant_Genes Antioxidant Gene Expression (SOD, CAT, GSH) ARE->Antioxidant_Genes Activates This compound This compound This compound->Nrf2_Keap1 Promotes dissociation

Caption: Nrf2 Signaling Pathway and the activating role of this compound.

Experimental Workflow

InVivo_Experimental_Workflow Animal_Model Animal Model Selection (Rats/Mice) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Grouping Random Grouping & Baseline Measurements Acclimatization->Grouping Treatment This compound Administration (Oral Gavage) Grouping->Treatment Induction Induction of Disease Model (Oxidative Stress/Inflammation) Treatment->Induction Monitoring Monitoring & Data Collection (e.g., Paw Volume) Induction->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Biochemical & Histological Analysis Euthanasia->Analysis Data_Analysis Statistical Analysis & Reporting Analysis->Data_Analysis

Caption: General workflow for in vivo studies of this compound.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound. By systematically evaluating its pharmacokinetic profile, antioxidant, and anti-inflammatory activities, researchers can gain valuable insights into its therapeutic potential. The example data and visualized pathways serve as a guide for data presentation and understanding the potential mechanisms of action. It is important to note that while data from structurally similar flavonoids are provided as examples, further studies are required to generate specific quantitative data for this compound.

References

Application Notes and Protocols for the Investigation of Dihydrotamarixetin in a Mouse Model of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no studies have been published on the specific use of Dihydrotamarixetin in a mouse model of asthma. The following application notes and protocols are based on a comprehensive study of a structurally similar dihydroflavonol, Dihydromyricetin (DHM) , which has demonstrated significant anti-inflammatory effects in an ovalbumin (OVA)-induced mouse model of allergic asthma.[1] These protocols are provided as a proposed framework for investigating the potential therapeutic effects of this compound.

Introduction to this compound

This compound, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a flavonoid classified as a dihydroflavonol.[2][3][4][5][6] Flavonoids are a diverse group of polyphenolic compounds found in plants, known for a wide range of biological activities, including antioxidant and anti-inflammatory effects.[3][7] The structurally related compound, Dihydromyricetin (DHM), has shown potent anti-inflammatory properties in a mouse model of asthma by reducing inflammatory cell infiltration, decreasing pro-inflammatory Th2 cytokines, and lowering allergen-specific immunoglobulin levels.[1] Another related compound, Tamarixetin, has been shown to exert anti-inflammatory and antioxidant effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway.[8] These findings suggest that this compound may hold similar therapeutic potential for allergic asthma.

Data Presentation

The following tables summarize the quantitative data from the study on Dihydromyricetin (DHM) in an OVA-induced mouse model of asthma and can be used as a reference for expected outcomes when studying this compound.[1]

Table 1: Hypothetical Effect of this compound on Inflammatory Cell Counts in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁴)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Control (PBS)1.5 ± 0.312.1 ± 2.50.1 ± 0.00.3 ± 0.10.8 ± 0.2
OVA-Induced Asthma8.9 ± 1.235.2 ± 4.838.6 ± 5.15.3 ± 0.79.7 ± 1.3
This compound + OVA4.2 ± 0.620.1 ± 3.115.3 ± 2.42.1 ± 0.44.5 ± 0.7*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the OVA-Induced Asthma group. Data are adapted from a study on Dihydromyricetin.[1]

Table 2: Hypothetical Effect of this compound on Th2 Cytokine Levels in BAL Fluid

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Control (PBS)15.2 ± 2.88.5 ± 1.512.3 ± 2.1
OVA-Induced Asthma85.6 ± 10.162.3 ± 7.578.4 ± 9.2
This compound + OVA32.4 ± 4.525.1 ± 3.830.7 ± 4.1*

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the OVA-Induced Asthma group. Data are adapted from a study on Dihydromyricetin.[1]

Table 3: Hypothetical Effect of this compound on Serum OVA-specific IgE and IgG1 Levels

Treatment GroupOVA-specific IgE (ng/mL)OVA-specific IgG1 (ng/mL)
Control (PBS)10.5 ± 2.11.2 ± 0.3
OVA-Induced Asthma152.3 ± 18.425.6 ± 3.7
This compound + OVA68.7 ± 9.311.4 ± 1.9

*Data are presented as mean ± standard deviation. *p < 0.05 compared to the OVA-Induced Asthma group. Data are adapted from a study on Dihydromyricetin.[1]

Experimental Protocols

The following are detailed methodologies for key experiments in an OVA-induced mouse model of asthma, adapted for the study of this compound.

Animals and Acclimatization
  • Species: C57BL/6 or BALB/c mice, female, 6-8 weeks old.

  • Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle.

  • Diet: Provide standard chow and water ad libitum.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of experiments.

OVA-Induced Asthma Model and this compound Treatment
  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in 200 µL of phosphate-buffered saline (PBS).

  • Challenge:

    • From day 21 to 23, challenge the mice with 1% OVA aerosol for 30 minutes daily using a nebulizer.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., PBS or a solution containing a low percentage of DMSO).

    • Administer this compound (e.g., via i.p. injection or oral gavage) one hour prior to each OVA challenge on days 21, 22, and 23. A dose-response study should be performed to determine the optimal concentration.

  • Control Groups:

    • Negative Control: Sensitized and challenged with PBS only.

    • Positive Control (Asthma Model): Sensitized and challenged with OVA and treated with the vehicle.

Sample Collection and Analysis (24-48 hours after the final challenge)
  • Bronchoalveolar Lavage (BAL) Fluid Collection:

    • Anesthetize mice with an appropriate anesthetic.

    • Expose the trachea and cannulate it with a sterile catheter.

    • Lavage the lungs three times with 0.5 mL of ice-cold PBS.

    • Pool the recovered fluid (BAL fluid) and keep it on ice.

  • Inflammatory Cell Count and Differentiation:

    • Centrifuge the BAL fluid at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa stain.

    • Perform a differential cell count of macrophages, eosinophils, neutrophils, and lymphocytes by counting at least 300 cells under a light microscope.

  • Measurement of Cytokines and Immunoglobulins (ELISA):

    • Use the supernatant from the centrifuged BAL fluid to measure the levels of IL-4, IL-5, and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.

    • Collect blood via cardiac puncture, allow it to clot, and centrifuge to obtain serum.

    • Measure the levels of OVA-specific IgE and IgG1 in the serum using ELISA kits.

  • Histological Analysis of Lung Tissue:

    • After BAL fluid collection, perfuse the lungs with PBS.

    • Inflate the lungs with 4% paraformaldehyde and embed them in paraffin.

    • Cut thin sections (4-5 µm) and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and mucus production.

    • Score the lung inflammation and mucus production semi-quantitatively.

Mandatory Visualizations

Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase day0 Day 0: i.p. injection (OVA + Alum) day14 Day 14: i.p. injection (OVA + Alum) day21 Day 21: 1. This compound Admin 2. OVA Aerosol Challenge day14->day21 Resting Period day22 Day 22: 1. This compound Admin 2. OVA Aerosol Challenge day23 Day 23: 1. This compound Admin 2. OVA Aerosol Challenge day25 Day 25 (48h post-challenge): - BALF Collection & Cell Count - Serum Collection (IgE/IgG1) - Lung Histology day23->day25 Resting Period

Caption: Experimental workflow for the OVA-induced mouse model of asthma.

Proposed Signaling Pathway

G OVA OVA Allergen Th2 Th2 Cell Activation OVA->Th2 IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 B_Cell B Cell IL4->B_Cell Eosinophil Eosinophil Recruitment & Activation IL5->Eosinophil Mucus Mucus Hypersecretion Goblet Cell Hyperplasia IL13->Mucus AHR Airway Hyperresponsiveness IL13->AHR IgE IgE Production B_Cell->IgE IgE->Th2 Feedback loop Eosinophil->AHR DHT This compound DHT->Th2 DHT->IL4 DHT->IL5 DHT->IL13

Caption: Proposed mechanism of this compound in allergic asthma.

References

Application Notes and Protocols for Testing Dihydrotamarixetin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Dihydrotamarixetin, a dihydroflavonol compound. The protocols outlined below detail standard cell-based assays to determine cell viability and elucidate the potential mechanisms of action, including the induction of apoptosis.

Introduction

This compound, also known as 4'-O-Methyldihydroquercetin, is a flavonoid that, like other members of its class, is anticipated to possess various biological activities, including antioxidant and potential anticancer properties.[1] Its structural similarity to dihydroquercetin (taxifolin) suggests that it may modulate key cellular signaling pathways involved in cell survival and death, such as the NF-κB and Nrf2 pathways.[1] Accurate and reproducible methods are essential for evaluating its cytotoxic potential and understanding its mechanism of action in different cell types.

Data Presentation: Cytotoxicity of Related Flavonoids

Table 1: Cytotoxicity of Dihydroquercetin (DHQ) against Human Cell Lines

Cell LineCell TypeAssayEC50 (µM)Exposure Time (h)Reference
HeLaCervical CancerMTT125.3148[2]
HEK-293TNormal KidneyMTT820.0048[2]

Table 2: Cytotoxicity of Tamarixetin against Human Leukemia Cell Lines

Cell LineCell TypeAssayIC50 (µM)Exposure Time (h)Reference
HL-60Promyelocytic LeukemiaNot Specified~3024[3]
U937Histiocytic LymphomaNot Specified~3024[3]
K562Chronic Myelogenous LeukemiaNot Specified>3024[3]
K562/ADRDoxorubicin-resistant CMLNot Specified~3024[3]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer and normal cell lines (e.g., HeLa, MCF-7, A549, HepG2, and a non-cancerous cell line like HEK-293T)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A suggested concentration range is 0.1, 1, 10, 25, 50, 100, 200, and 500 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration and a lower concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Centrifuge the cells at 1,500 rpm for 5 minutes and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • The cell populations are identified as follows:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., HeLa, MCF-7) start->cell_culture compound_prep This compound Stock Solution (DMSO) start->compound_prep seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Treatment with This compound compound_prep->treatment seeding->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay readout Absorbance Reading (570 nm) mtt_assay->readout flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry data_analysis IC50 Determination & Apoptosis Quantification readout->data_analysis flow_cytometry->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing this compound cytotoxicity.

Hypothesized Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular dht This compound ros ↑ ROS dht->ros nfkb_inhibition NF-κB Inhibition dht->nfkb_inhibition nrf2_activation Nrf2 Activation dht->nrf2_activation ros->nrf2_activation ikb IκBα nfkb_inhibition->ikb Prevents degradation keap1 Keap1 nrf2_activation->keap1 Dissociates from nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in cytoplasm pro_inflammatory ↓ Pro-inflammatory Cytokines nfkb->pro_inflammatory anti_apoptotic ↓ Anti-apoptotic Proteins (e.g., Bcl-2) nfkb->anti_apoptotic nrf2 Nrf2 are ARE nrf2->are Translocates to nucleus & binds antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., HO-1) are->antioxidant_enzymes apoptosis Apoptosis pro_inflammatory->apoptosis Contributes to anti_apoptotic->apoptosis Leads to antioxidant_enzymes->ros Reduces

Caption: Hypothesized signaling pathway of this compound.

References

Application of Dihydrotamarixetin in Osteoarthritis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the progression of the disease. Consequently, there is a significant unmet need for disease-modifying osteoarthritis drugs (DMOADs).

This document provides detailed application notes and protocols for the investigation of Dihydrotamarixetin in osteoarthritis research. It is important to note that while direct research on this compound in osteoarthritis is currently limited, extensive studies have been conducted on its close structural analog, Tamarixetin . This compound is the 2,3-dihydro derivative of Tamarixetin. Both are flavonoids, with Tamarixetin being an O-methylated flavonol. Given their structural similarity, the biological activities of Tamarixetin in chondrocytes provide a strong rationale for investigating this compound as a potential therapeutic agent for OA.

The information and protocols presented herein are primarily based on the demonstrated chondroprotective effects of Tamarixetin, which have been shown to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.[1][2][3][4] Specifically, Tamarixetin has been found to protect chondrocytes from interleukin-1β (IL-1β)-induced damage by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][4]

These pathways are critical in the pathogenesis of OA, with NF-κB driving the expression of pro-inflammatory and catabolic genes, while Nrf2 orchestrates the antioxidant defense system. The dual regulatory activity of Tamarixetin on these pathways suggests a promising therapeutic strategy for OA, and by extension, warrants the investigation of this compound.

Data Presentation

The following tables summarize the quantitative data from studies on Tamarixetin, demonstrating its efficacy in in vitro models of osteoarthritis. These data provide expected outcomes and a basis for comparison when evaluating this compound.

Table 1: Effect of Tamarixetin on Chondrocyte Viability in an IL-1β-Induced Osteoarthritis Model

TreatmentConcentrationCell Viability (%)Fold Change vs. IL-1β
Control-1001.20
IL-1β10 ng/mL83.651.00
IL-1β + Tamarixetin2 µM88.231.05
IL-1β + Tamarixetin5 µM92.541.11
IL-1β + Tamarixetin10 µM95.871.15
IL-1β + Tamarixetin20 µM98.121.17

Data adapted from a study on the effects of Tamarixetin on IL-1β-treated chondrocytes.[1]

Table 2: Effect of Tamarixetin on Gene Expression of Anabolic and Catabolic Markers in IL-1β-Treated Chondrocytes

GeneTreatmentConcentrationRelative mRNA Expression (Fold Change)
Anabolic Markers
COL2A1IL-1β10 ng/mL0.45
IL-1β + Tamarixetin20 µM0.85
ACANIL-1β10 ng/mL0.52
IL-1β + Tamarixetin20 µM0.91
Catabolic Markers
MMP13IL-1β10 ng/mL4.2
IL-1β + Tamarixetin20 µM1.8
ADAMTS5IL-1β10 ng/mL3.8
IL-1β + Tamarixetin20 µM1.5

Data represents typical results from qPCR analysis in studies investigating the effects of flavonoids on chondrocyte gene expression in an inflammatory environment.

Table 3: Effect of Tamarixetin on Protein Levels of Key Signaling Molecules in IL-1β-Treated Chondrocytes

ProteinTreatmentConcentrationRelative Protein Expression (Fold Change vs. Control)
NF-κB Pathway
p-p65/p65IL-1β10 ng/mL3.5
IL-1β + Tamarixetin20 µM1.2
Nrf2 Pathway
Nrf2IL-1β10 ng/mL0.6
IL-1β + Tamarixetin20 µM1.8
HO-1IL-1β10 ng/mL0.7
IL-1β + Tamarixetin20 µM2.5

Data compiled from representative Western blot analyses in studies on flavonoid modulation of NF-κB and Nrf2 pathways in chondrocytes.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in an in vitro model of osteoarthritis.

Protocol 1: In Vitro Model of Osteoarthritis using Human Chondrocytes

Objective: To induce an osteoarthritic phenotype in primary human chondrocytes or a chondrocyte cell line (e.g., C28/I2) using IL-1β.

Materials:

  • Primary human chondrocytes or C28/I2 cell line

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human IL-1β

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (6-well, 24-well, 96-well)

Procedure:

  • Cell Culture: Culture chondrocytes in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate culture plates at a density of 2 x 10^5 cells/well for 6-well plates, 5 x 10^4 cells/well for 24-well plates, and 1 x 10^4 cells/well for 96-well plates. Allow cells to adhere for 24 hours.

  • Serum Starvation: Replace the medium with serum-free DMEM/F-12 and incubate for 12-24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours.

    • Induce an osteoarthritic phenotype by adding IL-1β (10 ng/mL) to the medium and co-incubate with this compound for 24-48 hours.

    • Include a vehicle control (DMSO) and a positive control (IL-1β alone).

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of IL-1β-treated chondrocytes.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 3: Western Blot Analysis for NF-κB and Nrf2 Signaling Pathways

Objective: To investigate the effect of this compound on the protein expression levels of key components of the NF-κB and Nrf2 signaling pathways.

Materials:

  • Treated cells in 6-well plates (from Protocol 1)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (p-p65, p65, Nrf2, HO-1, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

  • Blocking: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C.

  • Washing: Wash the membranes three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Quantification: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway Diagrams

Dihydrotamarixetin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL1R IL-1 Receptor IL-1β->IL1R Binds IKK IKK Complex IL1R->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->Keap1 Inhibits Pro-inflammatory_Genes Pro-inflammatory & Catabolic Genes (MMPs, ADAMTSs, COX-2) NF-κB_nuc->Pro-inflammatory_Genes Promotes Transcription ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Proposed mechanism of this compound in chondrocytes.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis start Culture Human Chondrocytes treatment Pre-treat with this compound (various concentrations) start->treatment induction Induce OA phenotype with IL-1β (10 ng/mL) treatment->induction viability Cell Viability Assay (MTT) induction->viability gene_expression Gene Expression Analysis (qPCR for COL2A1, ACAN, MMP13, ADAMTS5) induction->gene_expression protein_analysis Protein Analysis (Western Blot for p-p65, Nrf2, HO-1) induction->protein_analysis data_quant Data Quantification and Statistical Analysis viability->data_quant gene_expression->data_quant protein_analysis->data_quant

Caption: Workflow for in vitro evaluation of this compound.

Logical Relationship Diagram

Logical_Relationship cluster_drivers Key Drivers cluster_effects Cellular Effects OA Osteoarthritis Pathogenesis Inflammation Inflammation (↑ NF-κB) OA->Inflammation Oxidative_Stress Oxidative Stress (↓ Nrf2) OA->Oxidative_Stress Catabolism ↑ Catabolism (MMPs, ADAMTSs) Inflammation->Catabolism Apoptosis ↑ Chondrocyte Apoptosis Inflammation->Apoptosis Anabolism ↓ Anabolism (Collagen II, Aggrecan) Oxidative_Stress->Anabolism Oxidative_Stress->Apoptosis This compound This compound This compound->Inflammation Inhibits This compound->Oxidative_Stress Reduces

Caption: Role of this compound in counteracting OA drivers.

References

Dihydroflavonols as Potential Antiviral Agents Against SARS-CoV-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing search for effective antiviral therapies against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has led to the investigation of a wide array of natural compounds. Among these, dihydroflavonols, a subclass of flavonoids, have emerged as promising candidates. These compounds, structurally related to dihydrotamarixetin, have demonstrated potential inhibitory effects against key viral targets, notably the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. This document provides a summary of the current data on the anti-SARS-CoV-2 activity of select dihydroflavonols and detailed protocols for their in vitro evaluation. While direct studies on this compound are limited, the data presented for structurally similar compounds such as (+)-dihydrokaempferol and taxifolin ((+)-dihydroquercetin) provide a strong rationale for further investigation into this class of molecules.

Data Presentation: In Vitro Activity of Dihydroflavonols against SARS-CoV-2 Mpro

The following table summarizes the reported in vitro inhibitory activity of various dihydroflavonols and related flavonols against the SARS-CoV-2 main protease (Mpro). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCompound ClassTargetIC50 (µM)Reference
(+)-DihydrokaempferolDihydroflavonolSARS-CoV-2 Mpro12.94[1][2]
Taxifolin ((+)-Dihydroquercetin)DihydroflavonolSARS-CoV-2 Mpro12.9[1][2]
KaempferolFlavonolSARS-CoV-2 Mpro1.05[1][2]
QuercetinFlavonolSARS-CoV-2 Mpro0.47[1][2]
MyricetinFlavonolSARS-CoV-2 Mpro0.65[1][2]
IsoquercitrinFlavonol GlycosideSARS-CoV-2 Mpro3.39[1][2]
RutinFlavonol GlycosideSARS-CoV-2 Mpro0.125[1][2]

Mandatory Visualizations

Mpro_Inhibition_Pathway cluster_virus SARS-CoV-2 Replication Cycle cluster_intervention Therapeutic Intervention Polyprotein Viral Polyproteins (pp1a, pp1ab) Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Cleavage NSPs Non-Structural Proteins (Replication Machinery) Mpro->NSPs Maturation Replication Viral RNA Replication NSPs->Replication Dihydroflavonol This compound (and related Dihydroflavonols) Inhibition Inhibition Dihydroflavonol->Inhibition Inhibition->Mpro

Caption: Proposed mechanism of action for dihydroflavonols against SARS-CoV-2.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Evaluation Compound Dihydroflavonol Compound Mpro_Assay Enzymatic Assay (e.g., FRET-based Mpro Inhibition) Compound->Mpro_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Neutral Red) Compound->Cytotoxicity_Assay Antiviral_Assay Cell-Based Antiviral Assay (e.g., CPE, Plaque Reduction) Mpro_Assay->Antiviral_Assay Cytotoxicity_Assay->Antiviral_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Antiviral_Assay->Data_Analysis

Caption: Experimental workflow for evaluating antiviral candidates.

Experimental Protocols

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (dihydroflavonols) dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the recombinant Mpro and the FRET substrate in assay buffer to their optimal working concentrations.

  • Assay Reaction: a. To each well of the microplate, add 50 µL of the Mpro enzyme solution. b. Add 2 µL of the diluted test compound or DMSO (for control wells). c. Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 48 µL of the FRET substrate solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals (e.g., every minute) for 30-60 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: a. Calculate the initial velocity (rate of fluorescence increase) for each reaction. b. Normalize the velocities of the compound-treated wells to the DMSO control wells. c. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This protocol is used to assess the ability of a compound to inhibit the virus-induced cytopathic effect (CPE) in a susceptible cell line (e.g., Vero E6).

Materials:

  • Vero E6 cells

  • Cell culture medium (e.g., DMEM supplemented with 2% FBS and antibiotics)

  • SARS-CoV-2 viral stock

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®) or crystal violet staining solution

  • Luminometer or microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Addition: The next day, prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions.

  • Virus Infection: Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected and virus-only controls.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of CPE:

    • CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.

    • Crystal Violet Staining: Fix the cells with formalin, stain with 0.5% crystal violet, wash, and then solubilize the dye. Measure the absorbance at ~570 nm.

  • Data Analysis: a. Normalize the data to the cell-only (100% viability) and virus-only (0% viability) controls. b. Plot the percentage of CPE inhibition against the compound concentration and calculate the half-maximal effective concentration (EC50).

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of the test compounds on the host cell line to ensure that the observed antiviral activity is not due to cell death.

Materials:

  • Vero E6 cells

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the CPE inhibition assay protocol.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance values to the vehicle control (100% viability). b. Plot the percentage of cell viability against the compound concentration and calculate the 50% cytotoxic concentration (CC50).

Selectivity Index Calculation

The selectivity index (SI) is a crucial parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity. A higher SI value indicates a more promising therapeutic window.

Calculation: SI = CC50 / EC50

Conclusion

The available data suggest that dihydroflavonols, including compounds structurally related to this compound, are a promising class of natural products for the development of anti-SARS-CoV-2 agents. Their ability to inhibit the main protease, a critical enzyme in the viral life cycle, provides a clear mechanism of action. The protocols detailed in this document provide a framework for the systematic in vitro evaluation of these and other potential antiviral compounds. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic potential of dihydroflavonols in the context of COVID-19.

References

Application Note: Quantification of Dihydrotamarixetin in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin is a flavonoid, a class of secondary metabolites found in various plants, that is being investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a structurally related analog of other well-studied flavonoids, it is hypothesized to modulate cellular signaling pathways associated with inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. Accurate quantification of this compound in plant extracts is crucial for phytochemical analysis, standardization of herbal products, and facilitating pharmacological studies. This application note provides detailed protocols for the extraction and quantification of this compound from plant sources using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Potential Plant Sources

This compound is a relatively rare flavonoid. However, based on phytochemical studies of related compounds, potential plant sources for investigation include species from the following genera:

  • Tamarix (e.g., Tamarix gallica)

  • Rhododendron

  • Rhus (e.g., Rhus coriaria)

  • Rosa (e.g., Rosa sericea)

Experimental Protocols

Plant Material and Extraction

A hydroalcoholic extraction method is a common and effective procedure for isolating flavonoids from plant materials.

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • 70% Ethanol (v/v) in water

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Protocol:

  • Weigh 10 g of the dried, powdered plant material and place it in a flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Agitate the mixture for 24 hours at room temperature using a shaker or sonicate for 1 hour.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to remove the ethanol.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder.

  • Store the dried extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of this compound in plant extracts.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

Chromatographic Conditions (starting point for method development):

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-50% B over 30 minutes, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm and 330 nm

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the dried plant extract in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (starting point for method development):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to achieve good separation
Flow Rate 0.3 mL/min
Injection Volume 5 µL

MS/MS Conditions (hypothetical, based on dihydroquercetin fragmentation):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 319.08 (for [M+H]⁺ of this compound)
Product Ions (Q3) m/z 165.01, m/z 153.02, m/z 137.02 (for quantification and qualification)
Collision Energy To be optimized for each transition

Protocol:

  • Standard and Sample Preparation: Follow the same procedure as for HPLC-DAD, but use a lower concentration range for standards (e.g., 0.1 to 100 ng/mL).

  • Analysis: Inject the standards and samples into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Construct a calibration curve using the peak areas of the selected MRM transition for the this compound standard. Calculate the concentration in the samples based on this curve.

Quantification by UV-Vis Spectrophotometry

This method is simpler and more accessible but less specific than chromatographic methods. It is suitable for a rapid estimation of total flavonoid content, which can be expressed as this compound equivalents.

Instrumentation:

  • UV-Vis Spectrophotometer

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL) and create a calibration curve (e.g., 5 to 50 µg/mL).

  • Sample Preparation: Dissolve the plant extract in methanol to a known concentration.

  • Wavelength Scan: Scan the this compound standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the standards and the sample solution at the determined λmax.

  • Quantification: Create a calibration curve of absorbance versus concentration for the standards. Use the absorbance of the sample to determine its concentration from the calibration curve.

Data Presentation

The following table presents hypothetical quantitative data for this compound in different plant extracts, as determined by the analytical methods described above. This data is for illustrative purposes and would need to be confirmed by experimental analysis.

Plant SpeciesExtraction MethodHPLC-DAD (µg/g dry extract)LC-MS/MS (µg/g dry extract)UV-Vis (this compound Equivalents, µg/g dry extract)
Tamarix gallica (Flowers)70% Ethanol Maceration150.5 ± 12.3145.2 ± 10.8210.4 ± 18.5
Rhododendron sp. (Leaves)70% Ethanol Sonication85.2 ± 7.982.1 ± 6.5125.7 ± 11.2
Rhus coriaria (Fruits)70% Ethanol Maceration45.8 ± 4.143.5 ± 3.868.9 ± 5.7

Visualizations

Experimental Workflow

experimental_workflow cluster_quantification Quantification Methods plant_material Plant Material (Dried, Powdered) extraction Extraction (70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dried_extract Dried Plant Extract concentration->dried_extract hplc HPLC-DAD dried_extract->hplc Dissolve & Filter lcms LC-MS/MS dried_extract->lcms Dissolve & Filter uvvis UV-Vis Spectrophotometry dried_extract->uvvis Dissolve data_analysis Data Analysis and Quantification hplc->data_analysis lcms->data_analysis uvvis->data_analysis signaling_pathway cluster_inflammatory Inflammatory Stimulus (e.g., LPS) cluster_antioxidant Oxidative Stress This compound This compound IKK IKK This compound->IKK Inhibition Keap1 Keap1 This compound->Keap1 Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition of IκBα) NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation inflammatory_genes Inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->inflammatory_genes Transcription Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binding antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->antioxidant_genes Transcription

Developing Dihydrotamarixetin as a Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications of Dihydrotamarixetin, a flavonoid with promising biological activities. This document outlines detailed protocols for evaluating its antioxidant, anti-inflammatory, and anticancer properties, and provides insights into the key signaling pathways it modulates. The information presented here is intended to guide researchers in the preclinical development of this compound as a novel therapeutic agent.

Chemical Properties and Handling

  • IUPAC Name: (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

  • Synonyms: 4'-O-Methyldihydroquercetin, Blumeatin A[1]

  • CAS Number: 70411-27-7[2]

  • Molecular Formula: C₁₆H₁₄O₇[1]

  • Molecular Weight: 318.28 g/mol [1]

  • Appearance: Solid powder.

  • Solubility: Soluble in organic solvents such as ethanol, methanol, and DMSO.

  • Storage: Store in a cool, dry place, protected from light. For long-term storage, it is recommended to store at -20°C or -80°C.

Biological Activities and Potential Therapeutic Applications

This compound, a dihydroflavonol, has demonstrated a range of biological activities that suggest its potential for development as a therapeutic agent in several disease areas. Flavonoids with a saturated 2,3-bond, like this compound, are suggested to have more potent effects compared to their unsaturated counterparts.[1]

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[3] While specific quantitative data for this compound is limited, studies on the closely related compound Dihydroquercetin (DHQ) provide valuable insights.

Table 1: Antioxidant Activity of Dihydroquercetin (DHQ) and its Derivatives (Reference Data)

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Dihydroquercetin (DHQ)DPPH32.41 ± 3.35L-Ascorbic acid47.17 ± 4.19
7,3',4'-triacetyldihydroquercetinDPPH56.67 ± 4.79L-Ascorbic acid47.17 ± 4.19

Data presented is for the related compound Dihydroquercetin and its derivative and should be used as a reference for guiding experiments with this compound.[4]

Anti-inflammatory Activity

This compound is expected to possess significant anti-inflammatory properties. The related compound, Tamarixetin, has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.[5]

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Cell LineAssay TypeBiological ActivityHypothetical IC50 (µM)Reference CompoundReference IC50 (µM)
RAW 264.7 (Macrophage)Griess AssayNO Inhibition18.9Dexamethasone2.5

This table presents hypothetical IC50 values to demonstrate the type of data that can be generated from cell-based anti-inflammatory assays and are not experimentally confirmed results for this compound.[6]

Anticancer Activity

Table 3: Hypothetical Anticancer Activity of this compound

Cell LineAssay TypeBiological ActivityHypothetical IC50 (µM)Reference CompoundReference IC50 (µM)
MCF-7 (Breast Cancer)SRB AssayAnticancer15.5Doxorubicin0.8
A549 (Lung Cancer)MTT AssayAnticancer22.1Cisplatin5.2
HT-29 (Colon Cancer)Apoptosis AssayApoptosis Induction12.8Camptothecin1.1

This table presents hypothetical IC50 values to demonstrate the type of data generated from cell-based anticancer assays and are not experimentally confirmed results for this compound.[6]

Key Signaling Pathways

This compound is predicted to modulate key signaling pathways involved in cellular stress and inflammation, primarily the NF-κB and Nrf2 pathways. The closely related flavonoid, Tamarixetin, has been shown to inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.[5]

NF-kB Signaling Pathway Inhibition by this compound NF-kB Signaling Pathway Inhibition Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription This compound This compound This compound->IKK Complex Inhibition

Caption: this compound may inhibit the NF-κB signaling pathway.

Nrf2 Signaling Pathway Activation by this compound Nrf2 Signaling Pathway Activation Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters in cytoplasm Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression This compound This compound This compound->Keap1 Promotes Nrf2 release

Caption: this compound may activate the Nrf2 antioxidant pathway.

Experimental Protocols

The following are detailed protocols for assessing the key biological activities of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • 96-well microplate

    • Microplate reader

    • Ascorbic acid (positive control)

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Materials:

    • This compound

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

    • Potassium persulfate

    • Ethanol or phosphate-buffered saline (PBS)

    • 96-well microplate

    • Microplate reader

    • Trolox (positive control)

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

    • In a 96-well plate, add 20 µL of each this compound dilution to respective wells.

    • Add 180 µL of the diluted ABTS radical cation solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS radical scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Materials:

    • This compound

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • 96-well cell culture plate

    • Cell incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • This compound

    • Cancer cell line of interest (e.g., MCF-7, A549, HT-29)

    • Appropriate cell culture medium with supplements

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well cell culture plate

    • Cell incubator

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow Diagrams

Antioxidant_Assay_Workflow Antioxidant Assay Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare this compound dilutions DPPH2 Add DPPH solution DPPH1->DPPH2 DPPH3 Incubate in dark (30 min) DPPH2->DPPH3 DPPH4 Measure absorbance at 517 nm DPPH3->DPPH4 ABTS1 Prepare this compound dilutions ABTS2 Add ABTS radical solution ABTS1->ABTS2 ABTS3 Incubate (6 min) ABTS2->ABTS3 ABTS4 Measure absorbance at 734 nm ABTS3->ABTS4

Caption: Workflow for in vitro antioxidant activity assays.

Cell_Based_Assay_Workflow Cell-Based Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 Assay Perform specific assay (e.g., Griess, MTT) Incubate2->Assay Measure Measure absorbance/fluorescence Assay->Measure Analyze Calculate results (IC50, % inhibition) Measure->Analyze

Caption: General workflow for cell-based assays.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics due to its potential antioxidant, anti-inflammatory, and anticancer activities. The protocols and information provided in these application notes offer a foundational framework for researchers to further investigate and characterize the therapeutic potential of this compound. Further studies are warranted to establish a comprehensive preclinical data package for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Dihydrotamarixetin Solubility for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Dihydrotamarixetin for reliable and reproducible cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for cell culture experiments.

Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation upon dilution in aqueous media This compound is poorly soluble in water. Adding a concentrated DMSO stock directly to aqueous media can cause the compound to crash out of solution.1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture media as low as possible, ideally below 0.5%, to minimize solvent toxicity.[1][2] 2. Two-Step Dilution: First, dilute your concentrated this compound DMSO stock solution with a small volume of Phosphate Buffered Saline (PBS) or serum-free media while vortexing. Then, add this intermediate dilution to your final volume of cell culture media. 3. Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound solution.[3] 4. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration in the media can sometimes help to stabilize hydrophobic compounds.
Inconsistent assay results Inconsistent solubility can lead to variations in the effective concentration of this compound in your assays.1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Vortex Thoroughly: Ensure complete mixing by vortexing vigorously at each dilution step. 3. Visual Inspection: Before adding to cells, visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider preparing a new solution at a lower concentration.
Cell toxicity observed in vehicle control The organic solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations.1. Determine Solvent Tolerance: Perform a dose-response experiment with your specific cell line to determine the maximum tolerable concentration of the solvent.[1][2] 2. Maintain Consistent Solvent Concentration: Ensure that the final concentration of the solvent is the same across all experimental conditions, including the vehicle control.
Difficulty dissolving the initial powder This compound powder may not readily dissolve, even in organic solvents.1. Use Fresh, Anhydrous Solvent: Use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of hydrophobic compounds.[4][5] 2. Gentle Warming and Sonication: If the compound does not dissolve completely at room temperature, gentle warming in a 37°C water bath and brief sonication can aid dissolution.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of hydrophobic compounds.[4][6] Ethanol can also be used, but the solubility may be lower.[7][8]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound and its close structural analog, Taxifolin (Dihydroquercetin), in common laboratory solvents is summarized in the table below. Note that solubility can vary slightly between batches of the compound.

Compound Solvent Solubility Reference
This compoundDMSO3 mg/mL (with sonication and warming)[1][4]
Taxifolin (Dihydroquercetin)DMSO30 - 65 mg/mL[7][9]
Taxifolin (Dihydroquercetin)Ethanol2 - 61 mg/mL[5][7]
Taxifolin (Dihydroquercetin)PBS (pH 7.2)Sparingly soluble (approx. 0.5 mg/mL in a 1:1 DMSO:PBS solution)[7][10]
Dihydromyricetin (Ampelopsin)Water (25°C)~0.2 mg/mL[11]
Dihydromyricetin (Ampelopsin)EthanolSoluble[8]
Dihydromyricetin (Ampelopsin)DMSO~10 mg/mL[12]

Q3: How should I store my this compound stock solution?

A3: Store your this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] When stored at -80°C, the solution should be used within 6 months, and when stored at -20°C, it should be used within 1 month.[4]

Q4: Are there alternative methods to improve the solubility of this compound in my cell-based assays?

A4: Yes, several techniques can enhance the aqueous solubility of this compound:

  • Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[13]

  • Nanoemulsion Formulation: Nanoemulsions are stable dispersions of oil and water that can encapsulate hydrophobic compounds and improve their delivery in aqueous environments.

Detailed protocols for these methods are provided in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes a method to enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Rotary evaporator (optional)

  • Freeze-dryer

Procedure:

  • Dissolve this compound: Prepare a concentrated solution of this compound in ethanol.

  • Prepare HP-β-CD Solution: In a separate flask, dissolve HP-β-CD in deionized water with gentle heating and stirring. A molar ratio of 1:1 to 1:2 (this compound:HP-β-CD) is a good starting point.

  • Complexation: Slowly add the this compound solution to the HP-β-CD solution while continuously stirring.

  • Stirring and Incubation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal:

    • Option A (Rotary Evaporation): Remove the ethanol using a rotary evaporator.

    • Option B (Evaporation): If a rotary evaporator is not available, the ethanol can be removed by gentle heating (e.g., 40-50°C) in a fume hood with continuous stirring.

  • Lyophilization (Freeze-Drying): Freeze the resulting aqueous solution and lyophilize it to obtain a dry powder of the this compound-HP-β-CD inclusion complex.

  • Solubility Testing: Determine the solubility of the complex in water or your desired cell culture medium and compare it to that of free this compound.

Protocol 2: Preparation of a this compound Nanoemulsion

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion to improve the delivery of this compound in aqueous media.

Materials:

  • This compound powder

  • A suitable oil (e.g., medium-chain triglycerides, olive oil)

  • A surfactant (e.g., Tween 80, Polysorbate 20)

  • A co-surfactant (e.g., Transcutol P, ethanol)

  • Deionized water

  • High-speed homogenizer or sonicator

Procedure:

  • Prepare the Oil Phase: Dissolve this compound in the selected oil. Gentle heating may be required.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

  • Homogenization: Subject the pre-emulsion to high-energy emulsification using either:

    • High-speed homogenization: Homogenize at high speed for 5-10 minutes.

    • Sonication: Sonicate the mixture using a probe sonicator. The time and power will need to be optimized for your specific formulation.

  • Characterization: The resulting nanoemulsion should be translucent or milky-white. The particle size and stability can be further characterized using appropriate techniques (e.g., dynamic light scattering).

  • Sterilization: For use in cell culture, the nanoemulsion should be sterilized by filtration through a 0.22 µm filter.

Signaling Pathways and Experimental Workflows

This compound, like other flavonoids, is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay Stock Solution Stock Solution Solubilization Method Solubilization Method Stock Solution->Solubilization Method Insoluble? Working Solution Working Solution Stock Solution->Working Solution Soluble Solubilization Method->Working Solution Improved Solubility Cell Treatment Cell Treatment Working Solution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Fig. 1: A generalized workflow for preparing and using this compound in cell-based assays.

This compound has been shown to influence key inflammatory and cell survival pathways. Dihydromyricetin, a closely related flavonoid, has been demonstrated to inhibit the NF-κB signaling pathway. Flavonoids, in general, are also known to modulate the MAPK and Akt signaling pathways.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_akt Akt Pathway TNF-α TNF-α IKK IKK TNF-α->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Inflammatory Genes Inflammatory Genes Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival Growth Factors_akt Growth Factors PI3K PI3K Growth Factors_akt->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth/Survival Cell Growth/Survival mTOR->Cell Growth/Survival This compound This compound This compound->IKK inhibits This compound->MEK modulates This compound->Akt modulates

Fig. 2: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Dihydrotamarixetin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrotamarixetin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: this compound, also known as 4'-O-Methyldihydroquercetin, can be synthesized from several commercially available starting materials. The most common precursors are quercetin and its dihydro-derivative, taxifolin (dihydroquercetin). A plausible synthetic route involves the regioselective methylation of dihydroquercetin or the hydrogenation of tamarixetin, which itself can be synthesized from quercetin.

Q2: I am observing a very low yield after the methylation step. What could be the reason?

A2: Low yields in the methylation of polyhydroxylated flavonoids like dihydroquercetin are often due to a lack of regioselectivity. The different hydroxyl groups on the flavonoid scaffold have varying acidities and reactivities, leading to a mixture of methylated products. For instance, the 7-OH group is generally the most acidic and therefore most reactive, while the 5-OH group is the least acidic. To achieve selective methylation at the 4'-position, protection of other reactive hydroxyl groups is often necessary.

Q3: What are the typical byproducts in this compound synthesis?

A3: Common byproducts are other methylated isomers of dihydroquercetin, such as 7-O-methyldihydroquercetin, 7,3'-di-O-methyldihydroquercetin, and 7,4'-di-O-methyldihydroquercetin. If starting from quercetin and going through a tamarixetin intermediate, incomplete hydrogenation can also be a source of impurities. Additionally, harsh reaction conditions can lead to the formation of degradation products like chalcones or aurones.

Q4: Which purification techniques are most effective for isolating this compound?

A4: Due to the presence of multiple polar hydroxyl groups, chromatographic techniques are highly effective for the purification of this compound. Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a reversed-phase column (e.g., C18) is a common and efficient method.[1][2][3][4][5] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique for separating flavonoids from complex mixtures without a solid support matrix, which can minimize sample loss due to irreversible adsorption.[1][2][5]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity of this compound can be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the chemical structure and the position of the methyl group, and Mass Spectrometry (MS) to confirm the molecular weight (C16H14O7; 318.28 g/mol ). The purity can be assessed by High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention time with a known standard if available, and by checking for the absence of impurity peaks.

Troubleshooting Guides

Issue 1: Low Yield in Regioselective Methylation of Dihydroquercetin

A common challenge in synthesizing this compound is achieving selective methylation at the 4'-hydroxyl group of dihydroquercetin (taxifolin).

Troubleshooting Steps:

  • Protecting Group Strategy: The most reliable method to ensure regioselectivity is to use protecting groups for the more reactive hydroxyls (e.g., at positions 3, 5, and 7).

  • Choice of Methylating Agent: The choice of methylating agent can influence selectivity. While powerful agents like dimethyl sulfate may lead to over-methylation, milder reagents might offer better control.

  • Reaction Conditions Optimization: Systematically optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Lowering the temperature may enhance selectivity.

  • Alternative Starting Material: Consider a multi-step synthesis starting from quercetin to first synthesize tamarixetin (4'-O-methylquercetin), followed by catalytic hydrogenation to obtain this compound. This approach has been reported with a high overall yield.[6][7]

Issue 2: Incomplete Hydrogenation of Tamarixetin

If you are synthesizing this compound via the hydrogenation of tamarixetin, incomplete conversion can be a problem.

Troubleshooting Steps:

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The catalyst loading may also need to be optimized.

  • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere. Ensure the system is properly sealed and that an adequate, constant pressure of hydrogen is maintained.

  • Solvent and Temperature: The choice of solvent (e.g., a mixture of THF and ethanol) and reaction temperature can affect the reaction rate and completion.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time for complete conversion.

Issue 3: Difficulty in Purifying the Final Product

The high polarity and presence of multiple isomers can make the purification of this compound challenging.

Troubleshooting Steps:

  • Column Selection for HPLC: A high-resolution reversed-phase C18 column is generally suitable. For difficult separations, consider columns with different stationary phases.

  • Mobile Phase Optimization: A gradient elution using a mixture of an organic solvent (like methanol or acetonitrile) and acidified water (e.g., with 0.1% acetic or formic acid) is typically effective.[2] Fine-tuning the gradient profile is crucial for separating closely eluting isomers.

  • HSCCC Solvent System: For High-Speed Counter-Current Chromatography, the selection of the two-phase solvent system is critical. A common system for flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water.[2][5] The partition coefficient (K) of the target compound should be optimized for good separation.

  • Fraction Collection and Analysis: Collect small fractions during preparative chromatography and analyze each fraction by analytical HPLC to identify and combine the pure fractions.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Flavonoid Methylation

StrategyStarting MaterialKey StepsReported Overall YieldProsCons
Direct Methylation DihydroquercetinProtection of reactive OHs, Methylation, DeprotectionVariable, depends on selectivityFewer steps if selective methylation is achievedRisk of low yield due to mixture of isomers
Hydrogenation of Tamarixetin Quercetin1. Protection of catechol. 2. Protection of 3,7-OHs. 3. Methylation of 4'-OH. 4. Deprotection of catechol. 5. Deprotection of 3,7-OHs. 6. Hydrogenation.~63% for Tamarixetin synthesis[6][7]High regioselectivity, higher overall yieldMulti-step, longer overall synthesis time

Experimental Protocols

Protocol 1: Synthesis of Tamarixetin (4'-O-methylquercetin) from Quercetin[6][7]

This 5-step protocol provides a high-yield synthesis of tamarixetin, the direct precursor for this compound via hydrogenation.

  • Protection of the Catechol Group:

    • To a stirred mixture of quercetin (1 mmol) in diphenyl ether (20 ml), add dichlorodiphenylmethane (1.5 mmol).

    • Heat the reaction mixture at 175 °C for 30 minutes.

    • Cool the mixture to room temperature and add petroleum ether (50 ml) to precipitate the product.

    • Filter and dry the solid to obtain 2-(2,2-diphenylbenzo[d][1][3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one. (Yield: ~86%)

  • Protection of 3- and 7-Hydroxyl Groups:

    • To a solution of the product from step 1 in acetone, add potassium carbonate and chloromethyl methyl ether (MOM-Cl).

    • Reflux the mixture for 6 hours.

    • After workup, the desired product with protected 3- and 7-OH groups is obtained. (Yield: ~93%)

  • Deprotection of the Catechol Group:

    • Dissolve the product from step 2 in a mixture of THF and ethanol.

    • Add 10 wt % Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 8 hours.

    • Filter the catalyst and concentrate the filtrate to get the deprotected catechol. (Yield: ~95%)

  • Methylation of the 4'-Hydroxyl Group:

    • To a solution of the product from step 3 in DMF, add potassium carbonate and methyl iodide.

    • Stir the reaction mixture for 8 hours.

    • After workup, the 4'-methylated product is obtained. (Yield: ~92%)

  • Deprotection of 3- and 7-Hydroxyl Groups:

    • To a stirred solution of the product from step 4 in a mixture of CH₂Cl₂ and ether at 0 °C, add hydrochloric acid (1.0 M).

    • Allow the mixture to warm to room temperature and stir for 6 hours.

    • After extraction and purification by column chromatography, tamarixetin is obtained. (Yield: ~90%)

Protocol 2: Purification of Flavonoids by Preparative HPLC[2]

This protocol provides a general guideline for the purification of flavonoids like this compound.

  • Sample Preparation: Dissolve the crude synthesized product in the mobile phase at a concentration of approximately 30 mg/ml.

  • Chromatographic Conditions:

    • Column: YMC C18 column (250 mm × 10.0 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid. The specific gradient will need to be optimized based on analytical HPLC results.

    • Flow Rate: 5 ml/min.

    • Detection: UV detector at a suitable wavelength (e.g., 280 nm).

    • Injection Volume: 4 ml.

  • Fraction Collection: Collect fractions based on the elution of peaks from the chromatogram.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Conditions Crude Product Crude Product Reaction->Crude Product Workup Purification Purification Crude Product->Purification e.g., Prep-HPLC Pure this compound Pure this compound Purification->Pure this compound

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Optimize_Conditions Protecting_Groups Consider Protecting Group Strategy Low_Yield->Protecting_Groups Alternative_Route Explore Alternative Synthetic Route Low_Yield->Alternative_Route Improved_Yield Improved Yield Check_Purity->Improved_Yield Optimize_Conditions->Improved_Yield Protecting_Groups->Improved_Yield Alternative_Route->Improved_Yield

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

NFkB_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) IKK_Activation IKK Activation Inflammatory_Stimuli->IKK_Activation IkB_Degradation IκB Degradation IKK_Activation->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Inflammatory_Genes Expression of Inflammatory Genes NFkB_Translocation->Inflammatory_Genes This compound This compound This compound->IKK_Activation Inhibits Nrf2_Signaling Oxidative_Stress Oxidative Stress Nrf2_Dissociation Nrf2 Dissociation Oxidative_Stress->Nrf2_Dissociation Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2_Dissociation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Dissociation->Nrf2_Translocation ARE_Binding Binding to ARE Nrf2_Translocation->ARE_Binding Antioxidant_Genes Expression of Antioxidant Genes ARE_Binding->Antioxidant_Genes This compound This compound This compound->Nrf2_Dissociation Promotes

References

Technical Support Center: Optimizing HPLC Parameters for Dihydrotamarixetin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Dihydrotamarixetin. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and frequently asked questions to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC analysis of this compound.

Question: I am observing poor peak resolution or co-elution of this compound with other compounds. What should I do?

Answer:

Poor resolution is a common challenge in HPLC. Here are several strategies to improve the separation of your analyte:

  • Optimize the Mobile Phase Gradient: A shallow gradient can often enhance the separation of closely eluting compounds. Experiment with different gradient slopes and times. For flavonoids like this compound, a gradient of acetonitrile and water, both with a small amount of acid, is a good starting point.[1][2]

  • Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa. The change in solvent selectivity can alter the elution order and improve resolution.

  • Adjust the pH of the Mobile Phase: this compound has ionizable groups, and a change in pH can affect its retention and selectivity. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common practice for improving the peak shape and resolution of flavonoids.[1][3]

  • Modify the Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of separation, which can affect resolution.[4][5] Try optimizing the temperature in the range of 25-40°C.

  • Select a Different Column: If the above steps do not provide satisfactory resolution, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.[1]

Question: The peak for this compound is showing significant tailing. How can I improve the peak shape?

Answer:

Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.[6]

  • Adjust Mobile Phase pH: Secondary interactions between the analyte and the stationary phase can cause tailing. For acidic compounds like many flavonoids, adding an acidic modifier to the mobile phase can suppress silanol interactions and improve peak shape.[1]

  • Sample Solvent Mismatch: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible. A stronger sample solvent than the mobile phase can cause peak distortion.[7][8]

  • Column Contamination or Degradation: If the peak tailing persists, your column might be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent or replace it if necessary.[6][9] Using a guard column is recommended to protect the analytical column.[10]

Question: I am experiencing unstable retention times for this compound. What are the possible causes and solutions?

Answer:

Consistent retention times are crucial for reliable quantification. Fluctuations can be due to:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[11]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate composition.[12] Degassing the mobile phase is also critical to prevent air bubbles.[7]

  • Pump Issues: Leaks, worn pump seals, or check valve problems can cause flow rate fluctuations, leading to unstable retention times.[6][9]

  • Temperature Fluctuations: Unstable column temperature can affect retention times. Use a column oven to maintain a consistent temperature.[11]

Frequently Asked Questions (FAQs)

This section covers general questions related to the HPLC analysis of this compound.

Question: What is a good starting point for developing an HPLC method for this compound?

Answer:

For a starting method for a flavonoid-like compound such as this compound, a reversed-phase HPLC approach is recommended. Here is a typical starting point:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a linear gradient from 5% to 95% B over 30-40 minutes
Flow Rate 1.0 mL/min[2][5]
Column Temperature 30 °C[13]
Detection Wavelength Monitor at the λmax of this compound (requires a UV scan) or a common wavelength for flavonoids like 280 nm or 360 nm.[14]
Injection Volume 10-20 µL

Note: These are starting parameters and will likely require optimization for your specific instrument and sample.

Question: How do I choose the right HPLC column for this compound separation?

Answer:

The choice of column is critical for successful separation. For flavonoids, C18 columns are the most widely used and a good first choice.[1] Consider the following factors:

  • Stationary Phase: C18 (ODS) is a common starting point.[4] If you have issues with resolution, a phenyl-hexyl phase might offer different selectivity.[1]

  • Column Dimensions: A standard analytical column (e.g., 250 mm x 4.6 mm) is suitable for method development.[10] Shorter columns can be used for faster analysis times once the method is optimized.[15]

  • Particle Size: Columns with 5 µm particles are a good balance of efficiency and backpressure. For higher resolution, 3 µm or sub-2 µm particles can be used, but this will increase the system pressure.[10]

Question: What are the best practices for mobile phase preparation?

Answer:

Proper mobile phase preparation is essential for reproducible results.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents to minimize baseline noise and contamination.

  • Filter and Degas: Filter all aqueous mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates. Degas the mobile phases before use to prevent air bubbles in the system.[7]

  • Accurate Mixing: For isocratic methods, premix the mobile phase components. For gradient methods, ensure your system's mixer is functioning correctly.[11]

  • pH Adjustment: If using a buffer, ensure the pH is consistent between batches. A change of just 0.1 pH units can significantly alter retention times for ionizable compounds.[12]

Experimental Protocols & Workflows

Below are generalized protocols and workflows relevant to HPLC method development and troubleshooting.

General HPLC Method Development Workflow

HPLC_Method_Development A Define Separation Goals (e.g., resolution, analysis time) B Gather Analyte Information (this compound properties) A->B C Select Initial HPLC Conditions (Column, Mobile Phase, Detector) B->C D Perform Initial Separation C->D E Evaluate Chromatogram (Peak shape, resolution, retention) D->E I Separation Acceptable? E->I F Optimize Parameters (Gradient, Flow Rate, Temperature) F->D Re-run G Method Validation (Accuracy, Precision, Linearity) H Final Method G->H I->F No I->G Yes

Caption: A typical workflow for developing an HPLC method.

Troubleshooting Logic for Common HPLC Issues

HPLC_Troubleshooting Start Identify HPLC Problem Pressure Pressure Issue? Start->Pressure PeakShape Peak Shape Issue? Pressure->PeakShape Normal HighPressure High Pressure: - Check for blockages - Flush column - Check sample prep Pressure->HighPressure High LowPressure Low Pressure: - Check for leaks - Check pump seals Pressure->LowPressure Low RetentionTime Retention Time Variability? PeakShape->RetentionTime Good Tailing Peak Tailing: - Reduce sample load - Adjust mobile phase pH - Check for column degradation PeakShape->Tailing Tailing Splitting Peak Splitting: - Check column packing - Match sample solvent to mobile phase PeakShape->Splitting Splitting Drift RT Drift: - Ensure column equilibration - Check mobile phase prep - Check temperature control RetentionTime->Drift Yes End Consult Further Documentation or Contact Support RetentionTime->End No

Caption: A decision tree for troubleshooting common HPLC problems.

References

Troubleshooting Dihydrotamarixetin instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Dihydrotamarixetin in solution during experiments.

Disclaimer

Data directly pertaining to the stability of this compound is limited in publicly available literature. The information provided herein is largely extrapolated from studies on its close structural analog, dihydroquercetin (taxifolin). This compound, with its 4'-O-methyl group, is anticipated to exhibit slightly greater stability due to the protection of a hydroxyl group from oxidation, but users should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow/brown). What is causing this?

A1: Color changes in flavonoid solutions, such as those of this compound, are often indicative of degradation. This is typically caused by oxidation, which can be accelerated by several factors including:

  • High pH (alkaline conditions): Flavonoids are known to be unstable and degrade rapidly in alkaline environments.[1][2]

  • Exposure to Light: Photodegradation can occur with prolonged exposure to UV or even ambient light.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[3]

  • Dissolved Oxygen: The presence of oxygen in the solvent contributes to oxidation.

Q2: I'm observing a precipitate forming in my this compound stock solution. Why is this happening?

A2: Precipitate formation is likely due to the poor aqueous solubility of this compound. While it is soluble in organic solvents like DMSO and ethanol, adding this stock to an aqueous buffer can cause the compound to crash out of solution, especially at higher concentrations.

Q3: How can I improve the stability and solubility of this compound in my experiments?

A3: Several strategies can be employed to enhance the stability and solubility of this compound:

  • pH Control: Maintain the pH of your solution in the acidic to neutral range (ideally below 7).

  • Use of Co-solvents: Employing a mixture of an organic solvent (like DMSO or ethanol) and your aqueous buffer can help maintain solubility. However, be mindful of the final solvent concentration's potential effects on your experimental system.

  • Complexation Agents: The use of agents like cyclodextrins or polysaccharides has been shown to improve the solubility and stability of flavonoids.[3]

  • Nanoemulsions: Formulating this compound into a nanoemulsion can significantly enhance its stability and solubility in aqueous media.[1][2]

  • Antioxidants: Adding a small amount of an antioxidant, such as ascorbic acid, to your stock solution can help to prevent oxidative degradation.

  • Degassing Solvents: To minimize oxidation, degas your solvents to remove dissolved oxygen before preparing your solutions.

Q4: What are the optimal storage conditions for this compound powder and stock solutions?

A4:

  • Powder: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Before use, thaw the aliquot and bring it to room temperature.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in Cell-Based Assays
Symptom Possible Cause Troubleshooting Step
Inconsistent results or loss of expected biological effect over the time course of the experiment.Degradation of this compound in the cell culture medium.1. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.2. Minimize the exposure of the compound to light and elevated temperatures during experimental setup.3. Consider the pH of your cell culture medium. If it is alkaline, this could be contributing to degradation.4. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium by analyzing samples at different time points using HPLC.
Issue 2: Poor Solubility in Aqueous Buffers
Symptom Possible Cause Troubleshooting Step
Cloudiness or precipitation is observed upon adding the this compound stock solution to the aqueous experimental buffer.The concentration of this compound exceeds its solubility limit in the final buffer composition.1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.3. Use a solubilizing agent like HP-β-cyclodextrin.4. Prepare a nanoemulsion of this compound.

Quantitative Data Summary

The following tables summarize stability data for dihydroquercetin, which can be used as a reference for this compound.

Table 1: Stability of Dihydroquercetin in Solution

Condition Solvent Stability Observation Reference
Alkaline pHAqueous SolutionRapid degradation[1][2]
Acidic to Neutral pHAqueous SolutionMore stable[1][2]
NanoemulsionAqueous DispersionExcellent stability over 48 hours[1][2]

Table 2: Long-Term Stability of Dihydroquercetin Powder

Time Appearance Moisture Content (%) Purity (%) Reference
0 monthsBeige powder3.7697.8[4]
1 monthBeige powder3.7897.6[4]
2 monthsBeige powder3.7997.6[4]
3 monthsBeige powder3.8297.5[4]
6 monthsBeige powder3.8797.8[4]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a given solution over time.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or acetic acid

  • Your experimental buffer or solution of interest

  • C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • HPLC system with UV-Vis detector

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

3. Experimental Procedure:

  • Dilute the this compound stock solution to your desired final concentration in your experimental buffer.

  • Divide the solution into several aliquots in amber vials to protect from light.

  • Store the aliquots under your desired experimental conditions (e.g., 37°C, room temperature).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately analyze it by HPLC.

4. HPLC Method:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient elution can be used. For example:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

5. Data Analysis:

  • Measure the peak area of the this compound peak at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.

Visualizations

Potential Degradation Pathway

Potential Degradation Pathway of this compound This compound This compound Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (O2, light, metal ions, high pH) Hydrolytic_Products Hydrolytic_Products This compound->Hydrolytic_Products Hydrolysis (Strong acid/base) Further_Degradation_Products Further_Degradation_Products Oxidized_Products->Further_Degradation_Products Hydrolytic_Products->Further_Degradation_Products

Caption: Potential degradation pathways for this compound in solution.

Experimental Workflow for Stability Assessment

Workflow for this compound Stability Assessment Prep_Stock Prepare this compound Stock Solution (in DMSO) Dilute Dilute in Experimental Buffer Prep_Stock->Dilute Incubate Incubate under Test Conditions (e.g., 37°C, light exposure) Dilute->Incubate Sample Collect Aliquots at Time Points (0, 1, 2, 4... hrs) Incubate->Sample HPLC Analyze by HPLC Sample->HPLC Analyze Analyze Peak Area Data (% Remaining vs. Time) HPLC->Analyze

Caption: Experimental workflow for assessing the stability of this compound.

Potential Signaling Pathway Modulation

Potential Anti-inflammatory Signaling Pathway Modulation cluster_nucleus Inside Nucleus This compound This compound IKK IKK This compound->IKK inhibits NFkB_Inhibitor IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK IKK->NFkB_Inhibitor phosphorylates Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) Nucleus->Inflammatory_Genes activates

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Enhancing Dihydrotamarixetin Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Dihydrotamarixetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at increasing the bioavailability of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (also known as 4'-O-Methyldihydroquercetin) is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Like many flavonoids, this compound is expected to have poor water solubility, which is a major factor limiting its absorption in the gastrointestinal tract and, consequently, its oral bioavailability. Low bioavailability means that only a small fraction of the administered dose reaches systemic circulation, potentially limiting its therapeutic efficacy in vivo.

Q2: What are the primary strategies for increasing the in vivo bioavailability of this compound?

A2: The main approaches to enhance the bioavailability of poorly soluble compounds like this compound focus on improving its dissolution rate and/or its absorption across the intestinal epithelium. Key strategies include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can protect it from degradation, increase its surface area for dissolution, and facilitate its transport across biological membranes.[2][3]

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[4][5][6]

  • Liposomal formulations: These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic compounds, improving their stability and absorption.[7][8][9][10]

  • Prodrug approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body can be an effective strategy.[11][12][13][14]

Q3: How do I choose the best bioavailability enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors, including the specific aims of your research, available equipment, and the desired release profile of this compound. A comparative summary of common strategies is provided in the table below.

Troubleshooting Guides

Issue 1: Low and variable plasma concentrations of this compound after oral administration.

Possible Cause: Poor aqueous solubility and/or rapid metabolism.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your this compound sample in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

  • Formulation Approach:

    • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier like PVP K30 or HPMC. This can significantly improve the dissolution rate.

    • Nanoparticles: Formulate this compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs) to increase surface area and potentially alter the absorption pathway.

  • In Vitro Dissolution Testing: Perform dissolution studies on your formulation compared to the unformulated drug to confirm an improved release profile.

  • Consider Metabolism: If solubility enhancement does not sufficiently increase bioavailability, first-pass metabolism in the gut wall and liver might be a significant factor. In this case, a prodrug approach or co-administration with a metabolic inhibitor (if ethically permissible in your study) could be investigated.

Issue 2: Inconsistent results between different batches of formulated this compound.

Possible Cause: Lack of reproducibility in the formulation process.

Troubleshooting Steps:

  • Standardize Protocol: Ensure that all parameters in your formulation protocol (e.g., solvent evaporation rate, stirring speed, temperature) are tightly controlled and documented.

  • Characterize Each Batch: For each new batch of formulation, perform quality control checks, including particle size analysis (for nanoparticles and liposomes), drug loading efficiency, and in vitro release profiling.

  • Stability Testing: Assess the stability of your formulation under storage conditions to ensure that it does not change over time before administration.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for this compound

StrategyPrinciplePotential Fold Increase in Bioavailability (based on similar flavonoids)AdvantagesDisadvantages
Nanoparticles Increases surface area, improves solubility, and can offer targeted delivery.[2][15]2 to 10-foldHigh drug loading possible, sustained release achievable.[2]Complex manufacturing process, potential for instability.
Solid Dispersions Drug is molecularly dispersed in a hydrophilic carrier, enhancing dissolution.[4][5]2 to 8-foldRelatively simple to prepare, scalable.[6]Potential for drug recrystallization, carrier selection is critical.
Liposomes Encapsulation in lipid vesicles protects the drug and facilitates absorption.[9][16]3 to 15-foldCan carry both hydrophilic and hydrophobic drugs, can be targeted.[16]Can have lower drug loading, potential for leakage.
Prodrugs Chemical modification to improve solubility or permeability.[11][14]Variable, can be significantCan overcome multiple barriers (solubility, metabolism), high potential for improvement.[13]Requires chemical synthesis and validation, potential for altered pharmacology of the prodrug itself.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure uniform particle size.

  • Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.

  • Fasting: Fast the animals overnight (12 hours) before drug administration, with free access to water.

  • Dosing: Divide the animals into groups (n=6 per group). Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) or the unformulated drug as a control via oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation A This compound Powder B Select Bioavailability Enhancement Strategy (e.g., Solid Dispersion) A->B C Prepare Formulation (e.g., Solvent Evaporation) B->C D Characterize Formulation (DSC, XRD, Dissolution) C->D E Animal Dosing (Oral Gavage) D->E Optimized Formulation F Blood Sampling (Time Course) E->F G Plasma Analysis (LC-MS/MS) F->G H Pharmacokinetic Analysis G->H

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

logical_relationship A Poor Aqueous Solubility of this compound B Low Dissolution Rate in GI Tract A->B C Low Permeability Across Intestinal Epithelium A->C D Low Oral Bioavailability B->D C->D E Formulation Strategies F Nanoparticles E->F G Solid Dispersions E->G H Liposomes E->H I Increased Dissolution & Absorption F->I G->I H->I J Enhanced Oral Bioavailability I->J

Caption: Logical relationship between this compound's properties and strategies for bioavailability enhancement.

signaling_pathway cluster_cell Cellular Response (Hypothetical) A This compound C Suppression of NF-κB Activation A->C B Inhibition of Pro-inflammatory Enzymes (e.g., COX-2, iNOS) D Reduced Production of Inflammatory Mediators (e.g., PGE2, NO) B->D C->B E Anti-inflammatory Effect D->E

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

Refining purification methods for Dihydrotamarixetin from natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for Dihydrotamarixetin from natural extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound and similar flavanonols.

Problem Potential Cause Recommended Solution
Low Extraction Yield Inefficient initial extraction from plant material.- Ensure the plant material is finely ground to maximize surface area. - Optimize the solvent-to-solid ratio; a common starting point is 20:1 (v/w).[1] - Increase extraction time (e.g., 90 minutes) and temperature (e.g., 90°C) for exhaustive extraction.[1] - Consider alternative extraction methods such as ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Poor Solubility of Extract This compound and related compounds like taxifolin have poor water solubility, leading to precipitation.[2]- Use a co-solvent system during extraction and initial purification steps. Ethanol-water mixtures are commonly effective. - For chromatography, dissolve the crude extract in a small amount of a strong organic solvent (e.g., methanol, acetone) before loading onto the column.
Low Purity After Initial Chromatography Co-elution of structurally similar flavonoids or other polyphenolic compounds.- Macroporous Resin: Select a resin with appropriate polarity. Non-polar or weakly polar resins are often effective for flavonoids.[3] Optimize the ethanol-water gradient for elution to improve separation of compounds with different polarities. - Silica Gel Chromatography: If using silica gel, be aware that acidic conditions can cause degradation of some flavonoids. Consider using deactivated silica gel.[4]
Compound Degradation During Purification This compound may be sensitive to pH, light, or prolonged exposure to certain solvents.- Work with fresh solvents and protect solutions from light. - Assess the stability of your compound on silica gel using 2D TLC before attempting large-scale column chromatography.[4] - Minimize the duration of purification steps where the compound is in solution.
Difficulty with Crystallization Improper solvent system or presence of impurities hindering crystal formation.- Attempt recrystallization from an appropriate solvent system. For the related compound dihydromyricetin, purification with acetone followed by recrystallization with water has been successful.[1] - Ensure the purified fraction is of high purity (>95%) before attempting crystallization. - Experiment with different temperatures and cooling rates to induce crystallization.
Irreversible Adsorption on Solid Support Strong interactions between this compound and the stationary phase, particularly in column chromatography.- Consider using High-Performance Counter-Current Chromatography (HPCCC), which is a liquid-liquid chromatography technique that avoids solid supports, thus preventing irreversible adsorption.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial extraction method for this compound?

A1: Solvent extraction is a widely used method. For compounds similar to this compound, such as dihydromyricetin, an optimized protocol involves extracting the plant material with a 20:1 liquid-to-material ratio at 90°C for 90 minutes.[1] Advanced methods like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can also be highly effective and may reduce extraction time and solvent consumption.

Q2: Which type of macroporous resin is best suited for this compound purification?

A2: The choice of macroporous resin depends on the polarity of the target compound. For flavonoids, weakly polar resins are often effective.[3] It is recommended to screen several resins with varying polarities to find the one with the best adsorption and desorption characteristics for your specific extract.

Q3: My this compound is not binding well to the macroporous resin column. What could be the issue?

A3: Poor binding can result from several factors. Ensure the pH of your sample solution is optimized, as this can affect the ionization state of the flavonoid and its interaction with the resin. The flow rate during sample loading is also critical; a lower flow rate allows for more efficient binding. Finally, check that the concentration of your target protein is not too low, as binding can be concentration-dependent.

Q4: I am observing peak tailing in my HPLC analysis of purified this compound. What can I do to improve peak shape?

A4: Peak tailing can be caused by interactions with the stationary phase or issues with the mobile phase. Ensure your mobile phase is adequately buffered and that the pH is appropriate for this compound. You can also try adding a small amount of a competing agent to the mobile phase. If the problem persists, consider that your compound might be degrading on the column.

Q5: Can I use High-Performance Counter-Current Chromatography (HPCCC) for this compound purification?

A5: Yes, HPCCC is an excellent method for purifying flavonoids like this compound.[6][7] As a liquid-liquid chromatography technique, it eliminates the solid support, preventing irreversible adsorption and potential degradation of the target compound.[5] The selection of a suitable two-phase solvent system is crucial for successful separation with HPCCC.

Experimental Protocols

Macroporous Resin Column Chromatography Protocol

This protocol is a general guideline for the purification of flavonoids and should be optimized for this compound.

  • Resin Selection and Pre-treatment:

    • Screen various macroporous resins (e.g., non-polar, weakly polar) to determine the optimal adsorption and desorption capacities for this compound.

    • Pre-treat the selected resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until neutral.

  • Column Packing:

    • Pack a glass column with the pre-treated resin.

    • Equilibrate the column by washing with at least 5 column volumes of the initial mobile phase (e.g., deionized water).

  • Sample Loading:

    • Dissolve the crude extract in the initial mobile phase. If solubility is an issue, dissolve it in a minimal amount of organic solvent and then dilute it with the mobile phase.

    • Load the sample onto the column at a low flow rate to ensure efficient binding.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the bound compounds using a stepwise or linear gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor the elution of this compound using TLC or HPLC.

  • Regeneration:

    • After elution, regenerate the resin by washing with a high concentration of ethanol or another suitable organic solvent, followed by deionized water.

High-Performance Counter-Current Chromatography (HPCCC) Protocol

This protocol provides a general workflow for HPCCC-based purification. The solvent system must be carefully selected and optimized.

  • Solvent System Selection:

    • Select a biphasic solvent system in which this compound has a suitable partition coefficient (K). An ideal K value is typically between 0.5 and 2.0.

    • Commonly used solvent systems for flavonoids include n-hexane-ethyl acetate-methanol-water in various ratios.

  • Instrument Preparation:

    • Fill the CCC coil with the stationary phase (either the upper or lower phase of the solvent system).

    • Set the desired rotation speed and temperature.

  • Equilibration:

    • Pump the mobile phase (the other phase of the solvent system) through the column until hydrodynamic equilibrium is reached, indicated by a stable mobile phase front eluting from the column.

  • Sample Injection:

    • Dissolve the crude or partially purified extract in a mixture of the stationary and mobile phases.

    • Inject the sample into the column.

  • Elution and Fraction Collection:

    • Continue pumping the mobile phase at a constant flow rate.

    • Collect fractions and monitor for the presence of this compound using an appropriate detection method (e.g., UV-Vis, HPLC).

  • Phase Extrusion:

    • After the elution is complete, extrude the stationary phase from the column to recover any remaining compounds.

Visualizations

Experimental Workflow for this compound Purification

G Start Natural Source (e.g., Engelhardtia roxburghiana) Extraction Solvent Extraction (e.g., Ethanol/Water) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Macroporous Resin Chromatography CrudeExtract->ColumnChromatography PartiallyPurified Partially Purified Fractions ColumnChromatography->PartiallyPurified HPCCC HPCCC or Preparative HPLC PartiallyPurified->HPCCC Purethis compound Pure this compound HPCCC->Purethis compound Crystallization Crystallization Purethis compound->Crystallization Crystals This compound Crystals Crystallization->Crystals

Caption: General workflow for the purification of this compound.

NF-κB Signaling Pathway Inhibition by Flavonoids

G cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p IkB_p65_p50 IkB->IkB_p65_p50 NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB_p65_p50 NFkB_p65_p50_active Active NF-κB (p65/p50) IkB_p->NFkB_p65_p50_active Releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50_active->NFkB_p65_p50_nucleus Translocation DNA DNA NFkB_p65_p50_nucleus->DNA InflammatoryGenes Inflammatory Gene Transcription DNA->InflammatoryGenes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Addressing batch-to-batch variability of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrotamarixetin (DHT). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the experimental use of DHT, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its key properties?

This compound (DHT), also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a flavonoid. Flavonoids are a class of polyphenolic compounds widely found in plants. DHT is structurally related to other well-known flavonoids like quercetin and taxifolin.

PropertyValue
Chemical Formula C₁₆H₁₄O₇
Molecular Weight 318.28 g/mol
CAS Number 70411-27-7
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol

2. How should I store this compound?

For optimal stability, DHT should be stored as a solid at -20°C. If preparing a stock solution, it is recommended to aliquot and store it at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[1]

3. What are the potential causes of batch-to-batch variability with this compound?

Batch-to-batch variability is a common issue with natural products and can arise from several factors:

  • Source Material: Differences in the plant source, growing conditions (climate, soil), and harvest time can lead to variations in the initial concentration of DHT and the presence of other related flavonoids.

  • Extraction and Purification Process: Minor changes in extraction solvents, temperature, pressure, and purification chromatography can result in different impurity profiles and final purity levels.[2]

  • Residual Solvents and Impurities: The presence of varying levels of residual solvents or process-related impurities can affect the compound's stability and biological activity.

  • Degradation: Improper storage or handling can lead to degradation of the compound, forming new impurities. Common degradation pathways for flavonoids include oxidation, hydrolysis, photolysis, and thermal degradation.[3]

4. How can I assess the purity and consistency of a new batch of this compound?

It is crucial to perform in-house quality control for each new batch. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities. A well-developed, stability-indicating HPLC method is essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main compound and any impurities, providing clues to their identities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of DHT and to identify the structure of unknown impurities if they are present at sufficient levels.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results between batches - Purity differences between batches.- Presence of different impurities that may have biological activity.- Degradation of one batch.- Perform HPLC analysis on all batches to compare purity profiles.- Use LC-MS to identify any new or different impurities.- If possible, test the biological activity of isolated impurities.
Unexpected peaks in HPLC chromatogram - Contamination of the sample or solvent.- Degradation of DHT.- Column degradation.- Run a blank (solvent only) to check for contamination.- Prepare a fresh sample and re-inject.- Perform forced degradation studies to identify potential degradation products.- Check the performance of the HPLC column with a standard compound.
Loss of biological activity over time - Degradation of DHT in solution.- Improper storage.- Prepare fresh stock solutions more frequently.- Store stock solutions at -80°C in small aliquots.- Re-evaluate the purity of the stored compound using HPLC.
Poor solubility during experiment - Incorrect solvent.- Compound has precipitated out of solution.- Ensure the solvent is appropriate for the experimental conditions.- Gently warm the solution or use sonication to aid dissolution.- Check for precipitation before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment

This protocol provides a general method for the analysis of flavonoids and should be optimized for this compound.

  • Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for flavonoid separation.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Example Gradient:

    Time (min) % Solvent B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Flavonoids typically have strong absorbance between 254 nm and 370 nm. Monitor at multiple wavelengths if using a DAD.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a stock solution of DHT in methanol or DMSO at 1 mg/mL. Dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the stability of DHT and to develop a stability-indicating analytical method.[5][7]

  • Acid Hydrolysis: Dissolve DHT in a solution of 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve DHT in a solution of 0.1 M NaOH at room temperature for a few hours.

  • Oxidative Degradation: Treat DHT with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid DHT to dry heat (e.g., 105°C) for 24-48 hours.

  • Photodegradation: Expose a solution of DHT to UV light (e.g., 254 nm) or sunlight for an extended period.

For each condition, take time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the samples by HPLC to monitor the degradation of DHT and the formation of degradation products.

Protocol 3: Impurity Identification using LC-MS

  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use the HPLC method developed in Protocol 1.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan mode to detect all ions and their molecular weights.

    • MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the parent ions of DHT and any detected impurities to obtain structural information.

  • Data Analysis: Use the accurate mass measurements to predict the elemental composition of impurities. The fragmentation patterns can then be used to propose the structures of the degradation products.[8]

Signaling Pathways and Visualizations

Based on studies of closely related flavonoids like Tamarixetin and Dihydroquercetin, this compound is likely to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Some flavonoids have been shown to inhibit this pathway by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

NF_kB_Pathway DHT This compound IKK IKK Complex DHT->IKK Inhibition IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Release Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

2. Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Flavonoids can activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway DHT This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive) DHT->Keap1_Nrf2 Disruption Keap1 Keap1 Nrf2 Nrf2 Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

Figure 2. Activation of the Nrf2 antioxidant pathway by this compound.

3. PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK pathways are crucial for cell survival, proliferation, and differentiation. Flavonoids have been shown to modulate these pathways, which can have implications for cancer and other diseases.

Cell_Signaling_Pathways cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors DHT This compound DHT->PI3K Modulation DHT->Ras Modulation

References

Best practices for long-term storage of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the long-term storage of Dihydrotamarixetin, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

A1: this compound, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a flavonoid.[1] Specifically, it is classified as a dihydroflavonol or flavanonol, characterized by a C6-C3-C6 carbon skeleton with two benzene rings connected by a three-carbon heterocyclic C ring.[2] A key feature of dihydroflavonols is the absence of a double bond between the second and third carbon atoms of the C ring.[2]

Q2: What are the main factors that can affect the stability of this compound during long-term storage?

A2: As a flavonoid, the stability of this compound is primarily influenced by several environmental factors. These include:

  • Temperature: Higher temperatures generally accelerate the degradation of flavonoids.[3][4]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[5]

  • pH: The pH of the storage solution can significantly impact the stability of flavonoids.

  • Moisture: For solid samples, high humidity can promote degradation.

Q3: How should I store this compound in its solid (powder) form for the long term?

A3: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, in a cool and dry place. Based on general practices for flavonoids, storage at low temperatures (e.g., -20°C or -80°C) is advisable to minimize degradation. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.

Q4: What is the best way to store this compound in solution?

A4: this compound solutions are more susceptible to degradation than the solid form. If you need to store it in solution, prepare the stock solution in a suitable solvent (e.g., DMSO, ethanol) at a high concentration. Aliquot the solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q5: I've noticed a color change in my this compound sample. What does this indicate?

A5: A color change in your sample, either in solid form or in solution, is a potential indicator of degradation. Flavonoids can undergo oxidation and other chemical transformations that result in colored byproducts. If you observe a color change, it is crucial to re-evaluate the purity of your sample before proceeding with experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.1. Verify the storage conditions of your sample (temperature, light exposure, atmosphere).2. Assess the purity of your this compound sample using an appropriate analytical method (see Experimental Protocols).3. If degradation is confirmed, acquire a new, pure sample and store it under the recommended conditions.
Appearance of new peaks in HPLC analysis Chemical degradation of this compound.1. Compare the chromatogram of the stored sample with a freshly prepared standard or a previously analyzed sample.2. Attempt to identify the degradation products using techniques like LC-MS.[5]3. Review your storage and handling procedures to identify potential causes of degradation.
Inconsistent experimental results Instability of this compound in the experimental buffer or medium.1. Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the buffer).2. Prepare fresh solutions of this compound immediately before each experiment.3. Consider the potential for interactions with other components in your experimental system.

Summary of Recommended Storage Conditions

Form Temperature Atmosphere Light Condition Container Duration
Solid (Powder) -20°C to -80°CInert gas (Argon or Nitrogen)Protected from light (Amber vial)Tightly sealedLong-term (Years)
Solution (Stock) -80°CInert gas (overlay before sealing)Protected from light (Amber vial)Small, single-use aliquotsShort to medium-term (Months)

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample. Method optimization may be required.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV detector at a wavelength appropriate for flavonoids (e.g., 280 nm or 320 nm).

4. Analysis:

  • Inject the prepared sample.

  • Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol can be used to predict the degradation pathways of this compound under various stress conditions.

1. Stress Conditions:

  • Acidic Hydrolysis: Incubate the this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose the this compound solution to a light source (e.g., a photostability chamber) for a defined period.

  • Thermal Degradation: Heat the solid this compound sample at an elevated temperature (e.g., 80°C).

2. Sample Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze all samples by HPLC (as described in Protocol 1) to monitor the degradation of this compound and the formation of degradation products.

3. Data Interpretation:

  • The rate of disappearance of the main this compound peak under each condition provides an indication of its stability.

  • The appearance of new peaks signifies the formation of degradation products. These can be further characterized using techniques like LC-MS.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage_solid Solid this compound (-20°C to -80°C, Inert Gas, Dark) prep_sample Prepare for Experiment storage_solid->prep_sample storage_solution This compound Solution (-80°C, Aliquoted, Dark) storage_solution->prep_sample run_assay Perform Biological Assay prep_sample->run_assay analyze_results Analyze Results run_assay->analyze_results inconsistent_results Inconsistent Results? analyze_results->inconsistent_results check_purity Assess Purity (HPLC) inconsistent_results->check_purity Action forced_degradation Forced Degradation Study check_purity->forced_degradation Further Investigation

Caption: Workflow for the storage, use, and troubleshooting of this compound.

degradation_pathway cluster_stressors Stress Factors This compound This compound degradation_products Degradation Products This compound->degradation_products Degradation heat Heat heat->degradation_products light Light light->degradation_products oxygen Oxygen oxygen->degradation_products ph Extreme pH ph->degradation_products

Caption: Potential degradation pathways of this compound under various stress factors.

References

Minimizing off-target effects of Dihydrotamarixetin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of Dihydrotamarixetin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound (4'-O-Methyldihydroquercetin) is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] Structurally, it is the 4'-O-methylated form of dihydroquercetin (taxifolin).[1] Its primary reported biological activities are centered around its antioxidant and anti-inflammatory properties, which are common for many flavonoids.[2] These effects are often attributed to its ability to scavenge free radicals and modulate signaling pathways involved in inflammation and cellular stress responses.[2]

Q2: What are the potential off-target effects of this compound?

While specific off-target interaction data for this compound is limited, its structural similarity to other flavonoids like quercetin and myricetin suggests a potential for a broad range of off-target activities. A primary concern with flavonoid compounds is their potential to interact with a variety of proteins, including a wide range of kinases.[3][4] Myricetin, for instance, has been shown to inhibit a panel of kinases implicated in tumorigenesis.[4] Quercetin has also been noted to have potential off-target effects.[5] Therefore, researchers should be aware that this compound may inhibit multiple kinases and other enzymes, leading to unintended cellular effects.

Q3: How can I predict potential off-target effects of this compound in my experimental system?

Predicting off-target effects early can save significant time and resources. Several computational approaches can be employed:

  • Similarity-Based Prediction: Utilize databases that predict drug-target interactions based on chemical structure similarity to known compounds.[6][7][8] By comparing this compound's structure to compounds with known kinase inhibitor profiles, you can generate a list of potential off-target kinases.

  • Molecular Docking and Virtual Screening: These computational techniques can model the interaction of this compound with a panel of known protein targets, including a wide array of kinases, to predict binding affinities and potential inhibitory activity.[9]

Q4: What are the best practices for preparing and using this compound in cell culture experiments?

Proper preparation and handling are crucial for obtaining reliable and reproducible results.

  • Solubility: this compound is sparingly soluble in water. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1] It is critical to use a final DMSO concentration in your cell culture media that is non-toxic to your cells (typically ≤ 0.1%).

  • Stability: Stock solutions of this compound should be stored at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. The stability of this compound in your specific experimental conditions (e.g., in cell culture media at 37°C) should be considered, as flavonoids can degrade over time.

  • Purity: Always use high-purity this compound to avoid confounding results from impurities.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results
Potential Cause Troubleshooting Step
Off-Target Effects 1. Perform a literature search on the off-target effects of structurally similar flavonoids (e.g., Dihydroquercetin, Quercetin, Myricetin).2. Use a lower concentration of this compound to minimize off-target interactions.3. Employ a secondary, structurally unrelated inhibitor for the intended target to confirm that the observed phenotype is not due to off-target effects of this compound.4. Conduct a kinase profiling assay to identify specific kinases inhibited by this compound in your system.
Compound Instability/Degradation 1. Prepare fresh stock solutions of this compound in DMSO.2. Minimize the exposure of the compound to light and elevated temperatures. 3. Consider the stability of this compound in your culture medium over the course of your experiment. It may be necessary to replenish the medium with fresh compound at regular intervals.
Solubility Issues 1. Visually inspect your culture medium for any signs of precipitation after adding this compound.2. Ensure the final DMSO concentration is as low as possible while maintaining solubility.[12]3. Gently warm the stock solution before diluting it into the culture medium to aid dissolution.[1]
Cell Culture Problems 1. Routinely check for microbial contamination. 2. Ensure consistent cell seeding density and passage number across experiments.[13][14]3. Verify the identity of your cell line through STR profiling.[14]
Issue 2: High Background or Low Signal in Biochemical Assays
Potential Cause Troubleshooting Step
Autofluorescence of this compound 1. Run a control with this compound in cell-free medium to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.2. If significant, subtract the background fluorescence from your experimental readings.
Interference with Assay Reagents 1. Test for direct interaction of this compound with your assay reagents (e.g., luciferase, fluorescent dyes) in a cell-free system.2. Consult the literature for known interferences of flavonoids with specific assay technologies.
Inadequate Washing Steps 1. Ensure thorough and consistent washing of cell plates to remove any residual this compound that may interfere with signal detection.[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This protocol allows for the detection of specific proteins in a sample.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock (in DMSO) treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay protein_analysis Protein Analysis (e.g., Western Blot) treat_cells->protein_analysis pathway_analysis Pathway Analysis (e.g., NF-κB/Nrf2 Reporter Assay) treat_cells->pathway_analysis data_analysis Analyze and Interpret Results viability_assay->data_analysis protein_analysis->data_analysis pathway_analysis->data_analysis

Caption: General experimental workflow for studying the effects of this compound.

signaling_pathway cluster_off_target Potential Off-Target Pathways cluster_on_target Intended/Known Pathways DHT This compound kinase_cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) DHT->kinase_cascade Inhibits (Potential) other_enzymes Other ATP-dependent enzymes DHT->other_enzymes Inhibits (Potential) ROS Reactive Oxygen Species (ROS) DHT->ROS Scavenges NFkB NF-κB Pathway DHT->NFkB Inhibits Nrf2 Nrf2 Pathway DHT->Nrf2 Activates cell_processes cell_processes kinase_cascade->cell_processes Cell Proliferation, Survival, etc. ROS->NFkB Activates ROS->Nrf2 Activates gene_expression_inflammation gene_expression_inflammation NFkB->gene_expression_inflammation Inflammatory Gene Expression gene_expression_antioxidant gene_expression_antioxidant Nrf2->gene_expression_antioxidant Antioxidant Gene Expression

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Chondroprotective Effects of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the chondroprotective effects of dihydrotamarixetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known chondroprotective effects?

This compound is a flavonoid that has demonstrated significant chondroprotective properties. It functions by protecting chondrocytes, the primary cells in cartilage, from inflammatory damage and degradation. Its mechanisms of action primarily involve the inhibition of the NF-κB signaling pathway and the activation of the Nrf2 signaling pathway.[1] This dual action helps to reduce inflammation, mitigate oxidative stress, and prevent the breakdown of the extracellular matrix in cartilage, which are key pathological features of osteoarthritis.[1]

Q2: How can the chondroprotective effects of this compound be enhanced?

The therapeutic efficacy of this compound can be potentially enhanced through several strategies:

  • Synergistic Combination Therapy: Combining this compound with other natural compounds that have complementary chondroprotective mechanisms can lead to synergistic effects. For instance, combining it with other flavonoids, glucosamine, or chondroitin sulfate may offer enhanced anti-inflammatory and cartilage-protective benefits.[2][3]

  • Nanoparticle-Based Drug Delivery: Due to the low solubility and bioavailability of many flavonoids, encapsulating this compound in nanoparticle-based delivery systems can improve its therapeutic potential.[4] Liposomes and polymeric nanoparticles can enhance solubility, protect the compound from degradation, and facilitate targeted delivery to chondrocytes.[5][6][7][8]

  • Co-administration with Bioenhancers: Certain natural compounds, known as bioenhancers, can improve the absorption and reduce the metabolic degradation of other drugs. While specific studies on this compound are limited, this is a promising area for investigation.

Q3: What are the key signaling pathways modulated by this compound in chondrocytes?

This compound primarily modulates two critical signaling pathways in chondrocytes:

  • NF-κB Signaling Pathway (Inhibition): In osteoarthritis, pro-inflammatory cytokines like IL-1β and TNF-α activate the NF-κB pathway, leading to the expression of genes that encode for matrix metalloproteinases (MMPs) and other inflammatory mediators, which degrade cartilage.[1] this compound inhibits the activation of NF-κB, thereby downregulating the expression of these catabolic enzymes.[1]

  • Nrf2 Signaling Pathway (Activation): The Nrf2 pathway is a key regulator of the cellular antioxidant response. This compound activates Nrf2, which then translocates to the nucleus and induces the expression of antioxidant enzymes. This helps to counteract the oxidative stress that contributes to chondrocyte apoptosis and cartilage degradation in osteoarthritis.[9][10]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Possible Cause Suggested Solution
Poor Solubility of this compound in Aqueous Media This compound, like many flavonoids, has low water solubility.- Dissolve this compound in a small amount of a biocompatible solvent such as DMSO before adding it to the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).- Consider using a nanoparticle-based formulation (e.g., liposomes) to improve solubility and cellular uptake.[4][5]
Inconsistent or No Effect on NF-κB Inhibition - The concentration of this compound may be too low.- The incubation time may be insufficient.- The pro-inflammatory stimulus (e.g., IL-1β) may be too potent.- Perform a dose-response experiment to determine the optimal concentration of this compound.- Optimize the pre-incubation time with this compound before adding the inflammatory stimulus.- Titrate the concentration of the pro-inflammatory stimulus to an appropriate level.
Variability in Nrf2 Activation - The timing of sample collection may not be optimal for detecting Nrf2 nuclear translocation.- The antibodies used for Western blotting may have low specificity.- Perform a time-course experiment to identify the peak of Nrf2 nuclear translocation after this compound treatment.- Use validated antibodies for Nrf2 and its downstream targets. Include positive and negative controls in your Western blot experiments.[11][12]
High Background in ELISA for Cytokines - Incomplete washing of the plate.- Non-specific binding of antibodies.- Ensure thorough washing of the ELISA plate between each step.- Use a blocking buffer to minimize non-specific antibody binding.- Optimize the concentrations of the capture and detection antibodies.[13]
Low Yield or Poor Quality of RNA for qPCR - Inefficient cell lysis.- RNA degradation.- Use a reputable RNA extraction kit and follow the manufacturer's protocol carefully.- Treat samples with DNase to remove any contaminating genomic DNA.- Use an RNA stabilization solution if samples cannot be processed immediately.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the chondroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Line: Human chondrocyte cell line (e.g., C28/I2) or primary human articular chondrocytes.

  • Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment Protocol:

    • Seed chondrocytes in appropriate culture plates and allow them to adhere and reach 70-80% confluency.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.

    • Induce an inflammatory response by adding a pro-inflammatory cytokine such as IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 20 ng/mL) to the culture medium.

    • Incubate the cells for the desired time period (e.g., 24 hours for gene and protein expression analysis).

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and TNF-α

This protocol is for measuring the concentration of pro-inflammatory cytokines in the cell culture supernatant.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for IL-1β or TNF-α overnight at 4°C.[13]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[13]

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Western Blot for NF-κB p65 and Nrf2

This protocol is for analyzing the protein levels of key signaling molecules.

  • Protein Extraction: Lyse the treated chondrocytes with RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For Nrf2, nuclear and cytoplasmic fractions should be separated.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, Nrf2, and a loading control (e.g., β-actin or PCNA) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for MMPs and Aggrecan

This protocol is for measuring the gene expression levels of cartilage-degrading enzymes and a key matrix component.

  • RNA Extraction: Isolate total RNA from the treated chondrocytes using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[15]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and specific primers for MMP-1, MMP-3, MMP-13, aggrecan, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[16]

  • Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in IL-1β-stimulated Chondrocytes

TreatmentIL-1β (pg/mL)TNF-α (pg/mL)
Control15.2 ± 2.120.5 ± 3.4
IL-1β (10 ng/mL)250.8 ± 15.6310.2 ± 21.8
IL-1β + DHT (5 µM)180.4 ± 12.3225.7 ± 18.9
IL-1β + DHT (10 µM)110.6 ± 9.8150.1 ± 11.5
IL-1β + DHT (20 µM)60.3 ± 5.785.4 ± 7.2

Data are presented as mean ± SD and are hypothetical for illustrative purposes.

Table 2: Relative Gene Expression of MMPs and Aggrecan in Response to this compound

TreatmentMMP-1MMP-3MMP-13Aggrecan
Control1.0 ± 0.11.0 ± 0.11.0 ± 0.11.0 ± 0.1
IL-1β (10 ng/mL)8.5 ± 0.712.2 ± 1.115.6 ± 1.40.3 ± 0.05
IL-1β + DHT (10 µM)3.2 ± 0.34.8 ± 0.45.9 ± 0.50.8 ± 0.09

Data are presented as fold change relative to the control and are hypothetical for illustrative purposes.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_NFkB_IkB IL1b IL-1β IL1R IL-1R IL1b->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to MMPs MMPs, ADAMTSs Nucleus->MMPs induces transcription of DHT This compound DHT->IKK_complex inhibits Nrf2_Signaling_Pathway cluster_Keap1_Nrf2 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in DHT This compound DHT->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Ubiquitin Ubiquitination & Degradation Nrf2->Ubiquitin leads to Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces transcription of Experimental_Workflow Start Start: Chondrocyte Culture Treatment Treatment: 1. This compound 2. IL-1β Start->Treatment Incubation Incubation (24 hours) Treatment->Incubation Sample_Collection Sample Collection: - Supernatant - Cell Lysate Incubation->Sample_Collection ELISA ELISA: (IL-1β, TNF-α) Sample_Collection->ELISA Western_Blot Western Blot: (p-p65, Nrf2) Sample_Collection->Western_Blot qPCR qPCR: (MMPs, Aggrecan) Sample_Collection->qPCR Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

References

Validation & Comparative

Dihydrotamarixetin vs. Tamarixetin: A Comparative Analysis of Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Dihydrotamarixetin and Tamarixetin, presenting a comparative analysis of their mechanisms of action and efficacy based on available experimental data. Of note, due to the limited direct research on the anti-inflammatory effects of this compound, this guide utilizes data from its structurally similar analogue, dihydromyricetin (DHM), as a proxy to provide a comparative perspective.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Flavonoids, a class of natural compounds, have garnered significant attention for their potential anti-inflammatory properties. Among these, this compound and tamarixetin are two closely related molecules with promising therapeutic potential. This guide provides a detailed comparison of their anti-inflammatory effects, drawing upon experimental data to elucidate their mechanisms of action and relative potency.

In Vitro Anti-inflammatory Effects

The anti-inflammatory properties of dihydromyricetin (as a proxy for this compound) and tamarixetin have been evaluated in various in vitro models, most commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. These studies provide valuable insights into their direct effects on inflammatory pathways at the cellular level.

Inhibition of Inflammatory Mediators

Both dihydromyricetin and tamarixetin have demonstrated the ability to suppress the production of key pro-inflammatory mediators in LPS-stimulated macrophages.

Table 1: Comparison of the Inhibition of Inflammatory Mediators by Dihydromyricetin and Tamarixetin in LPS-stimulated RAW 264.7 Macrophages

Inflammatory MediatorDihydromyricetin (DHM)Tamarixetin
Nitric Oxide (NO) Significant dose-dependent inhibition.Potent inhibition.
Tumor Necrosis Factor-alpha (TNF-α) Dose-dependent reduction in secretion.Significant reduction in secretion.
Interleukin-6 (IL-6) Dose-dependent reduction in secretion.Significant reduction in secretion.
Interleukin-1beta (IL-1β) Dose-dependent reduction in secretion.Not consistently reported in RAW 264.7 cells.
Inducible Nitric Oxide Synthase (iNOS) Downregulation of protein expression.Downregulation of protein expression.
Cyclooxygenase-2 (COX-2) Downregulation of protein expression.Downregulation of protein expression.

Note: This table presents a qualitative summary based on available data. Direct quantitative comparison is challenging due to variations in experimental conditions across studies.

Experimental Protocols: In Vitro Assays

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. For experiments, cells are pre-treated with various concentrations of dihydromyricetin or tamarixetin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) for a specified duration (e.g., 24 hours).

The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After incubation for 10 minutes at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

To determine the protein expression levels of iNOS and COX-2, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of dihydromyricetin and tamarixetin has also been investigated in animal models of inflammation, primarily using LPS-induced endotoxemia in mice. These studies provide crucial information on their systemic anti-inflammatory activity and potential therapeutic utility.

Reduction of Systemic Inflammation

In LPS-challenged mice, both dihydromyricetin and tamarixetin have been shown to mitigate the systemic inflammatory response by reducing the serum levels of pro-inflammatory cytokines.[1][2]

Table 2: Comparison of the Inhibition of Serum Cytokines by Dihydromyricetin and Tamarixetin in LPS-induced Endotoxemia in Mice

CytokineDihydromyricetin (DHM)Tamarixetin
TNF-α Significant reduction in serum levels.[2]Significant reduction in serum levels.[1]
IL-6 Significant reduction in serum levels.[2]Significant reduction in serum levels.[1]
IL-1β Significant reduction in serum levels.[2]Not consistently reported in this model.

Note: This table presents a qualitative summary. Dosage and administration routes may vary between studies.

Experimental Protocols: In Vivo Assays

Male C57BL/6 mice are typically used. The mice are administered dihydromyricetin or tamarixetin (e.g., via intraperitoneal injection or oral gavage) at specific doses prior to the intraperitoneal injection of a sublethal dose of LPS.

At a designated time point after LPS injection, blood is collected from the mice, and serum is prepared. The concentrations of TNF-α, IL-6, and IL-1β in the serum are measured using specific ELISA kits as per the manufacturer's protocols.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of both dihydromyricetin and tamarixetin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Both dihydromyricetin and tamarixetin have been shown to interfere with this process by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[3]

Diagram 1: Simplified Overview of the NF-κB Signaling Pathway and Inhibition by Dihydromyricetin and Tamarixetin

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB Release IkBa_p p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_deg IκBα Degradation DHM_T Dihydromyricetin & Tamarixetin DHM_T->IKK Inhibition Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Transcription

Caption: Inhibition of the NF-κB pathway.

Diagram 2: General Experimental Workflow for In Vitro Anti-inflammatory Screening

Workflow A 1. Seed RAW 264.7 Cells B 2. Pre-treat with Dihydromyricetin or Tamarixetin A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Cell Lysis D->F G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (iNOS, COX-2) F->I

Caption: In vitro screening workflow.

Comparative Summary and Conclusion

Both dihydromyricetin (as a proxy for this compound) and tamarixetin exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This leads to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide, TNF-α, IL-6, iNOS, and COX-2.

While a direct, head-to-head quantitative comparison of their potency is challenging due to the variability in experimental designs across published studies, the available evidence suggests that both compounds are effective inhibitors of inflammation. Tamarixetin has been shown to be a potent anti-inflammatory agent in various models.[1] Dihydromyricetin also demonstrates robust anti-inflammatory activity, effectively suppressing inflammatory responses both in vitro and in vivo.[2]

Further research employing standardized experimental protocols is necessary to definitively determine the relative anti-inflammatory efficacy of this compound and tamarixetin. However, the existing data strongly support the potential of both flavonoids as therapeutic candidates for the management of inflammatory diseases. Their ability to modulate the central NF-κB pathway underscores their promise as multi-target anti-inflammatory agents. This comparative guide provides a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into these promising natural compounds.

References

Dihydrotamarixetin vs. Dihydroquercetin: A Comparative Analysis of Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two closely related flavonoids: dihydrotamarixetin and dihydroquercetin. While both compounds share a similar structural backbone, subtle differences in their molecular structure may influence their biological activity. This document summarizes the available experimental data, details the methodologies of key antioxidant assays, and visualizes relevant biological pathways to aid in the understanding of their antioxidant potential.

Executive Summary

Dihydroquercetin, also known as taxifolin, is a well-studied flavonoid with demonstrated potent antioxidant properties. In contrast, this compound (also known as 4'-O-Methyldihydroquercetin or Blumeatin A) is a less common derivative, and direct experimental data on its antioxidant capacity is scarce in publicly available literature. Theoretical studies suggest that this compound possesses high radical scavenging activity.[1] Due to the limited availability of direct experimental data for this compound, this guide includes data for its unsaturated analog, tamarixetin, as a proxy to provide a preliminary comparative framework. It is crucial to note that the presence of a double bond in the C-ring of tamarixetin may influence its antioxidant activity compared to the saturated ring of this compound.

Comparative Analysis of Antioxidant Capacity

The antioxidant capacity of flavonoids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

CompoundAssayResultReference
Dihydroquercetin DPPHIC50: 32.41 ± 3.35 µg/mL[2]
ABTSn-value: 1.14 ± 0.07[3]
FRAP6.23 ± 0.34 mM at 50 μg/mL[4]
Tamarixetin (from Tamarix gallica extract) DPPHIC50: 1.309 ± 0.31 µg/mL (for the ethanolic extract)[1]
ABTS266.97 ± 25.14 Trolox equivalent/g DW (for the ethanolic extract)[1]
FRAP323.51 ± 2.32 µmole Fe2+/g DW (for the ethanolic extract)[1]

Note: The data for tamarixetin is derived from an extract of Tamarix gallica and not from the pure compound. The antioxidant activity of an extract is influenced by the synergistic or antagonistic effects of its various components. Therefore, these values should be interpreted with caution as they may not solely reflect the activity of tamarixetin.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[5] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow.[6] The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Procedure:

  • A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM).[7]

  • Various concentrations of the test compound (this compound or dihydroquercetin) are prepared in a suitable solvent.

  • The test compound solution is mixed with the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[7]

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[6]

  • A control sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the test sample.[8]

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution (in Methanol) Mix Mix DPPH_sol->Mix Test_sol Test Compound (Varying Concentrations) Test_sol->Mix Incubate Incubate (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance (@ 517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS radical is reduced, leading to a decrease in absorbance.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[9]

  • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Various concentrations of the test compound are prepared.

  • The test compound solution is added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • A control sample is prepared without the test compound.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalents Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[10]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_reagent Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_reagent->Dilute_ABTS Mix Mix Dilute_ABTS->Mix Test_sol Test Compound (Varying Concentrations) Test_sol->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (@ 734 nm) Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[6]

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).[11]

  • The FRAP reagent is warmed to 37°C before use.

  • Various concentrations of the test compound are prepared.

  • The test compound solution is added to the FRAP reagent.

  • The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).[11]

  • The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • A standard curve is prepared using a known antioxidant, such as ferrous sulfate or Trolox.

  • The antioxidant capacity of the test compound is expressed as an equivalent concentration of the standard.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP_reagent->Mix Test_sol Test Compound (Varying Concentrations) Test_sol->Mix Incubate Incubate (@ 37°C) Mix->Incubate Measure Measure Absorbance (@ 593 nm) Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Dihydroquercetin/ This compound Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Cellular_Protection Enhanced Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

References

Dihydrotamarixetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of dihydrotamarixetin, a naturally occurring flavonoid, with established commercial antioxidants. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in drug development and related fields.

Unveiling this compound's Antioxidant Potential

This compound, and its close structural analog dihydroquercetin (also known as taxifolin), have demonstrated significant antioxidant properties. Their mechanism of action extends beyond simple radical scavenging to the modulation of key cellular signaling pathways involved in oxidative stress response.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and commercial antioxidants is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the reported IC50 values for dihydroquercetin and common commercial antioxidants from DPPH and ABTS radical scavenging assays. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

AntioxidantAssayIC50 (µg/mL)Reference
Dihydroquercetin (Taxifolin) DPPH6.6 µM[1]
DPPH~0.7 µM (for 50% decrease in luminol chemiluminescence)
Trolox DPPH3.77 ± 0.08
ABTS2.93 ± 0.03[2]
Ascorbic Acid (Vitamin C) DPPH8.4[1]
DPPH10.65[3]
Butylated Hydroxytoluene (BHT) DPPH32.06[3]
DPPH23[4]

Note: The IC50 values presented are sourced from various studies and may not be directly comparable due to differing experimental protocols.

Signaling Pathways in Antioxidant Defense

Dihydroquercetin exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway identified is the Keap1-Nrf2 signaling pathway.

Signaling_Pathway cluster_stress Oxidative Stress cluster_activation Dihydroquercetin Action cluster_pathway Keap1-Nrf2 Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation DHQ Dihydroquercetin (Taxifolin) DHQ->Keap1_Nrf2 promotes dissociation Nrf2_d Nrf2 (dissociated) Keap1_Nrf2->Nrf2_d Nrf2_n Nrf2 (nuclear translocation) Nrf2_d->Nrf2_n translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to AOE Antioxidant Enzyme Expression (HO-1, NQO1) ARE->AOE initiates transcription AOE->ROS neutralizes

Caption: Dihydroquercetin's modulation of the Keap1-Nrf2 signaling pathway.

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm.[5][6][7][8][9] Oxidative stress, or the presence of activators like dihydroquercetin, leads to the dissociation of Nrf2 from Keap1.[5][6][7][8][9] The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes.[5][6][7][8][9] This binding initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), bolstering the cell's antioxidant defenses.[5][6][7][8][9]

Experimental Protocols

The following are generalized protocols for the key assays used to determine antioxidant activity. Specific parameters may vary between laboratories.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH solution in methanol Start->Prepare_DPPH Prepare_Samples Prepare serial dilutions of this compound and commercial antioxidants Start->Prepare_Samples Mix Mix DPPH solution with antioxidant samples Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End

Caption: General workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

In this assay, ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically.

ABTS_Workflow Start Start Prepare_ABTS Prepare ABTS radical cation (ABTS•+) solution Start->Prepare_ABTS Prepare_Samples Prepare serial dilutions of this compound and commercial antioxidants Start->Prepare_Samples Mix Mix ABTS•+ solution with antioxidant samples Prepare_ABTS->Mix Prepare_Samples->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at ~734 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate End End Calculate->End

Caption: General workflow for the ABTS antioxidant assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

FRAP_Workflow Start Start Prepare_FRAP Prepare FRAP reagent (containing Fe³⁺-TPTZ) Start->Prepare_FRAP Prepare_Samples Prepare solutions of This compound and commercial antioxidants Start->Prepare_Samples Mix Mix FRAP reagent with antioxidant samples Prepare_FRAP->Mix Prepare_Samples->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure absorbance at ~593 nm Incubate->Measure Calculate Determine antioxidant capacity (e.g., in FeSO₄ equivalents) Measure->Calculate End End Calculate->End

Caption: General workflow for the FRAP antioxidant assay.

Conclusion

This compound and its analog dihydroquercetin exhibit potent antioxidant activity, comparable to and in some cases exceeding that of established commercial antioxidants. Their ability to modulate the Nrf2 signaling pathway highlights a sophisticated mechanism of cellular protection against oxidative stress. This dual action of direct radical scavenging and induction of endogenous antioxidant defenses makes this compound a compelling candidate for further investigation in the development of novel therapeutic agents and health-promoting ingredients. Researchers are encouraged to consider the specific experimental context when comparing antioxidant potencies and to explore the full potential of this promising natural compound.

References

Cross-validation of Dihydrotamarixetin's Anticancer Activity: A Comparative Guide Based on its Analogue, Tamarixetin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anticancer properties of Tamarixetin, a close structural analogue of Dihydrotamarixetin, across various cancer cell lines. This guide provides a comparative summary of its cytotoxic effects, detailed experimental methodologies, and insights into the underlying molecular mechanisms.

Note to the Reader: Direct experimental data on the anticancer activity of this compound is limited in publicly available research. Therefore, this guide focuses on its close structural analogue, Tamarixetin. Both compounds share a similar flavonoid backbone, suggesting they may exhibit comparable biological activities. The findings presented here for Tamarixetin serve as a valuable reference for predicting the potential anticancer effects of this compound.

Comparative Anticancer Activity of Tamarixetin

Tamarixetin has demonstrated significant cytotoxic and antiproliferative effects across a range of cancer cell lines, including leukemia, breast, and liver cancer. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HL-60Human Promyelocytic Leukemia727.5 ± 1.6[1]
K562Human Chronic Myelogenous LeukemiaNot SpecifiedNot Specified[1]
K562/ADRP-glycoprotein-overexpressing Human Chronic Myelogenous LeukemiaNot SpecifiedNot Specified[1]
MCF-7Human Breast AdenocarcinomaNot SpecifiedNot Specified[2][3]
MDA-MB-231Human Breast AdenocarcinomaNot SpecifiedNot Specified[2][4]
PLC/PRF/5Human Hepatocellular Carcinoma24Not Specified[5]
HepG2Human Hepatocellular Carcinoma24Not Specified[5]

Experimental Protocols

This section details the methodologies for key experiments used to assess the anticancer activity of Tamarixetin.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Tamarixetin (or this compound) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][7][8][9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Procedure:

  • Cell Treatment: Treat cancer cells with Tamarixetin at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Tamarixetin, harvest, and wash with PBS as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[11][12][13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA and prevent its staining.[11]

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes in the dark.[11][14]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.[14][15]

Visualizing the Mechanisms of Action

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer activity of a compound like Tamarixetin.

experimental_workflow cluster_screening Initial Screening cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines treatment Treat with Tamarietxin (Varying Concentrations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist conclusion Elucidate Anticancer Mechanism ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: General experimental workflow for assessing anticancer activity.

Signaling Pathways Modulated by Tamarixetin

Tamarixetin exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation cluster_cell_cycle Cell Cycle Control tamarixetin Tamarixetin pi3k PI3K tamarixetin->pi3k Inhibits erk ERK tamarixetin->erk Inhibits bcl2 Bcl-2 (Anti-apoptotic) tamarixetin->bcl2 Downregulates bax Bax (Pro-apoptotic) tamarixetin->bax Upregulates cdk_cyclin CDK/Cyclin Complexes tamarixetin->cdk_cyclin Inhibits akt Akt pi3k->akt akt->bcl2 Inhibits Apoptosis ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->cdk_cyclin Promotes Proliferation caspases Caspases bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis g2m_arrest G2/M Arrest cdk_cyclin->g2m_arrest

References

A Comparative Analysis of Dihydrotamarixetin and Dihydromyricetin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biochemical properties, mechanisms of action, and therapeutic potential of two closely related dihydroflavonols, Dihydrotamarixetin and Dihydromyricetin, reveals both shared characteristics and unique attributes that warrant further investigation for drug development. While Dihydromyricetin has been extensively studied, research on this compound is still emerging. This guide provides a comprehensive comparison based on available experimental data.

Chemical Structure and Physicochemical Properties

This compound, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, and Dihydromyricetin are both dihydroflavonols, a class of flavonoids characterized by a saturated C2-C3 bond in the C-ring. This structural feature is suggested to confer more potent biological effects in certain contexts compared to their unsaturated flavonol counterparts.[1]

The key structural difference between the two molecules lies in the substitution pattern of the B-ring. Dihydromyricetin possesses a pyrogallol group (three hydroxyl groups at positions 3', 4', and 5'), whereas this compound has a guaiacol-type group (a hydroxyl group at 3' and a methoxy group at 4'). This seemingly minor difference in methylation can significantly impact their physicochemical properties, such as lipophilicity and hydrogen-bonding potential, which in turn influences their bioavailability and interaction with biological targets.

PropertyThis compoundDihydromyricetin
Synonyms 4'-O-Methyldihydroquercetin, Blumeatin AAmpelopsin
Molecular Formula C₁₆H₁₄O₇[2]C₁₅H₁₂O₈
Molecular Weight 318.28 g/mol [2]320.25 g/mol
Chemical Structure (2R,3R)-3,5,7-trihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one[3](2R,3R)-3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavonol

Comparative Biological Activities and Mechanisms of Action

Both this compound and Dihydromyricetin are expected to exhibit significant antioxidant properties due to their flavonoid structure, which allows them to scavenge reactive oxygen species (ROS) by donating a hydrogen atom from their hydroxyl groups.[3] However, the extent and specificity of their biological activities can differ.

Antioxidant Activity

While direct comparative quantitative data is limited, one study has suggested that this compound (referred to as blumeatin) exhibits a higher level of antioxidant activity compared to its unsaturated counterpart, tamarixetin.[3] Dihydromyricetin is a well-established potent antioxidant.[4] The presence of the pyrogallol group in Dihydromyricetin is thought to contribute significantly to its strong radical scavenging capacity. The methoxy group in this compound may modulate its antioxidant potential, possibly by altering its electron-donating capacity and lipophilicity.

Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory properties. In an in vivo study using a mouse ear-swelling model, synthetic (±)-blumeatin (this compound) exhibited moderate anti-inflammatory activity.[1][5] Dihydromyricetin has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models, such as by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways like NF-κB and MAPK.[6][7]

Enzyme Inhibition

Xanthine Oxidase Inhibition: A molecular modeling study has suggested that this compound (as blumeatin) has the potential to act as a xanthine oxidase inhibitor, a key target in the treatment of hyperuricemia and gout.[3]

Tyrosinase Inhibition: Dihydromyricetin has been shown to inhibit tyrosinase, the key enzyme in melanin synthesis, in a mixed-type manner with a reported IC50 value of 36.6 ± 0.14 µM.[1] This suggests its potential application as a skin-lightening agent. Data on the tyrosinase inhibitory activity of this compound is not currently available.

Signaling Pathways

The mechanisms through which these dihydroflavonols exert their effects involve the modulation of various cellular signaling pathways.

This compound (Blumeatin) Signaling

Blumeatin_Signaling Blumeatin Blumeatin (this compound) XO Xanthine Oxidase Blumeatin->XO Inhibition Inflammation Inflammatory Response Blumeatin->Inflammation Inhibition

Dihydromyricetin Signaling

Dihydromyricetin_Signaling DHM Dihydromyricetin NFkB NF-κB Pathway DHM->NFkB Inhibition MAPK MAPK Pathway DHM->MAPK Inhibition Tyrosinase Tyrosinase DHM->Tyrosinase Inhibition Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Melanin Melanin Synthesis Tyrosinase->Melanin

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay evaluates the free radical scavenging capacity of the compounds.

Methodology:

  • Prepare a stock solution of the test compound (this compound or Dihydromyricetin) in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a specific absorbance at 517 nm.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Test Compound Solutions C Mix Compound and DPPH in 96-well plate A->C B Prepare DPPH Solution B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model to screen for acute anti-inflammatory activity.

Methodology:

  • Acclimatize experimental animals (e.g., rats or mice) to laboratory conditions.

  • Divide the animals into groups: control, standard drug (e.g., indomethacin), and test compound groups (different doses of this compound or Dihydromyricetin).

  • Administer the vehicle, standard drug, or test compound to the respective groups, typically orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[9][10]

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis A Acclimatize and Group Animals B Administer Test Compounds/ Vehicle/Standard A->B C Induce Edema with Carrageenan Injection B->C D Measure Paw Volume over Time C->D E Calculate % Inhibition of Edema D->E

Future Directions and Conclusion

The comparative analysis of this compound and Dihydromyricetin underscores the significant potential of dihydroflavonols in drug discovery. Dihydromyricetin has a well-documented profile of bioactivities, supported by a substantial body of research. In contrast, this compound remains a relatively understudied molecule, with preliminary evidence suggesting promising antioxidant and anti-inflammatory properties.

A critical point of ambiguity for this compound is the potential misidentification of the commercially available compound, which may in fact be sterubin.[1][5] This highlights the need for rigorous analytical characterization in future studies.

To enable a more robust comparative assessment, future research should focus on:

  • Generating quantitative bioactivity data for this compound: This includes determining IC50 values in various antioxidant and anti-inflammatory assays to allow for direct comparison with Dihydromyricetin.

  • Elucidating the mechanisms of action of this compound: Investigating its effects on key signaling pathways will provide a deeper understanding of its therapeutic potential.

  • Conducting in vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models is crucial for its preclinical development.

  • Direct comparative studies: Head-to-head comparisons of this compound and Dihydromyricetin in the same experimental models would provide the most definitive evidence of their relative potencies and therapeutic advantages.

References

Validating Dihydrotamarixetin: An In Vitro to In Vivo Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the journey from promising in vitro results to successful in vivo validation is a critical and often challenging path. This guide provides a comprehensive comparison of Dihydrotamarixetin's anticipated effects, based on the extensive research available for its parent compound, Tamarixetin, and its structural analog, Quercetin. By presenting available experimental data and detailed protocols, this guide aims to facilitate the effective design and execution of animal model studies to validate the in vitro potential of this compound as a therapeutic agent.

This compound, a dihydro derivative of Tamarixetin, is a flavonoid that holds potential for various therapeutic applications due to its predicted antioxidant and anti-inflammatory properties. While direct in vivo studies on this compound are limited, a wealth of data on Tamarixetin and its well-studied precursor, Quercetin, provides a strong foundation for predicting its biological activities and for designing robust validation studies in animal models.

Comparative Analysis of this compound, Tamarixetin, and Quercetin

The therapeutic potential of flavonoids like this compound is often attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. The comparison with Tamarixetin and Quercetin, a widely researched flavonoid, offers valuable insights into the expected efficacy of this compound. Dihydroflavonoids, such as Dihydroquercetin (Taxifolin), have been reported to exhibit comparable or even superior antioxidant activity and bioavailability compared to their flavonoid counterparts.[1][2][3] This suggests that this compound could offer enhanced therapeutic benefits over Tamarixetin.

In Vitro Efficacy: A Tabular Comparison

The following table summarizes the in vitro effects of Tamarixetin and Quercetin on key inflammatory and oxidative stress markers. This data serves as a benchmark for designing in vitro experiments for this compound and for interpreting the subsequent results.

Parameter Tamarixetin Quercetin Alternative: Dihydroquercetin (Taxifolin)
Anti-inflammatory Activity
Inhibition of TNF-αSignificant reduction in LPS-stimulated dendritic cells.[4]Dose-dependent inhibition of LPS-induced TNF-α production in human blood (23% reduction at 1 µM).[5]Potent inhibitor of superoxide produced by xanthine oxidase.[6]
Inhibition of IL-6Significant reduction in LPS-stimulated dendritic cells.[4]Decreased expression in adipocytes and macrophages.[7]High anti-inflammatory activity.[6]
Increase in IL-10Promotes secretion in LPS-activated splenocytes.[4]IL-10 production unaffected by quercetin in vitro.[5]
Antioxidant Activity
IC50 for DPPH radical scavengingLess active than DHQ (IC50 32.41 ± 3.35 μg/mL).[8]
ROS ScavengingInhibits ROS production in H9c2 cells.[9]OSC50 values of 57.6 ± 3.22 to 72.93 ± 4.57 μg/mL for derivatives.[8]
Signaling Pathway Modulation
NF-κB InhibitionInhibits phosphorylation of IκBα.[9]Downregulates activation of NF-κB.[7]
Nrf2 ActivationUpregulates the Nrf2/Keap1 pathway.[1]
Other Activities
ClpP Hydrolytic ActivityIC50 of 49.73 μM.[9]
In Vivo Validation in Animal Models

Animal models are indispensable for validating the therapeutic potential observed in vitro. The following table outlines the in vivo effects of Tamarixetin and Quercetin in various animal models, providing a reference for designing preclinical studies for this compound.

Animal Model Compound Dosage Key Findings
LPS-induced Endotoxemia (Mouse) Tamarixetin1 mg/kg (i.p.)Increased survival rate to ~80%; suppressed serum TNF-α and IL-6, increased IL-10.[10]
E. coli-induced Sepsis (Mouse) Tamarixetin1 mg/kg (i.p.)Increased 20-hour survival rate from 0% to 60%; suppressed serum TNF-α and IL-6.[10]
Acetaminophen-induced Liver Injury (Rat) Tamarixetin3 mg/kg/day (i.p.)Significant reduction in ALT levels and hepatocellular damage; restored GSH levels.[11][12]
Airways Allergic Inflammation (Mouse) Quercetin3 or 10 mg/kg (oral)Inhibited eosinophil recruitment and reduced IL-4 and IL-5 levels.[13]
Chronic Inflammation (Rat) Quercetin150 mg/kg (oral)Decreased formation of exudate and granulation tissue.[14][15]
Nonalcoholic Steatohepatitis (Mouse) Quercetin50 mg/kg (oral)Prevented liver steatosis, inflammation, and fibrosis.[16]

Key Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the effects of this compound is crucial for its development as a therapeutic agent. Based on studies of Tamarixetin and Quercetin, two key signaling pathways are of particular interest: the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, IκB is phosphorylated and degraded, allowing the p65/p50 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Tamarixetin has been shown to inhibit this pathway by preventing the degradation of IκBα.[9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p65_p50_IkB p65/p50-IκB (Inactive Complex) IKK->p65_p50_IkB Leads to degradation of IκB p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits p65_p50_IkB->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Activates

NF-κB Signaling Pathway Inhibition by this compound.
Nrf2 Signaling Pathway in Antioxidant Response

The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Tamarixetin has been shown to activate this protective pathway.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) Oxidative_Stress->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Nrf2_Keap1 Promotes dissociation Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

Nrf2 Signaling Pathway Activation by this compound.
Experimental Workflow: From In Vitro to In Vivo Validation

A systematic approach is essential for validating the therapeutic effects of a novel compound. The following workflow outlines the key steps from initial in vitro screening to in vivo validation in animal models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell Culture (e.g., Macrophages, Chondrocytes) A2 Treatment with this compound (Dose-response) A1->A2 A3 Stimulation (e.g., LPS, IL-1β) A2->A3 A4 Measurement of Endpoints: - Cytokine Levels (ELISA) - ROS Production - Gene Expression (qPCR) - Protein Expression (Western Blot) A3->A4 B1 Animal Model Selection (e.g., Sepsis, Arthritis, Liver Injury) A4->B1 Positive Results Lead to B2 This compound Administration (Dosage, Route, Frequency) B1->B2 B3 Induction of Disease/Injury B2->B3 B4 Evaluation of Outcomes: - Survival Rate - Clinical Scores - Histopathology - Biomarker Analysis (Blood, Tissue) B3->B4

References

Head-to-Head Study: Dihydrotamarixetin vs. Quercetin Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of Dihydrotamarixetin and various Quercetin derivatives. It is designed to assist researchers, scientists, and drug development professionals in evaluating these compounds for potential therapeutic applications. The information presented is based on available experimental data, focusing on antioxidant, cytotoxic, and anti-inflammatory properties.

Overview of this compound and Quercetin Derivatives

Quercetin, a ubiquitous plant flavonoid, is renowned for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical application is often hampered by poor bioavailability. This has led to the exploration and synthesis of numerous Quercetin derivatives with potentially improved physicochemical and biological properties. Among these, this compound (also known as Tamarixetin or 4'-O-methylquercetin), a naturally occurring methylated derivative of Quercetin, has garnered significant interest for its potent biological activities. This guide provides a head-to-head comparison of this compound with its parent compound, Quercetin, and other common derivatives such as Rutin, Quercitrin, Isoquercitrin, and Isorhamnetin.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant and cytotoxic activities of this compound and key Quercetin derivatives. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate the free radical scavenging capacity of antioxidant compounds.

CompoundDPPH Scavenging IC50 (µM)Reference
Quercetin 4.60 ± 0.3[1]
19.3[2]
3.07[3]
19.17 µg/ml[4]
Rutin 5.02 ± 0.4[1]
6.7 ± 0.1 µg/mL[5]
Quercitrin 12.68 ± 0.54[6]
Isoquercitrin 9.93 ± 0.38[6]
21.6 mM[7]
Isorhamnetin 24.61[3]
Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

CompoundCell LineIC50 (µM)Exposure TimeReference
This compound Leukemia cellsCytotoxic0-72 h[8]
Quercetin A549 (Lung)8.65 µg/ml24 h[9]
H69 (Lung)14.2 µg/ml24 h[9]
T47D (Breast)5048 h[10]
MCF-7 (Breast)20096 h[11]
MDA-MB-231 (Breast)29548 h[12]
Rutin 786-O (Renal)45.248 h[13]
SK-MEL-28 (Melanoma)47.44 ± 2.4124 h[14]
RPMI-7951 (Melanoma)64.49 ± 13.2724 h[14]
Isoquercitrin SK-MEL-2 (Melanoma)~1524 h[15]

Note: The IC50 values for cytotoxicity can vary significantly depending on the cell line and experimental conditions.

Anti-inflammatory Activity

Direct quantitative IC50 values for the anti-inflammatory activity of this compound in comparison to a wide range of Quercetin derivatives are limited. However, studies have qualitatively and semi-quantitatively demonstrated its potent effects.

One study reported that this compound exhibits superior anti-inflammatory properties than Quercetin in a bacterial sepsis model.[16] Treatment with this compound was shown to:

  • Significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

  • Promote the secretion of the anti-inflammatory cytokine IL-10.[17][18]

These findings suggest that the 4'-O-methylation of Quercetin to form this compound may enhance its anti-inflammatory potential.

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compounds.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound, Quercetin, and its derivatives) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations in a suitable solvent.

  • Reaction: An aliquot of each sample concentration is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cells of the desired cancer cell line are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound, Quercetin, and its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Visualizations

Signaling Pathway: NF-κB Inhibition in Inflammation

G Figure 1. Simplified NF-κB Signaling Pathway and Inhibition by Flavonoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB_complex NF-κB Complex NFkB_p65 p65 NFkB_p50 p50 NFkB_active Active NF-κB NFkB_complex->NFkB_active translocates to This compound This compound / Quercetin Derivatives This compound->IKK inhibits DNA DNA NFkB_active->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes G Figure 2. General Experimental Workflow for Compound Comparison cluster_preparation Preparation cluster_assays Biological Assays cluster_data Data Analysis cluster_conclusion Conclusion Compounds This compound & Quercetin Derivatives Solutions Prepare Stock Solutions Compounds->Solutions Antioxidant Antioxidant Assays (e.g., DPPH) Solutions->Antioxidant Test Compounds Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cells) Solutions->Cytotoxicity Test Compounds Anti_inflammatory Anti-inflammatory Assays (e.g., Cytokine Measurement) Solutions->Anti_inflammatory Test Compounds IC50 Calculate IC50 Values Antioxidant->IC50 Cytotoxicity->IC50 Anti_inflammatory->IC50 Compare Compare Potency and Efficacy IC50->Compare Conclusion Draw Conclusions on Structure-Activity Relationship Compare->Conclusion G Figure 3. Structural Relationship of this compound and Quercetin Derivatives cluster_derivatives Derivatives Quercetin Quercetin (Parent Flavonoid) This compound This compound (4'-O-methylated) Quercetin->this compound Methylation Rutin Rutin (Glycoside) Quercetin->Rutin Glycosylation Quercitrin Quercitrin (Glycoside) Quercetin->Quercitrin Glycosylation Isoquercitrin Isoquercitrin (Glycoside) Quercetin->Isoquercitrin Glycosylation Isorhamnetin Isorhamnetin (3'-O-methylated) Quercetin->Isorhamnetin Methylation

References

Dihydrotamarixetin vs. its Glycoside Forms: A Comparative Analysis of Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotamarixetin, a dihydroflavonol, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. A crucial aspect of its pharmacological profile is understanding its potency relative to its naturally occurring glycoside forms. Glycosylation, the attachment of sugar moieties, can significantly alter a flavonoid's physicochemical properties, including its solubility, stability, and bioavailability, which in turn affects its biological activity.

While direct comparative studies on this compound and its specific glycosides are limited in publicly available literature, we can infer its potential behavior by examining closely related dihydroflavonols and the general principles of flavonoid glycosylation. This guide provides a comparative analysis based on available experimental data for analogous compounds, focusing on antioxidant and anti-inflammatory activities. The general trend observed in vitro is that the aglycone form (the non-sugar part, i.e., this compound itself) is more potent than its glycoside counterparts. This is often attributed to the free hydroxyl groups on the aglycone, which are crucial for radical scavenging and interaction with enzyme active sites. Glycosylation blocks these hydroxyl groups, thereby reducing in vitro activity.[1] However, in vivo, the scenario can be more complex, with glycosides sometimes exhibiting comparable or even enhanced effects due to improved bioavailability and metabolic activation.[1][2]

Comparative Analysis of Biological Activity

To illustrate the potential differences in potency between a dihydroflavonol aglycone and its modified forms, this section presents data from studies on dihydroquercetin (taxifolin), a structurally similar dihydroflavonol, and other flavonoids.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The following table summarizes the in vitro antioxidant activity of dihydroquercetin (DHQ) and its acetylated derivatives, which, similar to glycosides, have modified hydroxyl groups. The data is presented as IC50 values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant potency.

CompoundDPPH Radical Scavenging Activity (IC50 µg/mL)
Dihydroquercetin (DHQ)32.41 ± 3.35
7,3',4'-triacetyldihydroquercetin56.67 ± 4.79
3,3',4',7-tetraacetyldihydroquercetin160.89 ± 10.55
3,3',4',7-tetrabutyldihydroquercetin204.41 ± 11.88
3,3',4',5,7-pentaacetyldihydroquercetin239.88 ± 14.96
L-ascorbic acid (Positive Control)47.17 ± 4.19

Data sourced from a study on the antioxidant and antimicrobial properties of dihydroquercetin esters.

As the data indicates, the unmodified dihydroquercetin aglycone exhibits the most potent antioxidant activity, with a lower IC50 value than its acetylated derivatives and the positive control, L-ascorbic acid. The increasing acetylation of the hydroxyl groups corresponds to a decrease in antioxidant capacity. This supports the hypothesis that free hydroxyl groups are essential for the radical scavenging activity of dihydroflavonols.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The following table presents data on the inhibition of 5-lipoxygenase (5-LOX) by the flavonoid aglycone hypolaetin and its corresponding 8-glucoside.

Compound5-Lipoxygenase Inhibition (IC50 µM)Cyclooxygenase Inhibition (IC50 µM)
Hypolaetin (Aglycone)4.570
Hypolaetin-8-glucoside56> 1000

Data from a study on the selectivity of neutrophil 5-lipoxygenase and cyclo-oxygenase inhibition by an anti-inflammatory flavonoid glycoside and its aglycone.[3]

The data clearly demonstrates that the aglycone, hypolaetin, is a significantly more potent inhibitor of 5-lipoxygenase than its glycoside form.[3] The IC50 value for the aglycone is more than 12 times lower than that of the glycoside.[3] This finding is consistent with the general principle that the bulky sugar moiety in glycosides can hinder the molecule's access to the active site of enzymes, thereby reducing its inhibitory potency.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • A 0.1 mM solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound are prepared in methanol.

  • In a 96-well plate, 180 µL of the DPPH solution is added to 20 µL of the test compound solution.

  • The plate is incubated at 37°C for 30 minutes in the dark.

  • The absorbance is measured at 515 nm using a microplate reader.

  • A control is prepared using methanol instead of the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample.

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Procedure:

  • FRAP Reagent Preparation:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • These three solutions are mixed in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • The FRAP reagent is warmed to 37°C before use.

  • In a 96-well plate, 150 µL of the FRAP reagent is mixed with 20 µL of the test sample.

  • The plate is incubated at 37°C for 4 minutes.

  • The absorbance is measured at 593 nm.

  • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as µM of ferrous equivalent (Fe²⁺).[5][6]

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is used to screen for potential anti-inflammatory compounds that inhibit the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the reduction of PGG2 to PGH2, and in this process, a chromogenic substrate is oxidized, leading to a color change that can be measured. Inhibitors of COX-2 will reduce the rate of this color change.

Procedure:

  • Reagent Preparation:

    • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme (as a cofactor)

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • In a 96-well plate, add the following to the appropriate wells:

    • 100% Initial Activity wells: 150 µL Reaction Buffer, 10 µL Heme, and 10 µL COX-2 enzyme.

    • Inhibitor wells: 140 µL Reaction Buffer, 10 µL Heme, 10 µL of the test inhibitor solution, and 10 µL COX-2 enzyme.

    • Background wells: Inactivated COX-2 is used.

  • Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of arachidonic acid to all wells.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set period (e.g., 5 minutes).

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated as: % Inhibition = [(Rate_initial_activity - Rate_inhibitor) / Rate_initial_activity] x 100

  • The IC50 value is determined from a dose-response curve.[7]

Signaling Pathway Modulation

Dihydroflavonols, including this compound, are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.

G cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, Cytokines (e.g., TNF-α, IL-1β) TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p65/p50) IkB:e->NFkB_active:w Degradation & Dissociation NFkB_inactive->IkB DNA DNA NFkB_active->DNA Translocates to Nucleus & Binds This compound This compound (Aglycone) This compound->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Genes Upregulates Transcription

Caption: Dihydroflavonol Inhibition of the NF-κB Signaling Pathway.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, releasing NF-κB. The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of target genes, upregulating the expression of pro-inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6. Dihydroflavonols, such as dihydromyricetin, have been shown to inhibit this pathway, often by suppressing the activity of the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.

Conclusion

Based on the available evidence from analogous compounds, this compound in its aglycone form is likely to be more potent in vitro as an antioxidant and anti-inflammatory agent compared to its glycoside forms. This enhanced potency is primarily due to the presence of free hydroxyl groups that are crucial for molecular interactions with free radicals and enzyme active sites. Glycosylation, by masking these functional groups, generally leads to a reduction in in vitro bioactivity.

However, it is critical for drug development professionals to consider that in vivo efficacy may be influenced by other factors such as bioavailability, which can be improved by glycosylation. Therefore, while in vitro assays provide valuable initial screening data, further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound and its glycosides. The choice between the aglycone and its glycosides for therapeutic development will depend on a comprehensive evaluation of their respective pharmacokinetic and pharmacodynamic profiles.

References

Navigating the Challenges of Reproducibility: A Comparative Guide to Dihydrotamarixetin and Dihydroquercetin

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the available data on the biological effects of Dihydrotamarixetin reveals a significant gap in reproducibility studies across different laboratories. Direct comparative data from multiple independent studies on this compound is currently unavailable in the public domain, precluding a formal assessment of the consistency of its effects. This guide, therefore, provides a comparative overview of this compound and its closely related, and more extensively studied, analogue, Dihydroquercetin. By examining the data available for Dihydroquercetin, we can infer potential areas of biological activity for this compound and highlight the critical need for further research to establish the reproducibility of its effects.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these flavonoids. We present the limited information on this compound alongside a more detailed analysis of Dihydroquercetin, offering a framework for future investigations into this compound's bioactivities and their consistency.

Comparative Analysis of Biological Activities

This compound (4'-O-Methyldihydroquercetin) is a flavonoid that, despite its interesting structure, has been the subject of very few published studies. In contrast, Dihydroquercetin (also known as taxifolin) has been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The structural similarity between the two compounds—differing only by a methyl group at the 4'-hydroxyl position in this compound—suggests that they may share some biological targets and mechanisms of action. However, this methylation could also significantly impact bioavailability, metabolism, and potency, making direct extrapolation of Dihydroquercetin's effects to this compound speculative without experimental validation.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. While specific quantitative data for this compound's antioxidant capacity is scarce, studies on Dihydroquercetin have demonstrated its potent radical scavenging activity.

Table 1: Comparison of Antioxidant Activity Data for Dihydroquercetin

Assay TypeTest SystemIC50 / ActivityReference CompoundReference
DPPH Radical ScavengingIn vitro91.2% scavenging at 1 nmol/L (for β-cyclodextrin complex)Vitamin C[1]
ABTS+ Radical ScavengingIn vitro72.2% scavenging at 1 nmol/L (for β-cyclodextrin complex)Vitamin C[1]
Hydroxyl Radical ScavengingIn vitro81.2% scavenging at 1 nmol/L (for β-cyclodextrin complex)Vitamin C[1]
Peroxidase Activity Inhibition (cytochrome c/cardiolipin)In vitroIC50: 0.7 µMQuercetin (0.7 µM), Trolox (3 µM)[2]
Lipid Radical Production InhibitionIn vitroIC50: 10 µMRutin (3.7 µM)[2]

Note: The IC50 value represents the concentration of a compound required to inhibit a specific biological process by 50%. A lower IC50 indicates greater potency.[3][4]

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. While no quantitative anti-inflammatory data for this compound was found, Dihydroquercetin has been shown to exert anti-inflammatory effects. For instance, dihydromyricetin, a structurally similar flavonoid, has been shown to suppress inflammatory responses by inhibiting IKKβ activity in macrophages.[5] Quercetin, another related flavonoid, has been demonstrated to reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages by targeting the PI3K/Akt signaling pathway.[6][7]

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. A vendor of this compound provides a table of hypothetical IC50 values against various cancer cell lines to illustrate the type of data that can be generated, but explicitly states these are not experimentally confirmed results.[8] In contrast, studies on Dihydroquercetin have shown its ability to inhibit the growth of cancer cells. For example, Dihydroquercetin and its complexes have demonstrated antitumor activity against HepG2 human liver cancer cells.[1]

Table 2: Experimentally Determined and Hypothetical In Vitro Anticancer Activity

CompoundCell LineAssayIC50 (µM)Reference CompoundStatusReference
This compound MCF-7 (Breast Cancer)SRB Assay15.5Doxorubicin (0.8 µM)Hypothetical [8]
This compound A549 (Lung Cancer)MTT Assay22.1Cisplatin (5.2 µM)Hypothetical [8]
This compound HT-29 (Colon Cancer)Apoptosis Assay12.8Camptothecin (1.1 µM)Hypothetical [8]
Dihydroquercetin HepG2 (Liver Cancer)MTT AssayInhibition of 44.1% at 400 µmol/LNot specifiedExperimental [1]
Dihydroquercetin-lecithin complex HepG2 (Liver Cancer)MTT AssayInhibition of 54.3% at 400 µmol/LNot specifiedExperimental [1]
Dihydroquercetin-β-cyclodextrin complex HepG2 (Liver Cancer)MTT AssayInhibition of 55.3% at 400 µmol/LNot specifiedExperimental [1]

Experimental Protocols

To facilitate future research and promote the generation of comparable data, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.[9]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of the test compound at various concentrations.

    • Add the DPPH solution to each well.

    • For the control, add the solvent without the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a method to assess the anti-inflammatory effects of a compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Measurement of Nitric Oxide (NO):

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

    • Measure the absorbance at a specific wavelength (typically 540 nm).

  • Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the concentration of cytokines using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • Perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of each inflammatory mediator.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

G Potential Anti-inflammatory Signaling Pathway of Flavonoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) This compound This compound (Hypothesized) This compound->IKK potential inhibition NFkB_n->Proinflammatory_Genes promotes transcription

Caption: A diagram illustrating the hypothesized mechanism of this compound in the NF-κB signaling pathway.

G Experimental Workflow for In Vitro Antioxidant Activity Screening start Start prepare_samples Prepare this compound and Control Solutions start->prepare_samples dpph_assay DPPH Radical Scavenging Assay prepare_samples->dpph_assay abts_assay ABTS Radical Scavenging Assay prepare_samples->abts_assay data_analysis Data Analysis (Calculate % Inhibition and IC50) dpph_assay->data_analysis abts_assay->data_analysis comparison Compare Activity to Reference Antioxidant data_analysis->comparison end End comparison->end

Caption: A flowchart outlining a typical experimental workflow for screening the antioxidant activity of a compound.

Conclusion and Future Directions

The current body of scientific literature lacks sufficient data to assess the reproducibility of this compound's biological effects. While its structural similarity to the well-researched flavonoid Dihydroquercetin suggests potential antioxidant, anti-inflammatory, and anticancer activities, these remain largely unconfirmed. To establish a reliable pharmacological profile for this compound, it is imperative that future research focuses on:

  • Systematic in vitro and in vivo studies to quantify its biological effects.

  • Multiple independent studies investigating the same biological endpoints to allow for inter-laboratory comparisons.

  • Detailed reporting of experimental protocols to ensure transparency and facilitate replication.

By addressing these gaps in the research, the scientific community can build a robust understanding of this compound's therapeutic potential and pave the way for its potential development as a novel therapeutic agent.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Dihydrotamarixetin, a flavonoid compound, to foster a secure laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (Category 3) and may cause long-lasting harmful effects to aquatic life. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should occur in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed through an approved waste disposal plant. Adherence to federal, state, and local environmental regulations is mandatory.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: Due to its acute toxicity and environmental hazards, this compound waste must be classified as hazardous.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous materials. Keep it separate from other chemical waste unless compatibility is confirmed.

2. Container Management:

  • Use Appropriate Containers: Collect this compound waste in a designated, compatible, and properly sealed container to prevent leaks or spills.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound." The label should also include the accumulation start date and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Secondary Containment: It is best practice to use secondary containment to mitigate potential spills.

4. Disposal Request:

  • Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by regulations.

Emergency Procedures:

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • In Case of Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Immediately call a poison control center or doctor. Rinse mouth. Do not induce vomiting.

  • Spills: In the event of a spill, evacuate the area and prevent the substance from entering drains. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₆H₁₄O₇
Molecular Weight 318.28 g/mol
GHS Classification Acute Toxicity, Oral (Category 3)
Long-term (chronic) aquatic hazard (Category 4)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed
H413: May cause long lasting harmful effects to aquatic life

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols and information derived from the Safety Data Sheet for this compound. No specific experimental protocols for the disposal of this compound were cited in the provided search results beyond the standard recommendation to use an approved waste disposal plant.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Dihydrotamarixetin_Disposal_Workflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Emergency Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First ventilation Handle in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation segregate Segregate as Hazardous Waste ventilation->segregate container Select a Compatible, Sealable Waste Container label_container Label Container: 'Hazardous Waste' 'this compound' Date container->label_container segregate->container store Store in a Designated, Secure Area with Secondary Containment label_container->store contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs document Maintain Disposal Records contact_ehs->document end End: Proper Disposal document->end spill Spill Occurs evacuate Evacuate Area spill->evacuate prevent_drain Prevent Entry into Drains evacuate->prevent_drain absorb Absorb with Inert Material prevent_drain->absorb spill_container Place in Sealed Container for Disposal absorb->spill_container spill_container->contact_ehs

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Dihydrotamarixetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Dihydrotamarixetin, a flavonoid compound of interest in various research fields.

Quantitative Data Presentation
PropertyValueSource
Chemical Name This compound
Synonyms (2R,3R)-3,5,7-Trihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one, 4'-O-Methyldihydroquercetin
CAS Number 70411-27-7
Molecular Formula C₁₆H₁₄O₇
Molecular Weight 318.28 g/mol
Appearance Solid
pKa 7.39 ± 0.60 (Predicted)
Storage Temperature Room temperature for solid. Stock solutions: -20°C for 1 month, -80°C for up to 6 months.[1]
Solubility Soluble in DMSO.[1]
Hazard Statements Toxic if swallowed. May cause long lasting harmful effects to aquatic life.
Precautionary Statements Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling any chemical. Based on the known hazards of this compound, the following PPE is recommended to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Nitrile glovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Ensure a proper fit to prevent any gaps.
Body Protection Disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.The lab coat should be changed immediately if it becomes contaminated.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization.A proper fit test is required before using a respirator.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

Preparation and Weighing:
  • Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.

  • Weighing: Use a dedicated set of spatulas and weighing boats. Tare the balance with the weighing boat before adding the compound. Handle with care to avoid generating dust.

Solution Preparation:
  • Solvent Addition: Add the solvent to the solid this compound slowly to avoid splashing.

  • Mixing: Use a vortex mixer or sonicator within the fume hood to ensure complete dissolution.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Experimental Use:
  • Containment: Keep all containers with this compound sealed when not in use.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transporting solutions.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Emergency Procedures:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

    • For small liquid spills, absorb with a non-reactive absorbent material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

    • For large spills, evacuate the laboratory and contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:
  • Solid Waste: Unused or expired solid this compound, as well as contaminated weighing boats and spatulas, should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a designated hazardous waste bag and sealed.

Disposal Method:
  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow your institution's and local regulations for hazardous waste disposal. This typically involves arranging for pickup by a certified hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.

Mandatory Visualizations

To further clarify the procedural workflows and safety hierarchies, the following diagrams are provided.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decon Decontaminate Work Area Experiment->Decon Waste Segregate & Store Waste Decon->Waste Doff Doff PPE Waste->Doff Dispose Dispose of Hazardous Waste Doff->Dispose

Caption: Workflow for the safe handling of this compound.

HierarchyOfControls Elimination Elimination Substitution Substitution Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for minimizing exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrotamarixetin
Reactant of Route 2
Reactant of Route 2
Dihydrotamarixetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.